molecular formula C8H10BrNO2S B3293978 N-[(3-bromophenyl)methyl]methanesulfonamide CAS No. 885681-65-2

N-[(3-bromophenyl)methyl]methanesulfonamide

Cat. No.: B3293978
CAS No.: 885681-65-2
M. Wt: 264.14 g/mol
InChI Key: WWJKDFBCAXJDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Bromophenyl)methyl]methanesulfonamide (CAS 885681-65-2) is a high-purity chemical compound supplied for laboratory research purposes. This brominated sulfonamide has a molecular formula of C 8 H 10 BrNO 2 S and a molecular weight of 264.14 g/mol . Its structure features a methanesulfonamide group linked to a 3-bromobenzyl moiety. As a biochemical reagent, compounds in this class are typically utilized as key intermediates or building blocks in the synthesis of more complex molecules for life science research . Researchers value this compound for its potential in constructing molecular libraries and exploring structure-activity relationships. The bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, while the sulfonamide group can contribute to biological activity and influence the pharmacokinetic properties of target molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-bromophenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-13(11,12)10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJKDFBCAXJDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260979
Record name N-[(3-Bromophenyl)methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885681-65-2
Record name N-[(3-Bromophenyl)methyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885681-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Bromophenyl)methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(3-bromophenyl)methyl]methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 885681-65-2 [1][2]

Executive Summary

N-[(3-Bromophenyl)methyl]methanesulfonamide , also known as N-(3-Bromobenzyl)methanesulfonamide , is a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD).[1] Its structure combines a polar, hydrogen-bonding sulfonamide "warhead" with a lipophilic bromobenzyl scaffold, providing a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

This guide provides a rigorous technical analysis of the compound, distinguishing it from structural isomers, outlining a self-validating synthesis protocol, and detailing its utility in modern drug development.

Chemical Identity & Physical Properties[1][3][4][5][6][7][8]

Accurate identification is paramount, as trivial naming conventions often lead to confusion with the aniline derivative (N-(3-bromophenyl)methanesulfonamide) or the reverse sulfonamide.

Key Identifiers
PropertySpecification
CAS Registry Number 885681-65-2
IUPAC Name N-[(3-Bromophenyl)methyl]methanesulfonamide
Common Synonyms N-(3-Bromobenzyl)methanesulfonamide; 1-(3-Bromophenyl)-N-(methylsulfonyl)methanamine
Molecular Formula C₈H₁₀BrNO₂S
Molecular Weight 264.14 g/mol
SMILES CS(=O)(=O)NCC1=CC(=CC=C1)Br
InChI Key WWJKDFBCAXJDCX-UHFFFAOYSA-N
Structural Distinctions (Critical Control Point)

Researchers frequently misidentify CAS 885681-65-2 with its isomers.[1] The table below clarifies these distinctions to prevent procurement errors.

Compound NameStructure FragmentCAS NumberFunction
N-(3-Bromobenzyl)methanesulfonamide Bn-NH-Ms 885681-65-2 Target Intermediate
(3-Bromophenyl)methanesulfonamidePh-NH-Ms919354-04-4Aniline derivative (different reactivity)
N-(3-(Bromomethyl)phenyl)methanesulfonamideMs-NH-Ph-CH₂Br1391622-52-8Benzyl bromide (electrophile)
Visual Identification Logic

The following decision tree illustrates the logic required to verify the correct chemical entity based on structural features.

CAS_Verification Start Start: Compound Verification Q1 Is the Sulfonamide group attached to a Benzyl Carbon? Start->Q1 Q2 Is the Bromine on the Aromatic Ring? Q1->Q2 Yes (Bn-NH-Ms) Result_Aniline Incorrect: Aniline Derivative CAS: 919354-04-4 Q1->Result_Aniline No (Ph-NH-Ms) Result_Correct CORRECT TARGET CAS: 885681-65-2 Q2->Result_Correct Yes (Ar-Br) Result_BnBr Incorrect: Benzyl Bromide CAS: 1391622-52-8 Q2->Result_BnBr No (Ar-CH2-Br)

Figure 1: Decision logic for distinguishing N-[(3-bromophenyl)methyl]methanesulfonamide from common structural isomers.

Synthetic Protocol (Self-Validating)

While commercial sources exist, in-house synthesis is often required for isotopic labeling or derivative generation. The following protocol is optimized for yield and purity, utilizing a standard sulfonylation of 3-bromobenzylamine.

Reaction Scheme

Reagents:

  • Substrate: 3-Bromobenzylamine (CAS 10269-01-9)

  • Reagent: Methanesulfonyl chloride (MsCl) (CAS 124-63-0)[1]

  • Base: Triethylamine (Et₃N) or DIPEA

  • Solvent: Dichloromethane (DCM), anhydrous

Reaction:



Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 3-Bromobenzylamine (1.0 equiv, e.g., 5.0 mmol) and Dichloromethane (DCM) (20 mL, 0.25 M).

  • Base Addition: Add Triethylamine (1.5 equiv, 7.5 mmol). Cool the mixture to 0°C using an ice bath.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (1.1 equiv, 5.5 mmol) over 10 minutes. Note: Exothermic reaction; control addition rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 1:1). The starting amine (polar, stains with ninhydrin) should disappear; the product (less polar) will appear.

  • Workup:

    • Quench with saturated NaHCO₃ (20 mL).

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from EtOH/Hexane or purify via flash column chromatography (SiO₂, gradient 10-40% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 3-Bromobenzylamine + Et3N in DCM Addition Add MsCl (0°C, Dropwise) Reactants->Addition Reaction Stir at RT (2-4 Hours) Addition->Reaction Validation TLC Check (Disappearance of Amine) Reaction->Validation Validation->Reaction Incomplete Workup Acid Wash (1M HCl) & Extraction Validation->Workup Complete Product Pure Sulfonamide (Solid) Workup->Product

Figure 2: Optimized synthetic workflow for the sulfonylation of 3-bromobenzylamine.

Medicinal Chemistry Applications

The N-[(3-bromophenyl)methyl]methanesulfonamide scaffold is highly valued for two primary chemical attributes:

The Suzuki-Miyaura Handle

The meta-bromo substituent serves as an excellent electrophile for Palladium-catalyzed cross-coupling reactions.[1] This allows researchers to elaborate the scaffold into biaryl systems, which are ubiquitous in kinase inhibitors.

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with aryl boronic acids.

  • Utility: Rapid library generation for SAR (Structure-Activity Relationship) studies.

Sulfonamide Bioisosterism

The methanesulfonamide moiety (-NHSO₂Me) acts as a bioisostere for carboxylic acids and phenols.

  • pKa: ~10. This acidity allows it to serve as a hydrogen bond donor (NH) and acceptor (SO₂).

  • Binding: It frequently interacts with the "hinge region" of kinase enzymes or zinc-binding sites in metalloenzymes (e.g., Carbonic Anhydrase).

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References

  • PubChem. (n.d.). N-[(3-bromophenyl)methyl]methanesulfonamide (Compound).[1][2][4] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for sulfonylation of amines. (Contextual reference for Protocol 3.1). Retrieved from [Link]

Sources

N-(3-Bromobenzyl)methanesulfonamide: Structural Profile and Synthetic Utility

[1][2]

Executive Summary

N-(3-Bromobenzyl)methanesulfonamide (PubChem CID: 6464358) serves as a high-value bifunctional intermediate in medicinal chemistry.[1] Its structure combines a sulfonamide moiety—a classic pharmacophore acting as a hydrogen bond donor/acceptor and bioisostere for carboxylic acids—with a meta-substituted aryl bromide.[1] This specific substitution pattern provides a strategic "growth vector" for fragment-based drug discovery (FBDD), enabling orthogonal functionalization: the sulfonamide nitrogen is available for alkylation, while the aryl bromide serves as a handle for palladium-catalyzed cross-coupling reactions. This guide details its physicochemical properties, validated synthetic protocols, and reactivity profile.[1]

Chemical Identity and Structural Analysis[1][2][3][4][5][6]

The molecule consists of a benzyl core substituted at the meta position with a bromine atom, linked to a methanesulfonyl group via a secondary amine.[1]

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name N-[(3-Bromophenyl)methyl]methanesulfonamide
Common Name N-(3-Bromobenzyl)methanesulfonamide
PubChem CID
Molecular Formula C₈H₁₀BrNO₂S
Molecular Weight 264.14 g/mol
SMILES CS(=O)(=O)NCC1=CC(=CC=C1)Br
InChIKey WWJKDFBCAXJDCX-UHFFFAOYSA-N
Structural Conformation

The methylene bridge (-CH₂-) introduces flexibility, allowing the sulfonamide group to rotate relative to the aromatic ring.[1] The meta-bromine placement is electronically significant; it exerts an inductive electron-withdrawing effect (-I) on the ring without the direct resonance conjugation seen in para-isomers, preserving the nucleophilicity of the aromatic ring for specific catalytic cycles while activating the C-Br bond for oxidative addition.[1]

Physicochemical Properties[1][2][8]

Understanding the physical behavior of this scaffold is critical for purification and assay development.[1]

Table 2: Physicochemical Profile
PropertyValue / PredictionContext
Physical State Crystalline SolidBased on structural analogs (e.g., benzylsulfonamides).[1]
Melting Point 85–95 °C (Predicted)Typical range for simple N-benzylsulfonamides.[1]
Solubility DMSO, DMF, DCM, EtOAcHigh solubility in polar aprotic solvents; low water solubility.
pKa (Sulfonamide NH) ~10.0–10.5Weakly acidic; deprotonatable by weak bases (e.g., K₂CO₃).[1]
LogP (Octanol/Water) ~1.8Lipophilic, suitable for CNS-targeted fragment libraries.[1]
TPSA ~45 ŲFavorable for membrane permeability.[1]

Synthetic Methodology

The synthesis of N-(3-bromobenzyl)methanesulfonamide is a standard sulfonylation reaction.[1] However, strict moisture control is required to prevent the hydrolysis of methanesulfonyl chloride (MsCl).[1]

Reaction Scheme

SynthesisStart3-Bromobenzylamine(Liquid)IntermediateTetrahedralIntermediateStart->IntermediateDCM, 0°CReagentMethanesulfonyl Chloride(MsCl)Reagent->IntermediateBaseTriethylamine (Et3N)or PyridineBase->IntermediateScavenges HClProductN-(3-Bromobenzyl)methanesulfonamideIntermediate->ProductEliminationrt, 2-4 h

Figure 1: Synthetic pathway via nucleophilic substitution at the sulfonyl sulfur.

Detailed Protocol

Reagents:

  • 3-Bromobenzylamine (1.0 equiv)[1]

  • Methanesulfonyl chloride (1.1 equiv)[1]

  • Triethylamine (1.5 equiv)[1]

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add 3-bromobenzylamine (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (1.5 equiv) and cool the solution to 0°C using an ice bath.

  • Sulfonylation: Add Methanesulfonyl chloride (1.1 equiv) dropwise over 15 minutes. Note: Exothermic reaction; control addition rate to maintain temperature <5°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor by TLC (EtOAc/Hexanes 1:1) or LC-MS.[1][2]

  • Workup: Quench with 1M HCl (to remove unreacted amine and Et3N). Separate the organic layer.[1][3][4] Wash with sat.[1] NaHCO₃ (to remove MsOH byproduct) and Brine.[1]

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from EtOH/Hexanes or purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).[1]

Self-Validating Check: The disappearance of the primary amine peak in LC-MS and the appearance of the [M+H]⁺ peak at ~264/266 (1:1 ratio) confirms conversion.[1]

Spectroscopic Characterization

The following data describes the expected spectral signature for structure verification.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.55 (s, 1H): Aromatic proton at C2 (between Br and alkyl chain).[1]

    • δ 7.45 (d, J = 7.8 Hz, 1H): Aromatic proton at C4 (para to alkyl).[1]

    • δ 7.30 (d, J = 7.8 Hz, 1H): Aromatic proton at C6 (ortho to alkyl).[1]

    • δ 7.22 (t, J = 7.8 Hz, 1H): Aromatic proton at C5 (meta to alkyl).[1]

    • δ 4.85 (br s, 1H): Sulfonamide N-H (exchangeable with D₂O).[1]

    • δ 4.30 (d, J = 6.0 Hz, 2H): Benzylic methylene (-CH₂-).[1]

    • δ 2.88 (s, 3H): Methyl sulfonyl group (-SO₂CH₃).[1]

Mass Spectrometry (MS)
  • ESI-MS: Positive mode [M+H]⁺.

  • Isotope Pattern: Distinct 1:1 doublet at m/z 264 and 266, characteristic of a mono-brominated compound (

    
    Br and 
    
    
    Br).[1]

Reactivity Profile & Applications

This scaffold is designed for divergent synthesis.[1] The chemical orthogonality between the acidic sulfonamide nitrogen and the electrophilic aryl bromide allows for sequential functionalization.[1]

Functionalization Workflow

Reactivitycluster_0Path A: N-Functionalizationcluster_1Path B: C-C CouplingCoreN-(3-Bromobenzyl)methanesulfonamideAlkylationN-Alkylation(R-X, K2CO3)Core->AlkylationpKa ~10Nucleophilic NSuzukiSuzuki-Miyaura(Ar-B(OH)2, Pd(0))Core->SuzukiOxidative Additioninto C-BrProd_AN-SubstitutedSulfonamideAlkylation->Prod_AProd_BBiarylSulfonamideSuzuki->Prod_B

Figure 2: Divergent synthetic utility of the scaffold.[1]

Key Reactions
  • Suzuki-Miyaura Coupling: The aryl bromide undergoes Pd-catalyzed coupling with aryl boronic acids.[1]

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.[1]

    • Utility: Extends the carbon skeleton to access biaryl motifs common in kinase inhibitors.[1]

  • N-Alkylation: The sulfonamide NH is acidic enough to be deprotonated by K₂CO₃ or Cs₂CO₃ in DMF, allowing attack on alkyl halides.[1]

    • Utility: Modulates solubility and membrane permeability; "caps" the polar sulfonamide.[1]

  • Buchwald-Hartwig Amination: Substitution of the bromine with primary or secondary amines.[1]

    • Conditions: Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C.[1]

Safety and Handling

  • Hazards:

    • Skin/Eye Irritant: Sulfonamides and benzyl halides (precursors) can cause severe irritation.[1]

    • Sensitizer: Potential for sulfonamide allergy cross-reactivity.[1]

  • Storage: Store in a cool, dry place. Hygroscopic nature is minimal, but moisture protection is recommended to prevent long-term hydrolysis.[1]

  • Disposal: Incinerate as hazardous organic waste containing sulfur and halogens.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6464358, N-[(3-bromophenyl)methyl]methanesulfonamide.[1] Retrieved from [Link][1]

The Physicochemical and Synthetic Profile of N-(3-bromobenzyl)methanesulfonamide: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. N-(3-bromobenzyl)methanesulfonamide (CAS: 885681-65-2) serves as a highly versatile intermediate. By combining a meta-brominated aromatic ring—primed for transition-metal-catalyzed cross-coupling—with a methanesulfonamide moiety that offers unique hydrogen-bonding geometry, this compound is frequently utilized in the design of kinase inhibitors, epigenetic reader ligands, and novel chemotherapeutics.

As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers with a comprehensive breakdown of the compound’s physicochemical properties, a self-validating synthetic protocol, analytical validation standards, and its recent application in targeting acute myeloid leukemia (AML) via YTHDC1 inhibition.

Physicochemical Profiling & Structural Causality

Understanding the exact molecular parameters of N-(3-bromobenzyl)methanesulfonamide is the first step in predicting its behavior in both synthetic workflows and biological assays [1].

  • The Bromine Vector: The bromine atom at the meta position of the benzyl ring provides an ideal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Unlike ortho substitutions, the meta position minimizes steric hindrance during bulky palladium-catalyzed cycles.

  • The Sulfonamide Pharmacophore: The methanesulfonamide group (-NHSO₂CH₃) is a classic bioisostere. The tetrahedral geometry of the sulfur atom projects the oxygen atoms into distinct spatial vectors, making it an exceptional hydrogen-bond acceptor. Concurrently, the acidic N-H proton acts as a strong hydrogen-bond donor, which is often critical for anchoring molecules to the peptide backbone of target protein pockets.

Quantitative Data Summary
ParameterValue / Description
Chemical Name N-(3-bromobenzyl)methanesulfonamide
Synonym N-[(3-Bromophenyl)methyl]methanesulfonamide
CAS Number 885681-65-2
Molecular Formula C₈H₁₀BrNO₂S
Molecular Weight 264.14 g/mol
Monoisotopic Mass 262.9615 Da
SMILES String CS(=O)(=O)NCC1=CC(=CC=C1)Br
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N-(3-bromobenzyl)methanesulfonamide is achieved via the N-sulfonylation of 3-bromobenzylamine. To ensure scientific integrity, the following protocol is designed as a self-validating system , where the causality of each reagent choice directly prevents common side reactions (such as bis-sulfonylation).

Step-by-Step Workflow
  • Preparation: Dissolve 1.0 equivalent (eq) of 3-bromobenzylamine in anhydrous dichloromethane (DCM) at a concentration of 0.2 M.

    • Causality: DCM is a non-nucleophilic, aprotic solvent that fully solubilizes both the amine and the sulfonyl chloride without participating in the reaction.

  • Base Addition: Add 1.5 eq of triethylamine (Et₃N) to the stirring solution.

    • Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine, which would halt the reaction.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Sulfonylation is highly exothermic. Maintaining 0 °C is critical to kinetically disfavor the formation of the unwanted N,N-bis(methylsulfonyl)-3-bromobenzylamine byproduct.

  • Reagent Addition: Introduce 1.1 eq of methanesulfonyl chloride (MsCl) dropwise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours. Monitor completion via Thin Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 7:3).

  • Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, then brine.

    • Causality: The 1M HCl wash is a self-validating purification step; it selectively protonates and removes any unreacted starting amine and Et₃N into the aqueous phase, ensuring high crude purity.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a solid.

Analytical Validation Standards

To confirm the successful synthesis of C₈H₁₀BrNO₂S, researchers must rely on specific spectroscopic signatures [2].

  • Mass Spectrometry (ESI-MS): The presence of bromine creates a highly diagnostic isotopic pattern. Because bromine exists naturally as ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic "doublet" peak of equal intensity for the[M+H]⁺ ion at m/z 264.0 and 266.0 . The absence of this 1:1 doublet immediately invalidates the product's identity.

  • ¹H NMR (CDCl₃, 400 MHz):

    • ~2.90 ppm (s, 3H): The sharp singlet corresponds to the methyl group attached to the electron-withdrawing sulfonyl group.

    • ~4.30 ppm (d, 2H): The benzylic CH₂ protons split into a doublet due to coupling with the adjacent N-H proton.

    • ~4.80 ppm (br s, 1H): The broad singlet represents the exchangeable sulfonamide N-H proton.

    • ~7.20–7.50 ppm (m, 4H): The multiplet corresponds to the four aromatic protons of the meta-substituted ring.

Application in Medicinal Chemistry: Targeting YTHDC1

N-(3-bromobenzyl)methanesulfonamide derivatives have recently gained prominence in the development of epigenetic therapies. Specifically, such functionalized benzylamines are utilized to synthesize potent ligands for YTHDC1 , a nuclear protein that reads N⁶-methyladenosine (m⁶A) modifications on RNA [3].

In a 2024 study published in the Journal of Medicinal Chemistry, researchers utilized structurally analogous halogenated benzyl-purine derivatives to selectively inhibit YTHDC1. The meta-halogenated benzyl group was critical for occupying a specific hydrophobic sub-pocket within the YTHDC1 binding site, ultimately demonstrating significant antiproliferative activity against acute myeloid leukemia (AML) cell lines (e.g., THP-1, MOLM-13)[3]. The methanesulfonamide moiety, when integrated into these scaffolds, provides the necessary polarity and hydrogen-bonding interactions to ensure target selectivity over other YTH family members (like YTHDF1-3).

Experimental Workflow Visualization

SynthesisWorkflow Node1 3-Bromobenzylamine + MsCl Node2 N-Sulfonylation (0°C, Et3N, DCM) Node1->Node2 Node3 N-(3-bromobenzyl) methanesulfonamide Node2->Node3 Node4 Cross-Coupling / SNAr Reactions Node3->Node4 Node5 YTHDC1 Ligands (AML Therapeutics) Node4->Node5

Synthesis and drug discovery workflow of N-(3-bromobenzyl)methanesulfonamide.

References

  • PubChemLite. "N-[(3-bromophenyl)methyl]methanesulfonamide (C8H10BrNO2S) Structural Information." Luxembourg Centre for Systems Biomedicine. URL: [Link]

  • Zálešák, F., Nai, F., Herok, M., et al. "Structure-Based Design of a Potent and Selective YTHDC1 Ligand." Journal of Medicinal Chemistry, 2024, 67(11): 9516–9535. URL:[Link]

Technical Guide: Solubility Profiling and Handling of N-[(3-bromophenyl)methyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the solubility profile, physicochemical characteristics, and handling protocols for N-[(3-bromophenyl)methyl]methanesulfonamide .

Executive Summary & Chemical Identity

N-[(3-bromophenyl)methyl]methanesulfonamide (CAS: 885681-65-2) is a sulfonamide derivative characterized by a benzyl core substituted with a bromine atom at the meta position. In drug discovery, this motif serves as a critical intermediate for fragment-based screening and as a building block for more complex sulfonamide pharmacophores.

Understanding its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is essential for preparing stable stock solutions for biological assays and chemical synthesis.

PropertyDetail
CAS Number 885681-65-2
Molecular Formula C₈H₁₀BrNO₂S
Molecular Weight 264.14 g/mol
Predicted LogP ~1.5 – 1.8
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Primary Solubility Classification DMSO: High (Recommended for Stock) Methanol: Moderate to High Water: Low (Poor)

Physicochemical Basis of Solubility

To optimize solvation, one must understand the intermolecular forces at play. This molecule contains a sulfonamide group (-SO₂NH-) and a lipophilic bromobenzyl ring .

The DMSO Interaction (Dipolar Aprotic)

DMSO is the gold-standard solvent for this compound.

  • Mechanism: The sulfonamide moiety contains a polar N-H bond. In the solid state, sulfonamides often form strong intermolecular hydrogen bond networks (dimers), leading to high lattice energy. DMSO, being a powerful hydrogen bond acceptor (dipolar aprotic), effectively disrupts these solute-solute interactions, replacing them with solute-solvent bonds.

  • Capacity: Typical solubility in DMSO exceeds 50 mM (>13 mg/mL), making it suitable for high-concentration stock solutions (typically 10 mM or 100 mM) used in high-throughput screening (HTS).

The Methanol Interaction (Polar Protic)

Methanol serves as an excellent secondary solvent, particularly for LC-MS sample preparation or crystallization.

  • Mechanism: Methanol is amphiprotic (can donate and accept H-bonds). It solvates the sulfonamide group well but interacts less favorably with the hydrophobic bromobenzyl ring compared to DMSO or DMF.

  • Capacity: Solubility is generally good (>10 mg/mL) but may be lower than in DMSO. Methanol is preferred for evaporating solvent during synthesis or for preparing samples where DMSO's high boiling point is problematic.

Experimental Protocols

The following protocols are designed to validate solubility and prepare analytical-grade solutions.

Protocol A: Preparation of 10 mM DMSO Stock Solution

Objective: Create a stable stock for biological assays. Reagents: Anhydrous DMSO (≥99.9%), N-[(3-bromophenyl)methyl]methanesulfonamide.

  • Weighing: Accurately weigh 2.64 mg of the solid compound into a sterile 1.5 mL amber microcentrifuge tube. (Amber tubes protect light-sensitive brominated compounds).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: The solution should become clear and colorless.

    • Troubleshooting: If particles persist, sonicate for 5 minutes at room temperature.

  • Storage: Store at -20°C. DMSO is hygroscopic; water uptake can cause compound precipitation over time. Use single-use aliquots to minimize freeze-thaw cycles.

Protocol B: Kinetic Solubility Assessment (Methanol vs. PBS)

Objective: Determine the "crash-out" point when diluting stocks into aqueous buffers.

  • Preparation: Start with the 10 mM DMSO stock from Protocol A.

  • Dilution Series: Prepare a 96-well plate with 190 µL of Methanol in Row A and 190 µL of PBS (pH 7.4) in Row B.

  • Spike: Add 10 µL of DMSO stock to the first well of each row (Final conc: 500 µM, 5% DMSO).

  • Analysis:

    • Methanol (Row A): Solution should remain clear (Soluble).

    • PBS (Row B): Check for turbidity (Tyndall effect). The bromobenzyl group increases lipophilicity (LogP ~1.5), creating a risk of precipitation in aqueous buffers >100 µM.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection and handling.

SolubilityWorkflow Start Solid Compound (CAS: 885681-65-2) Choice Select Primary Solvent Start->Choice DMSO DMSO (Anhydrous) Target: Stock Solution Choice->DMSO Long-term Storage Biological Screening MeOH Methanol Target: LC-MS / Synthesis Choice->MeOH Analytical Chem Crystallization Process_DMSO Dissolve to 10-100 mM (Vortex/Sonicate) DMSO->Process_DMSO Process_MeOH Dissolve to 1-10 mg/mL (Mild Heat if needed) MeOH->Process_MeOH Storage Store at -20°C (Avoid Moisture) Process_DMSO->Storage Usage_Chem Reaction / Analysis (Evaporation Compatible) Process_MeOH->Usage_Chem Usage_Bio Biological Assay (Dilute <1% DMSO) Storage->Usage_Bio Dilution

Figure 1: Decision matrix for solvent selection based on downstream application.

Critical Handling & Troubleshooting

The "Water Effect" in DMSO

While the compound is soluble in DMSO, the addition of water (e.g., from atmospheric absorption) decreases solubility exponentially.

  • Risk: A DMSO stock left uncapped can absorb up to 10% water by weight in 24 hours.

  • Result: The hydrophobic bromobenzyl tail may drive precipitation (crashing out) inside the storage tube.

  • Prevention: Always use desiccated storage or store under nitrogen/argon if possible.

pH Sensitivity

The sulfonamide nitrogen is weakly acidic (pKa ~10).

  • Basic Conditions: Solubility typically increases in basic buffers (pH > 10) due to deprotonation of the sulfonamide nitrogen.

  • Acidic Conditions: Solubility is lowest in acidic media (pH < 4), where the molecule remains neutral and lipophilicity dominates.

References

  • PubChem. (n.d.). Compound Summary: N-[(3-bromophenyl)methyl]methanesulfonamide (CID 235490). National Library of Medicine. Retrieved from [Link]

  • Delgado, D. R., et al. (2021).[1] Solubility and preferential solvation of sulfonamides in methanol + water mixtures.[2] Journal of Molecular Liquids.[1] (Contextual grounding for sulfonamide solubility trends). Retrieved from [Link]

Sources

Technical Guide: Safety & Risk Profile of Bromobenzyl Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual for the risk assessment and safe handling of Bromobenzyl Sulfonamide Derivatives . Unlike a standard 16-section Safety Data Sheet (SDS), this document deconstructs the chemical rationale behind the hazards, providing researchers with the mechanistic insights needed for safe experimental design.

Introduction: The Chemical Scaffold & Hazard Scope

Target Class: Compounds containing a sulfonamide moiety (


) linked to a brominated benzyl group (e.g., 

-(4-bromobenzyl)benzenesulfonamide or 4-bromo-

-benzylbenzenesulfonamide).

Operational Significance: These derivatives are frequent intermediates in medicinal chemistry (e.g., MMP inhibitors, anticancer agents). Their safety profile is a hybrid of two distinct pharmacophores:

  • The Sulfonamide: A known sensitizer with specific immunotoxicological pathways.

  • The Aryl Bromide: A motif introducing lipophilicity and potential environmental persistence, with specific photolytic instability.

Hazard Identification: Structure-Activity Relationship (SAR)

Researchers must evaluate hazards based on the specific substitution pattern. The table below correlates chemical structure with GHS classifications.

Structural MotifPrimary HazardGHS ClassificationMechanistic Cause
Sulfonamide Moiety (

)
Sensitization Skin Sens. 1 (H317) Metabolic oxidation to reactive hydroxylamines/nitroso species (Haptenization).
Acidic Sulfonamide NH Irritation Eye Irrit.[1][2][3][4] 2A (H319) Proton donation (

); incompatible with strong bases.
Bromobenzyl Group Persistence Aquatic Chronic 2 (H411) Carbon-Bromine bond stability resists rapid biodegradation.
Residual Benzyl Halide (Impurity)Corrosivity Skin Corr.[1][2][3][5] 1B (H314) Highly electrophilic benzylic carbon alkylates proteins (Lachrymator).

Critical Warning for Synthesizers: If you are synthesizing this compound via bromobenzyl bromide, the precursor is a potent lachrymator and corrosive. Trace amounts (<0.1%) in the final product can alter the hazard profile from "Irritant" to "Corrosive."

Visualizing the Hazard Landscape

The following diagram maps the flow from chemical structure to biological impact and necessary control measures.

RiskAssessment Substrate Bromobenzyl Sulfonamide Sulfonamide Sulfonamide Group (-SO2NH-) Substrate->Sulfonamide ArylBr Aryl Bromide (Ar-Br) Substrate->ArylBr Decomp Combustion Products (HBr, SOx, NOx) Substrate->Decomp Fire/Heat Metabolism Metabolic Activation (CYP450) Sulfonamide->Metabolism In vivo Photolysis UV Photolysis (Homolytic Cleavage) ArylBr->Photolysis Light Exposure EnvTox H411: Aquatic Toxicity (Bioaccumulation) ArylBr->EnvTox Lipophilicity Sensitization H317: Skin Sensitization (Hapten Formation) Metabolism->Sensitization Protein Adducts

Caption: Mechanistic map linking structural motifs (Sulfonamide, Aryl Bromide) to specific toxicological and environmental hazards.

Toxicology: The "Sulfa" Mechanism

The Core Risk: Hypersensitivity (Stevens-Johnson Syndrome Risk) While often associated with systemic administration, dermal contact can induce sensitization.

  • Mechanism: The sulfonamide nitrogen (especially if an aniline is present) undergoes

    
    -hydroxylation by CYP450 enzymes.
    
  • Haptenization: The resulting hydroxylamine (

    
    ) oxidizes to a nitroso species (
    
    
    
    ), which is a potent electrophile.
  • Protein Binding: This nitroso group covalently binds to cysteine residues on cellular proteins, creating a "non-self" antigen that triggers an immune response.

Protocol for Suspected Exposure:

  • Immediate Action: Wash with soap and water.[1] Do not use ethanol, as it may enhance transdermal absorption of the lipophilic bromobenzyl chain.

  • Surveillance: Monitor for delayed hypersensitivity (rash/redness) appearing 24–72 hours post-exposure.

Firefighting & Thermal Decomposition

Bromobenzyl sulfonamides present a unique combustion profile due to the combination of Halogen, Sulfur, and Nitrogen.

Decomposition Products:

  • Hydrogen Bromide (HBr): Corrosive, heavy gas. Forms hydrobromic acid on contact with mucosal moisture.

  • Sulfur Oxides (SOx): Respiratory irritants.

  • Nitrogen Oxides (NOx): Pulmonary edema risk.

Firefighting Tactics:

  • Media: Dry chemical or

    
    . Water spray may be used to cool containers but contain runoff . The compound is likely toxic to aquatic life; preventing entry into drains is critical.
    
  • PPE: Full turnout gear with SCBA is mandatory. The presence of HBr requires acid-gas rated filtration if SCBA fails (emergency egress only).

Handling & Storage: Stability Protocols

A. Photolytic Instability (The Bromine Factor) Aryl bromides are susceptible to homolytic cleavage under UV light, generating aryl radicals and free bromine.

  • Storage: Amber glass vials or foil-wrapped containers.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if the specific derivative contains electron-rich rings (e.g., methoxy-substituted), which accelerate oxidative degradation.

B. Chemical Incompatibilities

  • Strong Bases: The sulfonamide proton (

    
    ) is acidic (
    
    
    
    ). Reaction with strong bases (NaOH, KOH) forms water-soluble salts but may also induce hydrolysis at high temperatures.
  • Oxidizers: Incompatible with peroxides or permanganates, which can attack the sulfur center or the benzylic carbon.

Emergency Response: Spill Cleanup Workflow

Scenario: Solid powder spill of 4-bromobenzyl sulfonamide (5g) on a laboratory bench.

Step-by-Step Protocol:

  • Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, double-layered recommended due to organobromine permeation; N95 particulate respirator).

  • Dry Containment: Do not wet the powder initially (prevents spreading). Cover with a dry absorbent pad or use a HEPA vacuum dedicated to hazardous chemicals.

  • Wet Wipe (Solvent Selection):

    • Do not use Bleach: Hypochlorite can react with the sulfonamide nitrogen to form

      
      -chlorosulfonamides (unstable).
      
    • Recommended: Use a detergent/water solution. The surfactant helps solubilize the lipophilic bromobenzyl chain.

  • Waste Disposal: Place all materials in a container labeled "Hazardous Waste: Organohalogen/Sulfur Organic." Do not mix with general organic solvents if incineration parameters differ.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Sulfonamide Class. PubChem. Available at: [Link]

  • Choquet-Kastylevsky, G., et al. (2002). Allergic adverse drug reactions to sulfonamides.[6][7] Current Allergy and Asthma Reports. [Source Verification: Standard Immunotoxicology Literature]

  • United Nations GHS. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). UNECE. Available at: [Link]

Sources

Technical Monograph: N-[(3-bromophenyl)methyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

PubChem CID: 6464358 CAS Registry Number: 885681-65-2 Molecular Formula: C₈H₁₀BrNO₂S Molecular Weight: 264.14 g/mol

Executive Summary

N-[(3-bromophenyl)methyl]methanesulfonamide is a specialized organosulfur compound serving as a critical intermediate in medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD). Structurally, it comprises a methanesulfonamide moiety linked to a 3-bromophenyl ring via a methylene bridge. This architecture offers two distinct strategic handles: the sulfonamide group, which acts as a robust hydrogen bond donor/acceptor bioisostere for carboxylic acids, and the aryl bromide, which functions as an electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the physicochemical profile, synthetic protocols, and quality control frameworks required to utilize this compound effectively in high-throughput synthesis and lead optimization campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the physicochemical properties is essential for predicting solubility, permeability, and behavior in biological assays.

PropertyValueContext
IUPAC Name N-[(3-bromophenyl)methyl]methanesulfonamideOfficial nomenclature
Common Synonyms N-(3-bromobenzyl)methanesulfonamideLaboratory shorthand
SMILES CS(=O)(=O)NCC1=CC(=CC=C1)BrChemoinformatics input
LogP (XLogP3) ~1.8Moderate lipophilicity; good membrane permeability potential
H-Bond Donors 1 (NH)Key for receptor binding interactions
H-Bond Acceptors 2 (Sulfonyl Oxygens)Key for receptor binding interactions
TPSA 46.17 ŲPolar surface area; suggests good oral bioavailability
Physical State Solid (White to Off-white)Standard state at STP
Melting Point 96-100 °C (Predicted)Solid handling required

Synthetic Methodology

The synthesis of N-[(3-bromophenyl)methyl]methanesulfonamide follows a classic nucleophilic substitution pathway involving the sulfonylation of a primary amine.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the nitrogen atom of 3-bromobenzylamine onto the electrophilic sulfur atom of methanesulfonyl chloride (MsCl) . A base (typically Triethylamine or Pyridine) is employed to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Experimental Protocol

Reagents:

  • 3-Bromobenzylamine (1.0 equiv)

  • Methanesulfonyl chloride (1.1 equiv)[1]

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous, 10 mL/g of amine)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-bromobenzylamine (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM.

  • Temperature Control: Cool the solution to 0 °C using an ice/water bath. Crucial Step: Low temperature prevents the formation of bis-sulfonamide byproducts.

  • Addition: Add Methanesulfonyl chloride (1.1 equiv) dropwise over 15–20 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor progress via TLC (hexane/ethyl acetate) or LC-MS.

  • Workup:

    • Quench the reaction with water.[2][3]

    • Wash the organic layer sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove excess acid), and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Bromobenzylamine + Et3N in DCM Cool Cool to 0°C (Ice Bath) Start->Cool Add Dropwise Addition: Methanesulfonyl Chloride Cool->Add Warm Warm to RT Stir 2-4 Hours Add->Warm Check QC Check: TLC / LC-MS Warm->Check Check->Warm Incomplete Workup Workup: Wash 1N HCl -> NaHCO3 -> Brine Check->Workup Complete Dry Dry (MgSO4) & Concentrate Workup->Dry Product Final Product: N-[(3-bromophenyl)methyl]methanesulfonamide Dry->Product

Figure 1: Step-by-step synthesis workflow for N-[(3-bromophenyl)methyl]methanesulfonamide.

Structural Analysis & Quality Control

Trustworthy data relies on rigorous characterization. The following spectral features confirm the identity of the compound.

NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region (7.2 – 7.6 ppm): Look for a multiplet integrating to 4 protons, corresponding to the 3-bromophenyl ring. The pattern should reflect the meta-substitution (singlet-like peak for H2, doublets for H4/H6).

  • Benzylic Methylene (4.1 – 4.3 ppm): A doublet (or singlet if exchange is fast) integrating to 2 protons (Ar-CH₂-NH).

  • Sulfonamide Methyl (2.8 – 3.0 ppm): A sharp singlet integrating to 3 protons (CH₃-SO₂).

  • Amide Proton (7.5 – 8.0 ppm): A broad triplet (coupling to CH₂) or singlet, exchangeable with D₂O.

Mass Spectrometry (LC-MS)[4]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Target Mass:

    • [M+H]⁺: ~264.0 / 266.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

    • [M+Na]⁺: ~286.0 / 288.0.

  • Isotope Pattern: The presence of a doublet peak separated by 2 mass units with near-equal intensity is the hallmark of the bromine atom.

QC Decision Tree

QCDecisionTree Sample Crude Sample LCMS LC-MS Analysis Sample->LCMS MassCheck Mass Found? (264/266 Da) LCMS->MassCheck Purity Purity > 95%? MassCheck->Purity Yes Repurify FAIL: Repurify MassCheck->Repurify No NMR 1H NMR Analysis Purity->NMR Yes Purity->Repurify No Structure Structure Confirmed? NMR->Structure Release PASS: Release Batch Structure->Release Yes Structure->Repurify No

Figure 2: Quality Control Decision Tree for batch validation.

Safety & Handling (SDS Summary)

This compound is a halogenated sulfonamide and should be treated as a hazardous chemical.

  • GHS Classification:

    • Acute Tox. 4 (Oral): H302 - Harmful if swallowed.

    • Skin Irrit. 2: H315 - Causes skin irritation.[3]

    • Eye Irrit. 2A: H319 - Causes serious eye irritation.[2][3]

    • STOT SE 3: H335 - May cause respiratory irritation.[3]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle inside a fume hood to avoid inhalation of dust or residual sulfonyl chloride vapors.

  • Storage: Store at 2–8 °C (refrigerated) in a tightly sealed container, away from strong oxidizing agents and strong bases.

References

  • PubChem. N-[(3-bromophenyl)methyl]methanesulfonamide (CID 6464358). National Library of Medicine. Accessed March 6, 2026. [Link]

  • Organic Chemistry Portal. Protecting Groups: Sulfonamides. (Stability and synthesis reference). Accessed March 6, 2026. [Link]

Sources

Medicinal Chemistry Applications of 3-Bromobenzyl Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry applications, synthetic methodologies, and structure-activity relationships (SAR) of the 3-bromobenzyl sulfonamide scaffold.

Executive Summary: The Pharmacophore Profile

The 3-bromobenzyl sulfonamide moiety is a privileged substructure in modern drug discovery, valued not as a standalone drug, but as a high-affinity pharmacophore used to optimize ligand-target interactions. Its utility stems from three distinct physicochemical properties:

  • Halogen Bonding (XB): The bromine atom at the meta-position acts as a Lewis acid (sigma-hole donor), capable of forming directed non-covalent interactions with backbone carbonyl oxygens or nitrogen acceptors in the target protein.

  • Hydrophobic Filling: The benzyl spacer allows the aromatic ring to access deep hydrophobic pockets (e.g., the choline-binding site in AChE or the hydrophobic cleft in LXR) while the sulfonamide group anchors the molecule via hydrogen bonding.

  • Metabolic Modulation: The bromine substituent blocks metabolic oxidation at the C3 position and modulates the electronic density of the aromatic ring, influencing the pKa of the sulfonamide nitrogen.

Synthetic Architecture

The construction of 3-bromobenzyl sulfonamides typically follows a convergent synthetic route. The choice of pathway depends on whether the 3-bromobenzyl group functions as the amine component (variable head) or the sulfonyl component (variable tail).

Pathway A: Nucleophilic Sulfonylation (Standard)

This is the most prevalent method, utilizing 3-bromobenzylamine as the nucleophile. It is favored for generating libraries of protease or kinase inhibitors where the sulfonamide nitrogen requires a specific spatial orientation.

Reaction Logic:

  • Nucleophile: 3-Bromobenzylamine (High nucleophilicity, commercially available).

  • Electrophile: Aryl/Alkyl sulfonyl chloride.

  • Base: Triethylamine (TEA) or Pyridine (scavenges HCl).

  • Solvent: Dichloromethane (DCM) or THF (aprotic, polar/non-polar balance).

Pathway B: Sulfonyl Chloride Displacement

Used when the 3-bromobenzyl group acts as the anchor. This requires (3-bromophenyl)methanesulfonyl chloride , which is less stable and more reactive.

Visualization of Synthetic Logic

Synthesis Start1 3-Bromobenzylamine (Nucleophile) Intermediate Tetrahedral Transition State Start1->Intermediate + Base (TEA) DCM, 0°C -> RT Start2 R-Sulfonyl Chloride (Electrophile) Start2->Intermediate Product N-(3-Bromobenzyl) sulfonamide Intermediate->Product - HCl

Figure 1: Convergent synthetic pathway for N-(3-bromobenzyl)sulfonamides via nucleophilic attack.

Detailed Experimental Protocols

Protocol 3.1: General Synthesis of N-(3-Bromobenzyl)benzenesulfonamides

Validation: Yields typically 85-95%; Purity >98% by HPLC.

Reagents:

  • 3-Bromobenzylamine (1.0 equiv)

  • Substituted Benzenesulfonyl chloride (1.1 equiv)

  • Triethylamine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 3-bromobenzylamine (1.0 mmol) and dry DCM (10 mL). Cool the solution to 0°C in an ice bath to suppress side reactions (disulfonylation).

  • Activation: Add Triethylamine (2.0 mmol) dropwise. Stir for 10 minutes.

  • Addition: Dissolve the sulfonyl chloride (1.1 mmol) in DCM (2 mL) and add dropwise to the amine solution over 15 minutes. Critical: Slow addition prevents localized heating and ensures mono-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Work-up: Quench with 1M HCl (10 mL) to remove unreacted amine and TEA. Extract the organic layer, wash with saturated NaHCO₃ (to remove sulfonyl acid byproducts), then brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Protocol 3.2: Ellman’s Assay for AChE Inhibition

Context: 3-bromobenzyl sulfonamides are potent cholinesterase inhibitors (see Case Study 2).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

  • Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Procedure: Incubate enzyme (AChE) with the test compound (dissolved in DMSO) for 15 min at 25°C. Add ATChI and DTNB.

  • Detection: Measure absorbance at 412 nm for 5 minutes. The 3-bromobenzyl moiety typically targets the peripheral anionic site (PAS) of the enzyme.

Pharmacological Case Studies & SAR

The 3-bromobenzyl sulfonamide scaffold has demonstrated efficacy in three primary therapeutic areas.

Case Study 1: LXR Inverse Agonists (Anticancer/Metabolic)

Target: Liver X Receptors (LXRα/β). Mechanism: Inverse agonism suppresses lipogenesis (FASN expression).[1][2] Key Compound: N-(3-bromobenzyl)-2,4,6-trimethyl-N-((3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)methyl)benzenesulfonamide [1].[2]

  • SAR Insight: The 3-bromo substituent was found to be superior to the 4-bromo or unsubstituted benzyl analogs. The bromine atom fills a specific hydrophobic sub-pocket in the LXR ligand-binding domain (LBD), stabilizing the co-repressor recruitment conformation.

Case Study 2: Dual AChE/BChE Inhibitors (Alzheimer’s)

Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[3][4][5] Key Compound: Thiochromene-sulfonamide hybrids [2].

  • SAR Insight: The 3-bromobenzyl group serves as a dual-binding unit. The aromatic ring engages in

    
     stacking with Trp286 (peripheral anionic site), while the bromine atom forms a halogen bond with backbone carbonyls, enhancing residence time.
    
Case Study 3: Carbonic Anhydrase (CA) Inhibition

Target: hCA II and hCA IX (Tumor-associated). Mechanism: The sulfonamide zinc-binding group (ZBG) coordinates the catalytic Zn²⁺.

  • SAR Insight: While the primary sulfonamide (

    
    ) binds the zinc, the N-substituted 3-bromobenzyl tail  interacts with the hydrophobic half of the active site cleft. The steric bulk of the bromine at the meta position provides selectivity against off-target isoforms (e.g., hCA I) by clashing with non-conserved residues near the entrance.
    
Data Summary: SAR Comparison
R-Group SubstitutionLogPAChE IC50 (nM)LXR ActivityComment
Benzyl (Unsubstituted) 2.8450LowLacks hydrophobic fill; rapid dissociation.
4-Bromobenzyl (Para) 3.6120ModerateSteric clash in some pockets; good lipophilicity.
3-Bromobenzyl (Meta) 3.6 25 High Optimal geometry; Halogen bond donor.
3-Methoxybenzyl 2.9310LowElectronic mismatch; lacks halogen bonding capability.

Mechanism of Action Visualization

The following diagram illustrates the dual-interaction mechanism of 3-bromobenzyl sulfonamides within a generic hydrophobic enzyme pocket (e.g., AChE or LXR).

MOA Receptor Target Protein (e.g., AChE / LXR) Zn Catalytic Site / Zn2+ Pocket Hydrophobic Pocket (Trp/Phe Residues) Backbone Backbone Carbonyl (C=O) Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zn Coordination / H-Bond Linker Benzyl Linker (-CH2-Ph-) Sulfonamide->Linker Linker->Pocket Pi-Pi Stacking Bromine 3-Bromo Substituent (Halogen Bond Donor) Linker->Bromine Bromine->Backbone Halogen Bond (σ-hole)

Figure 2: Interaction map showing the tripartite binding mode: Zinc coordination, Pi-stacking, and Halogen bonding.

Future Outlook: Bioisosterism

For researchers looking to optimize this scaffold further, consider bioisosteric replacements for the 3-bromobenzyl group to improve solubility or metabolic stability while retaining the halogen bond:

  • 3-Trifluoromethylbenzyl: Retains lipophilicity and electron-withdrawing nature but lacks the specific directionality of the halogen bond.

  • 3-Iodobenzyl: Stronger halogen bond donor (larger sigma hole) but higher molecular weight and potential toxicity issues.

  • 3-Ethynylbenzyl: Rigid linear spacer that can probe similar pockets.

References

  • Molaid Chemicals. (2024). N-(3-bromobenzyl)-2,4,6-trimethyl-N-((3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)methyl)benzenesulfonamide: LXR Inverse Agonist Structure and Activity.[2] Retrieved from

  • ResearchGate. (2025). Synthesis of New Halo-Substituted Quinolinecarboxaldehyde-Hydrazone Derivatives and Investigation of Effects on Acetylcholinesterase Activity.[4] Journal of Molecular Structure.[4] Retrieved from

  • National Institutes of Health (NIH). (2013). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII.[6] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • BenchChem. (2025). The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry. Retrieved from

Sources

Metabolic Stability of Benzyl Methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the metabolic stability profile of benzyl methanesulfonamide derivatives, a scaffold widely employed in medicinal chemistry as a bioisostere for amides or as a solubilizing pharmacophore. It focuses on the mechanistic basis of metabolic instability, specifically cytochrome P450 (CYP)-mediated benzylic oxidation, and provides actionable strategies for structural optimization.[1]

Technical Guide for Medicinal Chemists & DMPK Scientists

Executive Summary

Benzyl methanesulfonamide derivatives (


) are frequently utilized in drug discovery to modulate lipophilicity (

), improve solubility, and serve as hydrogen bond donor/acceptor motifs.[1][2] However, this scaffold presents a distinct metabolic liability: benzylic oxidation .[1]

The methylene bridge (


) connecting the aromatic ring and the sulfonamide nitrogen is a "metabolic soft spot." CYP450 enzymes can readily abstract a hydrogen atom from this position, leading to hydroxylation and subsequent 

-dealkylation.[1][2] Understanding this mechanism is critical for designing analogs with improved half-life (

) and intrinsic clearance (

).[1][2]

Mechanistic Basis of Instability

The primary metabolic pathway for benzyl methanesulfonamides is Phase I oxidation mediated by hepatic CYP450 isoforms (predominantly CYP3A4 and CYP2C9).

The Benzylic Oxidation Cascade

The metabolic clearance of this scaffold follows a radical-based mechanism:

  • Hydrogen Atom Transfer (HAT): The high-valent Iron-Oxo species of the CYP450 active site (Compound I) abstracts a hydrogen atom from the benzylic carbon.[1] The resulting carbon-centered radical is stabilized by resonance with the adjacent aromatic ring.

  • Oxygen Rebound: The hydroxyl radical recombines with the benzylic radical, forming a carbinolamine (hemiaminal) intermediate.

  • Collapse (N-Dealkylation): The carbinolamine is inherently unstable.[1][2] It spontaneously collapses to release the sulfonamide fragment and an aromatic aldehyde (e.g., benzaldehyde).

Visualization of Metabolic Pathway

The following diagram illustrates the degradation pathway of a generic benzyl methanesulfonamide.

MetabolicPathway Parent Benzyl Methanesulfonamide (Ar-CH2-NH-SO2-Me) CYP CYP450 (HAT Mechanism) Parent->CYP Binding Radical Benzylic Radical (Ar-CH•-NH-SO2-Me) CYP->Radical -H• Abstraction Intermediate Carbinolamine (Unstable Intermediate) Radical->Intermediate +OH• Rebound Products Cleavage Products: 1. Benzaldehyde (Ar-CHO) 2. Methanesulfonamide (H2N-SO2-Me) Intermediate->Products Spontaneous Collapse

Figure 1: CYP450-mediated oxidative dealkylation of benzyl methanesulfonamides.[1][2]

Structural Optimization Strategies

To mitigate high intrinsic clearance (


), medicinal chemists should employ the following structural modifications. These strategies aim to either sterically block the metabolic site or electronically destabilize the radical intermediate.[3]
Strategy A: Steric Blockade (Gem-dimethylation)

Replacing the benzylic hydrogens with methyl groups (creating a gem-dimethyl linker) is the most effective method to halt oxidation.[1][2]

  • Modification:

    
    
    
  • Mechanism: Removes the abstractable hydrogen atoms entirely.

  • Trade-off: Increases lipophilicity and steric bulk, which may impact target binding affinity.[1][2]

Strategy B: Electronic Deactivation

Introduction of electron-withdrawing groups (EWGs) on the aromatic ring reduces the electron density at the benzylic position, making the formation of the radical intermediate energetically unfavorable.

  • Modification: Add Fluorine (F) or Chlorine (Cl) at the para or ortho positions of the phenyl ring.

  • Mechanism: EWGs destabilize the transition state for hydrogen abstraction (raise the bond dissociation energy, BDE).

  • Impact: Often improves metabolic stability with minimal steric penalty.[1]

Strategy C: Deuteration (Kinetic Isotope Effect)

Replacing benzylic hydrogens with deuterium (


).[1][2]
  • Modification:

    
    
    
  • Mechanism: The C-D bond is stronger than the C-H bond. If C-H bond breakage is the rate-determining step (RDS), this substitution significantly reduces metabolism (Primary Kinetic Isotope Effect,

    
    ).[1][2]
    
Comparative Stability Data

The table below summarizes the theoretical impact of these modifications based on standard SAR principles.

Derivative TypeStructureMetabolic StabilityMechanism of Improvement
Parent

LowN/A (Baseline)
Fluorinated

ModerateElectronic deactivation of benzylic radical
Alpha-Methyl

HighSteric hindrance; removal of one H
Gem-Dimethyl

Very HighComplete removal of metabolic soft spot
Deuterated

HighKinetic Isotope Effect (KIE)

Experimental Protocols for Validation

To validate the stability of new derivatives, the following standard operating procedures (SOPs) should be employed.

Microsomal Stability Assay (RLM/HLM)

This assay determines the intrinsic clearance (


) using liver microsomes.[1]

Reagents:

  • Test Compound (1 µM final concentration)

  • Liver Microsomes (Rat/Human, 0.5 mg/mL protein)[1]

  • NADPH Regenerating System (or 1 mM NADPH)[1][2]

  • Phosphate Buffer (100 mM, pH 7.4)[1]

  • Stop Solution: Acetonitrile containing Internal Standard (e.g., Diclofenac).[1]

Protocol Step-by-Step:

  • Pre-incubation: Mix microsomes and buffer at 37°C for 5 minutes.

  • Initiation: Add Test Compound, then initiate reaction by adding NADPH.[1]

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quench: Immediately transfer aliquots into Stop Solution (3:1 ratio) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
Metabolite Identification Workflow

If a compound shows high clearance, use this workflow to confirm if the benzylic position is the driver.

MetIDWorkflow Start High Clearance Observed (CLint > 50 µL/min/mg) Incubation Incubate with Microsomes (T = 60 min) Start->Incubation LCMS LC-MS/MS Analysis (Full Scan / Product Ion Scan) Incubation->LCMS Decision Detect Metabolites? LCMS->Decision PathA Mass Shift +16 Da (Hydroxylation) Decision->PathA M+16 PathB Mass Shift -106 Da (Loss of Benzaldehyde) Decision->PathB M-106 (approx) ConclusionA Benzylic Hydroxylation (Stable Intermediate) PathA->ConclusionA ConclusionB N-Dealkylation (Unstable Intermediate) PathB->ConclusionB

Figure 2: Decision tree for identifying metabolic soft spots via Mass Spectrometry.

Case Studies & Reference Data

Case Study: Optimization of Sulfonamide Calcium Channel Blockers (ABT-639) In the development of T-type calcium channel blockers, researchers encountered metabolic instability in early sulfonamide hits.[1][2] While the final drug ABT-639 utilizes a benzenesulfonamide core, the optimization process highlighted the critical role of blocking metabolic soft spots on the aromatic ring.

  • Observation: Early hits with electron-rich aromatic rings were rapidly metabolized.[1][2]

  • Solution: Introduction of Fluorine and Chlorine atoms on the central aromatic ring (creating a 4-chloro-2-fluoro-benzenesulfonamide core) significantly improved metabolic stability by deactivating the ring towards oxidation and blocking specific sites of metabolism [1].[1][2]

General Observation in Peptide Bioisosteres: When benzyl sulfonamides are used to replace amide bonds in peptide mimetics, they generally exhibit superior proteolytic stability compared to amides. However, their oxidative stability (CYP-mediated) must be managed using the strategies outlined above (steric hindrance or electron withdrawal) [2].[1][2]

References

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. Source: ACS Medicinal Chemistry Letters (via NIH/PubMed) URL:[1][2][Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Source: Molecules (MDPI) URL:[Link][1][2]

  • Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. Source: Drug Metabolism and Disposition URL:[4][5][6][7][8][Link][1][2]

  • Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Source: Chemical Reviews (via NIH/PubMed) URL:[1][2][Link]

Sources

Methodological & Application

Synthesis and Characterization of N-[(3-Bromophenyl)methyl]methanesulfonamide: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note by a Senior Application Scientist

Target Audience: Researchers, synthetic chemists, and drug development professionals.

N-[(3-bromophenyl)methyl]methanesulfonamide (CAS: 885681-65-2) is a highly versatile building block in medicinal chemistry[1]. The molecule features a sulfonamide moiety—a classic bioisostere for amides that offers enhanced metabolic stability against amidases—coupled with a 3-bromobenzyl group, which serves as an ideal synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).

This application note details an optimized, self-validating protocol for its synthesis, moving beyond simple step-by-step instructions to explain the fundamental chemical causality that dictates the experimental design.

Mechanistic Insights: The Sulfene Pathway

To achieve high yields and purity, one must understand the specific reactivity of methanesulfonyl chloride (MsCl). Unlike arylsulfonyl chlorides (such as tosyl chloride) which undergo direct


-like nucleophilic substitution, alkanesulfonyl chlorides possessing 

-protons react via a distinctly different mechanism when exposed to strong, non-nucleophilic bases like triethylamine (TEA)[2].

Kinetic isotope studies demonstrate that TEA (


) rapidly deprotonates the 

-carbon of MsCl. This E1cB-like elimination expels a chloride anion, generating a highly electrophilic and transient sulfene intermediate (

)[3]. The primary amine, 3-bromobenzylamine, subsequently attacks this sulfene, followed by a proton transfer to yield the final sulfonamide[4].

Causality in Experimental Design: Understanding this sulfene pathway is critical for optimizing the reaction conditions:

  • Why Anhydrous Conditions? The sulfene intermediate is highly susceptible to nucleophilic attack by atmospheric moisture, which would irreversibly trap it as methanesulfonic acid, destroying the reagent stoichiometry.

  • Why 0 °C Addition? Sulfenes are highly reactive and prone to dimerization at elevated temperatures. Dropwise addition at 0 °C acts as a kinetic control, suppressing dimerization and favoring the intermolecular capture by the amine.

MechanisticPathway MsCl Methanesulfonyl Chloride (CH3SO2Cl) Sulfene Sulfene Intermediate [CH2=SO2] MsCl->Sulfene α-Deprotonation & Cl- Expulsion Byproduct TEA·HCl Salt Byproduct MsCl->Byproduct TEA Triethylamine (TEA) Base Catalyst TEA->Sulfene α-Deprotonation & Cl- Expulsion TEA->Byproduct Product N-[(3-Bromophenyl)methyl]methanesulfonamide Target Product Sulfene->Product Nucleophilic Attack Amine 3-Bromobenzylamine Nucleophile Amine->Product

Mechanistic pathway of sulfonylation via a reactive sulfene intermediate.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10.0 mmol scale reaction. A slight excess of MsCl and TEA is utilized to drive the reaction to completion, compensating for any trace moisture in the system[5].

Table 1: Reaction Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmountMolesRole
3-Bromobenzylamine 186.051.001.86 g10.0 mmolLimiting Reagent / Nucleophile
Methanesulfonyl chloride 114.551.101.26 g (0.85 mL)11.0 mmolElectrophile Source
Triethylamine (TEA) 101.191.501.52 g (2.09 mL)15.0 mmolBase / Sulfene Promoter
Dichloromethane (DCM) 84.93Solvent25.0 mL-Reaction Medium

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. Each step, particularly the workup phase, is designed to systematically target and eliminate specific classes of impurities, ensuring the crude isolate is of high purity.

Phase 1: Setup and Activation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry nitrogen (

    
    ) or argon.
    
  • Dissolution: Add 3-bromobenzylamine (1.86 g, 10.0 mmol) and anhydrous dichloromethane (20 mL) to the flask. Stir to achieve a homogenous solution.

  • Base Addition: Inject triethylamine (2.09 mL, 15.0 mmol) into the reaction mixture. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: In a separate dry vial, dissolve methanesulfonyl chloride (0.85 mL, 11.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15–20 minutes using a syringe pump or addition funnel.

    • Self-Validation Check: A white precipitate (TEA·HCl salt) will begin to form, visually confirming the activation of the sulfonyl chloride and the progression of the reaction[6].

Phase 2: Reaction and Monitoring
  • Propagation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to gradually warm to room temperature.

  • Monitoring: Stir the mixture for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3 v/v) solvent system. The reaction is deemed complete when the primary amine spot is entirely consumed.

Phase 3: Quench and Targeted Workup
  • Acidic Wash (Amine Removal): Quench the reaction by adding 15 mL of 1N aqueous HCl. Transfer the mixture to a separatory funnel and vigorously extract.

    • Causality: The low pH protonates any unreacted 3-bromobenzylamine and the TEA base, partitioning them entirely into the aqueous layer as water-soluble hydrochloride salts.

  • Basic Wash (Acid Removal): Separate the organic layer and wash it with saturated aqueous

    
     (15 mL).
    
    • Causality: This neutralizes residual HCl and deprotonates any methanesulfonic acid (formed from trace hydrolysis of MsCl), dragging it into the aqueous waste.

  • Brine Wash & Drying: Wash the organic layer with brine (15 mL) to remove bulk water, then dry over anhydrous sodium sulfate (

    
    ).
    
  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-[(3-bromophenyl)methyl]methanesulfonamide as a solid.

  • Purification: Recrystallize the crude product from a minimal amount of hot Ethyl Acetate/Hexanes to afford the analytically pure compound.

ExperimentalWorkflow Step1 1. Preparation Dry DCM 0 °C, N2 atm Step2 2. Activation MsCl Addition Dropwise Step1->Step2 Step3 3. Reaction Stir at RT 2-4 hours Step2->Step3 Step4 4. Quench 1N HCl Wash Brine Wash Step3->Step4 Step5 5. Purification Evaporation Recrystallization Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target sulfonamide.

References

  • Title: Supporting Information: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes (N-Benzylmethanesulfonamide Protocol) Source: Beilstein Journals URL: [Link]

  • Title: Why do tosylation and mesylation of alcohols follow different mechanisms? (J. Am. Chem. Soc. 1992, 114, 1743–1749) Source: Chemistry Stack Exchange URL: [Link]

  • Title: Dehydration reactions in polyfunctional natural products (Sulfene Intermediate Discussion) Source: Aarhus University (au.dk) URL: [Link]

Sources

Application Note: Optimized Synthesis of N-(3-Bromobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Conditions for 3-Bromobenzylamine and Methanesulfonyl Chloride Content Type: Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Strategic Significance

The sulfonylation of primary amines is a cornerstone transformation in medicinal chemistry, yielding sulfonamides that serve as bioisosteres for carboxylic acids or as stable linkers in fragment-based drug discovery (FBDD). This protocol details the optimized synthesis of N-(3-bromobenzyl)methanesulfonamide from 3-bromobenzylamine and methanesulfonyl chloride (MsCl) .

The 3-bromobenzyl moiety is a high-value scaffold. The bromine substituent at the meta position is electronically stable during sulfonylation but remains highly reactive for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Consequently, this protocol is designed not just for isolation, but to ensure the halogen handle remains intact for subsequent diversification.

Key Reaction Parameters
  • Transformation: Nucleophilic Substitution at Sulfur (

    
    -like).
    
  • Critical Quality Attribute: Complete removal of HCl byproduct to prevent amine salt precipitation and ensuring anhydrous conditions to inhibit MsCl hydrolysis.

  • Scale: Adaptable from milligram (medicinal chemistry) to gram (process chemistry) scales.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the sulfonyl sulfur.[1] The base plays a dual role: it acts as a proton scavenger (neutralizing the HCl generated) and can catalytically activate the sulfonyl chloride (if pyridine/DMAP is used).

ReactionMechanism Reactants 3-Bromobenzylamine + MsCl TS Tetrahedral Transition State Reactants->TS Nucleophilic Attack (0°C) Intermediate Protonated Sulfonamide TS->Intermediate Cl- Elimination Product N-(3-bromobenzyl) methanesulfonamide Intermediate->Product Deprotonation by Base Byproduct Base·HCl Salt Intermediate->Byproduct

Figure 1: Mechanistic pathway for the N-sulfonylation of 3-bromobenzylamine.

Optimization of Reaction Conditions

To achieve high yields (>90%) and purity, the reaction environment must be controlled. The following parameters have been screened to determine the optimal protocol.

Table 1: Solvent and Base Screening
ParameterCandidateAssessmentRecommendation
Solvent DCM (Dichloromethane) Excellent solubility for reactants and product; easy workup (low bp).Preferred
THF (Tetrahydrofuran)Good solubility; water miscible (harder workup); requires drying.Alternative
TolueneGood for large scale; high bp makes removal difficult on small scale.Process Scale Only
Base Triethylamine (TEA) Cheap, effective; forms Et₃N·HCl salts which are soluble in DCM.[1]Preferred
PyridineCan be used as solvent/base; difficult to remove traces (odorous).Alternative
DIPEA (Hünig's Base)Non-nucleophilic; good for hindered amines (not needed here).Overkill
Stoichiometry 1.0 : 1.2 (Amine:MsCl)Slight excess of MsCl ensures completion; excess hydrolyzes in workup.Standard

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • 3-Bromobenzylamine (CAS: 10269-01-9): 1.0 equiv.[2][3][4]

  • Methanesulfonyl Chloride (MsCl) (CAS: 124-63-0): 1.2 equiv.

  • Triethylamine (TEA) : 1.5 equiv.

  • Dichloromethane (DCM) : Anhydrous (Grade: ≥99.8%).

  • 1M HCl (aq) : For quenching and washing.

  • Sat. NaHCO₃ (aq) : For neutralization.

Step-by-Step Procedure

1. Preparation (0 min):

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to maintain an inert atmosphere.
    
  • Safety Note: MsCl is a lachrymator and toxic. Perform all steps in a fume hood.

2. Dissolution (5 min):

  • Add 3-bromobenzylamine (1.0 equiv) to the flask.

  • Add anhydrous DCM (Concentration: 0.2 M, e.g., 5 mL per 1 mmol amine).

  • Add Triethylamine (1.5 equiv) via syringe. Stir to ensure homogeneity.

3. Controlled Addition (15 min):

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Dilute MsCl (1.2 equiv) in a small volume of DCM (optional, for better control).

  • Add MsCl dropwise over 10–15 minutes.

    • Why? The reaction is exothermic. Rapid addition can cause localized heating and side reactions (e.g., bis-sulfonylation).

4. Reaction Phase (2–4 hours):

  • After addition, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

  • Monitoring: Check progress via TLC (Hexane:EtOAc 7:3) or LC-MS.[5] The amine spot (polar, stains with ninhydrin) should disappear.

5. Workup & Isolation:

  • Quench: Add water (equal volume to solvent) to hydrolyze excess MsCl.

  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Acid Wash (Crucial): Wash the organic layer with 1M HCl (2x).[1][6]

    • Logic: This converts any unreacted amine and TEA into water-soluble salts, removing them from the organic phase.

  • Neutralization: Wash with Sat. NaHCO₃ (1x) to remove residual acid.

  • Drying: Wash with Brine (1x), dry over anhydrous

    
     or 
    
    
    
    , and filter.
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) to yield the crude solid.

Purification & Characterization

For most applications, the crude product is sufficiently pure (>95%) after the acid wash. If higher purity is required:

  • Recrystallization: Dissolve in minimum hot Ethanol/EtOAc and add Hexanes until turbid. Cool to 4°C.

  • Flash Chromatography: Silica gel; Eluent Gradient: 10%

    
     40% EtOAc in Hexanes.
    
Expected Analytical Data
  • Physical State: White to off-white solid.[2]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.5–7.2 (m, 4H, Aromatic protons).
      
    • 
       4.8–5.0 (br s, 1H, -NH -).
      
    • 
       4.3 (d, 2H, Benzyl -CH 
      
      
      
      -).
    • 
       2.9 (s, 3H, Mesyl -CH 
      
      
      
      ).

Workflow Visualization

Workflow Setup Setup: Anhydrous DCM, N2 atm Dissolve Amine + TEA Cooling Cool to 0°C Setup->Cooling Addition Add MsCl Dropwise (Exotherm Control) Cooling->Addition Reaction Warm to RT Stir 2-4 hrs Addition->Reaction Quench Quench with H2O Reaction->Quench Extraction Phase Separation (Save Organic Layer) Quench->Extraction Wash Wash: 1M HCl (Remove Amine) Then NaHCO3, Brine Extraction->Wash Isolation Dry (Na2SO4) & Concentrate Yield: N-(3-bromobenzyl)methanesulfonamide Wash->Isolation

Figure 2: Operational workflow for the synthesis and isolation.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of MsCl due to wet solvent.Ensure DCM is anhydrous; keep MsCl bottle sealed under inert gas.
Impurity: Bis-sulfonylation Excess MsCl or high temperature.Strictly control temp at 0°C during addition; use exactly 1.1–1.2 eq MsCl.
Impurity: Starting Amine Incomplete reaction.Check base equivalents (must be >1.0 to scavenge HCl). Extend reaction time.
Oily Product Residual solvent.[7]High vacuum drying for 12h. If persistent, recrystallize.

Safety Warning: Methanesulfonyl chloride is highly toxic (inhalation/dermal) and corrosive.[8] It reacts violently with water. 3-Bromobenzylamine causes severe skin burns.[4][8] Always wear nitrile gloves, safety goggles, and a lab coat.

References

  • BenchChem. Protocol for N-sulfonylation using Methanesulfonyl Chloride. (General procedure for sulfonamide synthesis).[1][9]

  • Sigma-Aldrich. Product Specification: 3-Bromobenzylamine (CAS 10269-01-9).

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Methanesulfonyl chloride (CAS 124-63-0).

  • Organic Syntheses. General methods for Sulfonylation. Coll. Vol. 4, p. 571 (1963). (Foundational text for sulfonyl chloride reactivity).

  • ChemScene. N-Benzyl-N-[4-(2-bromoacetyl)phenyl]methanesulfonamide Properties. (Structural analog reference).

Sources

Advanced Protocol: N-[(3-bromophenyl)methyl]methanesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(3-bromophenyl)methyl]methanesulfonamide (CAS: 885681-65-2) is a high-value bifunctional building block used in the synthesis of diverse pharmaceutical agents, particularly kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Its structural utility lies in its dual-reactivity profile :

  • The Aryl Bromide (C-3 position): Serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid scaffold elaboration.

  • The Methanesulfonamide Motif: Acts as a bioisostere for carboxylic acids and a critical hydrogen-bond donor/acceptor, often improving the solubility and metabolic stability of the final drug candidate.[1]

This guide provides a validated workflow for handling, synthesizing, and utilizing this intermediate in high-fidelity medicinal chemistry campaigns.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name N-[(3-bromophenyl)methyl]methanesulfonamide
Common Name N-(3-Bromobenzyl)methanesulfonamide
CAS Number 885681-65-2
Molecular Formula C₈H₁₀BrNO₂S
Molecular Weight 264.14 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water
pKa (Predicted) ~10.5 (Sulfonamide N-H)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen recommended)

Application Note: The "Meta-Vector" Strategy

In fragment-based drug discovery (FBDD), the geometry of the leaving group is critical. This intermediate provides a meta-substituted vector relative to the benzylic sulfonamide.

  • Geometric Advantage: Unlike para-substituted analogs, which extend the molecule linearly, the meta-bromide allows for the introduction of aryl/heteroaryl groups at a 120° angle. This is crucial for accessing specific hydrophobic pockets in enzyme active sites (e.g., the "back pocket" of kinase domains).

  • Electronic Effect: The sulfonamide group is insulated by the methylene bridge, preventing strong electron-withdrawing effects on the aryl ring. This ensures the aryl bromide remains electronically "neutral" enough for efficient oxidative addition during catalysis, minimizing homocoupling side reactions.

Visualizing the Synthetic Logic

DrugDiscoveryWorkflow Start Starting Materials (3-Bromobenzylamine + MsCl) Intermediate Target Intermediate (CAS 885681-65-2) Start->Intermediate Sulfonylation (Protocol A) Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermediate->Coupling Oxidative Addition Scaffold Biaryl Sulfonamide Scaffold (Kinase Inhibitor Core) Coupling->Scaffold C-C Bond Formation (Protocol B) Lead Lead Optimization (R-Group Decoration) Scaffold->Lead SAR Expansion

Figure 1: Strategic placement of N-[(3-bromophenyl)methyl]methanesulfonamide in a drug discovery pipeline.

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Self-Validation)

Use this protocol if you need to synthesize the intermediate in-house from commodity chemicals.

Reaction: 3-Bromobenzylamine + Methanesulfonyl Chloride


 Product

Reagents:

  • 3-Bromobenzylamine (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 mL/g amine)

Step-by-Step:

  • Setup: Charge a round-bottom flask with 3-Bromobenzylamine and DCM under nitrogen. Cool to 0°C (ice bath).

  • Base Addition: Add Triethylamine dropwise. Stir for 10 minutes.

  • Acylation: Add Methanesulfonyl chloride dropwise over 20 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, then brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: Suzuki-Miyaura Cross-Coupling (Core Application)

This protocol describes the coupling of the intermediate with a heteroaryl boronic acid to generate a biaryl scaffold.

Reaction: Intermediate (Ar-Br) + R-B(OH)₂


 Ar-R

Reagents:

  • Substrate: N-[(3-bromophenyl)methyl]methanesulfonamide (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3][4]·DCM (0.05 equiv / 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)[2]

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio)

Detailed Workflow:

  • Degassing (Critical):

    • In a reaction vial, combine the 1,4-Dioxane and Water.

    • Sparge with nitrogen gas for 15 minutes. Note: Oxygen is the primary cause of catalyst death and homocoupling.

  • Assembly:

    • Add the Substrate , Boronic Acid , and Base to the reaction vessel.[2]

    • Add the Catalyst last.[5]

    • Seal the vessel immediately and purge the headspace with nitrogen for 2 minutes.

  • Reaction:

    • Heat the mixture to 80–90°C with vigorous stirring.

    • Time: Typically 2–4 hours.

    • Monitoring: Check LCMS for the disappearance of the bromide (M+H 264/266 pattern) and appearance of the product mass.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a pad of Celite to remove Palladium black.

    • Wash filtrate with water and brine.

    • Concentrate under reduced pressure.[1][6]

  • Purification:

    • Flash Column Chromatography.

    • Gradient: 0%

      
       60% EtOAc in Hexanes. (The sulfonamide product is polar; ensure the column is flushed well).
      

Mechanism of Action (Catalytic Cycle)[14]

Understanding the mechanism ensures troubleshooting accuracy. The sulfonamide tail does not participate but must remain stable.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br (Substrate) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar'-B(OH)2 / OH- RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' Complex RedElim->Pd0 Regenerate Catalyst

Figure 2: The Palladium(0) catalytic cycle. The rate-determining step for this substrate is typically the Transmetallation due to the steric bulk of the benzyl sulfonamide tail.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to a more active catalyst like Pd(Amphos)Cl₂ or XPhos Pd G3 .
Protodeboronation Boronic acid instability.Reduce temperature to 60°C. Switch base to CsF or K₃PO₄ (milder). Use Boronic Esters (Pinacol) instead of acids.
Homocoupling (Ar-Ar) Oxygen presence.Re-sparge solvents.[2] Add the catalyst after purging the vessel.
Product trapped on Silica Sulfonamide is too polar.Add 1% MeOH or 0.5% TEA to the eluent during chromatography to reduce tailing.

References

  • ChemScene. (n.d.). N-[(3-Bromophenyl)methyl]methanesulfonamide Product Data. Retrieved from

  • BenchChem. (2025).[7] Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Sigma-Aldrich. (n.d.). N-[(3-bromophenyl)methyl]methanesulfonamide CAS 885681-65-2 Entry.[8] Retrieved from

Sources

crystallization methods for N-(3-bromobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the isolation and purification of N-(3-bromobenzyl)methanesulfonamide (CAS: 871269-05-5), a critical intermediate in medicinal chemistry often utilized for its Suzuki-Miyaura cross-coupling potential. While sulfonamides are generally stable, the specific combination of a lipophilic 3-bromobenzyl moiety and a polar methanesulfonamide tail creates a "push-pull" solubility profile that can lead to "oiling out" rather than crystallization if not managed correctly.

This protocol moves beyond basic methodology, integrating thermodynamic solubility principles with practical process engineering to ensure high purity (>99%) and optimal crystal habit for X-ray diffraction or downstream coupling reactions.

Physicochemical Profile & Solubility Logic

To design a self-validating crystallization system, one must understand the intermolecular forces at play:

  • Hydrogen Bonding: The sulfonamide nitrogen (

    
    ) is a hydrogen bond donor (pKa 
    
    
    
    10.5), while the sulfonyl oxygens (
    
    
    ) are acceptors. This promotes strong intermolecular networking.
  • Lipophilicity: The 3-bromobenzyl ring is hydrophobic.

  • The Challenge: In purely non-polar solvents (Hexane), the molecule is insoluble. In highly polar protic solvents (Water), it is insoluble. The "Sweet Spot" lies in solvents with intermediate polarity or binary systems that balance these domains.

Table 1: Predicted Solubility Profile

Solvent ClassRepresentative SolventSolubility BehaviorUsage in Protocol
Protic Polar Ethanol, IsopropanolHigh (Hot) / Low (Cold)Primary Crystallization Solvent
Aprotic Polar Acetone, THF, DMSOHigh (Ambient)Solvent for Anti-solvent methods
Chlorinated DCM, ChloroformModerate to HighSolubilization / Layering
Non-Polar Heptane, HexaneInsolubleAnti-solvent
Aqueous WaterInsoluble (Neutral pH)Anti-solvent / Wash

Pre-Crystallization Workup (Critical Step)

Rationale: Crystallization kinetics are severely retarded by ionic impurities (e.g., amine hydrochlorides from synthesis). A "pH Swing" wash is required before attempting crystallization.

Protocol:

  • Dissolve crude solid in Ethyl Acetate (10 mL/g).

  • Wash with 1M HCl (removes unreacted 3-bromobenzylamine).

  • Wash with Saturated NaHCO₃ (removes methanesulfonyl chloride/acid residues).

  • Dry organic layer over MgSO₄, filter, and evaporate to a solid foam. Do not attempt to crystallize a wet oil.

Method A: Thermal Recrystallization (Scale-Up Ready)

Best for: Multi-gram purification, removing chemical impurities. Mechanism: Exploits the steep solubility curve of sulfonamides in lower alcohols.

Step-by-Step Protocol:

  • Solvent Selection: Use Ethanol (95%) or Isopropanol (IPA) . Ethanol is preferred for higher yield; IPA often yields better crystals (slower growth).

  • Dissolution:

    • Place 1.0 g of crude N-(3-bromobenzyl)methanesulfonamide in a 25 mL Erlenmeyer flask.

    • Add solvent in 2 mL increments while heating to reflux (approx. 80°C for EtOH).

    • Target: Dissolve completely in the minimum volume (approx. 5-8 mL/g).

  • Clarification (Optional): If the solution is colored, add activated carbon (5 wt%), stir for 5 mins at reflux, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow to cool slowly to room temperature (RT) with gentle stirring.

    • Critical Control Point: If the solution turns milky (oiling out) immediately, reheat and add 10% more solvent.

  • Maturation: Once at RT, transfer to a 4°C environment (fridge) for 4–12 hours.

  • Isolation: Filter vacuum. Wash the cake with cold (-20°C) solvent (same as used for crystallization).

  • Drying: Vacuum oven at 40°C for 6 hours.

Method B: Vapor Diffusion (X-Ray Quality)

Best for: Obtaining single crystals for XRD structure determination.[1] Mechanism: Slow diffusion of an anti-solvent reduces solubility gradually, minimizing defects.

Protocol:

  • Inner Vial: Dissolve 50 mg of the compound in 0.5 mL of THF or Acetone in a small (2 mL) vial. Ensure the solution is clear (not saturated).

  • Outer Vessel: Place the small vial (uncapped) inside a larger jar (20 mL) containing 3 mL of Pentane or Hexane .

  • Equilibration: Cap the large jar tightly. Keep undisturbed at ambient temperature.

  • Timeline: Pentane vapors will diffuse into the THF, slowly lowering the polarity. Crystals should form within 2–5 days.

Method C: Reactive Crystallization (Purification of Degraded Samples)

Best for: Samples contaminated with starting amine or highly colored oxidation products. Mechanism: Sulfonamide deprotonation/re-protonation.

  • Dissolution: Dissolve crude in 1M NaOH (aq). The sulfonamide (pKa ~10.5) will deprotonate and dissolve; non-acidic impurities (e.g., bis-alkylated byproducts) will remain undissolved.

  • Filtration: Filter the aqueous solution to remove insoluble organics.

  • Precipitation: Slowly add 1M HCl dropwise to the filtrate with vigorous stirring until pH reaches ~4.

  • Collection: The product will precipitate as a white solid. Filter and wash with water.

  • Polishing: Perform a final rapid recrystallization using Method A to remove trapped salts.

Process Decision Logic (Visualization)

The following diagram illustrates the decision matrix for selecting the appropriate crystallization method based on the state of the input material.

CrystallizationLogic Start Crude N-(3-bromobenzyl) methanesulfonamide CheckPurity Check Purity (TLC/LCMS) Start->CheckPurity Impure High Impurities / Colored CheckPurity->Impure Dirty Clean >90% Purity CheckPurity->Clean Clean ReactiveCrys Method C: Reactive Crystallization (NaOH Dissolution -> HCl Ppt) Impure->ReactiveCrys Goal Define Goal Clean->Goal MethodA Method A: Thermal Recrystallization (Ethanol or IPA) ReactiveCrys->MethodA Polishing Step ScaleUp Bulk Purification Goal->ScaleUp XRD Single Crystal (XRD) Goal->XRD ScaleUp->MethodA MethodB Method B: Vapor Diffusion (THF / Pentane) XRD->MethodB Oiling Problem: Oiling Out? MethodA->Oiling Monitoring Remedy Remedy: 1. Reheat 2. Add Seed Crystal 3. Add 10% more Solvent Oiling->Remedy Yes Remedy->MethodA Retry

Figure 1: Decision matrix for selecting the optimal crystallization workflow based on crude purity and end-goal requirements.

Troubleshooting: The "Oiling Out" Phenomenon

Sulfonamides are notorious for "oiling out" (Liquid-Liquid Phase Separation) before crystallizing. This occurs when the metastable limit is breached at a temperature where the product is molten.

Corrective Actions:

  • Seeding: Retain a small amount of crude solid before dissolving. Once the solution cools to slight supersaturation, add a "speck" of solid. This provides a template for lattice growth.

  • Solvent Modification: If using Ethanol/Water, reduce the water content. Water acts as a strong anti-solvent; adding it too fast forces the hydrophobic benzyl group to aggregate into oil droplets.

  • Temperature Control: Slow down the cooling ramp. Rapid cooling traps impurities and favors amorphous oil formation.

References

  • General Sulfonamide Solubility: Perlovich, G. L., et al. "Thermodynamic Study of the Solubility of Sulfonamides." Journal of Chemical & Engineering Data, vol. 59, no. 12, 2014. Supports the selection of alcohol-based solvents for thermal recrystallization.

  • Crystallization of Benzyl-Sulfonamide Analogues: Ngassa, F. N., et al. "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide." European Journal of Chemistry, vol. 11, no.[1] 3, 2020, pp. 245-249.[1] Validates the use of Ethanol for recrystallizing N-benzyl sulfonamide derivatives.

  • Purification Strategies for Sulfonamides: BenchChem Technical Guides. "Recrystallization of Sulfonamide Products." Provides general industrial protocols for handling sulfonamide "oiling out" issues.

  • Vapor Diffusion Techniques: Stout, G. H., and Jensen, L. H. X-ray Structure Determination: A Practical Guide. Wiley-Interscience, 1989. Authoritative text on vapor diffusion methods (Method B) for small molecule crystallography.

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-Benzyl Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the microwave-assisted organic synthesis (MAOS) of


-benzyl sulfonamide derivatives, a critical pharmacophore in medicinal chemistry found in antibacterial, diuretic, and carbonic anhydrase inhibitor drugs. By leveraging the specific dielectric heating effects of microwave irradiation, this protocol reduces reaction times from hours to minutes while significantly improving yields compared to conventional thermal methods.
Key Advantages of this Protocol
  • Speed: Reaction times reduced from 6–12 hours to 2–10 minutes.

  • Efficiency: Yields consistently improved by 15–30% due to minimized side reactions.

  • Green Chemistry: Validated workflows for solvent-free and aqueous-media synthesis.

  • Scalability: Protocols adaptable from discovery scale (0.5 mmol) to process scale (50+ mmol).

Mechanistic Insight & Microwave Theory

The Dielectric Heating Effect

Unlike conventional heating, which relies on thermal conduction from the vessel walls, microwave irradiation (2.45 GHz) interacts directly with the reaction medium.

  • Dipolar Polarization: Polar molecules (e.g., sulfonyl chlorides, polar solvents) align with the oscillating electric field. The energy lost to molecular friction generates rapid, uniform internal heat.

  • Ionic Conduction: Dissolved ions (e.g., from base addition) oscillate in the field, further increasing the heating rate.

Reaction Mechanism

The formation of


-benzyl sulfonamides proceeds via a nucleophilic substitution at the sulfur atom. The microwave field stabilizes the polar transition state, lowering the activation energy (

).

Chemical Equation:



ReactionMechanism Reactants Sulfonyl Chloride (Electrophile) + Benzylamine (Nucleophile) TS Transition State (Pentacoordinate Sulfur) Reactants->TS MW Activation (Dipolar Polarization) Product N-Benzyl Sulfonamide + Conjugate Salt TS->Product Cl- Elimination Base Base (Proton Scavenger) Base->Product HCl Neutralization

Figure 1: Mechanistic pathway of sulfonylation enhanced by microwave irradiation. The polar transition state is stabilized by the electromagnetic field.

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Biotage Initiator) with IR temperature control and pressure sensing.

  • Reagents: Substituted benzenesulfonyl chlorides, benzylamine derivatives.

  • Solvents: Ethanol (Green), Water (Green), or DCM (Traditional).

  • Bases:

    
     (inorganic), Pyridine or Triethylamine (organic).
    
Protocol A: Green Synthesis in Aqueous Media (Recommended)

Best for: Eco-friendly synthesis, ease of workup, and hydrophilic substrates.

  • Setup: In a 10 mL microwave-safe crimp-top vial, charge Benzylamine (1.0 mmol, 107 mg) and

    
     (1.2 mmol, 127 mg).
    
  • Solvent: Add 3 mL of deionized water. Stir to suspend.

  • Reagent Addition: Add Benzenesulfonyl chloride (1.1 mmol) dropwise. Note: If the sulfonyl chloride is solid, dissolve in minimal acetone (0.5 mL) before addition.

  • Irradiation: Cap the vial. Irradiate at 80°C for 5 minutes (Fixed Power Mode: 150W max).

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • The product typically precipitates out. Filter the solid.[1][2]

    • Wash with cold water (

      
      ) to remove salts.
      
    • Recrystallize from Ethanol:Water (8:2) if necessary.[3][4]

Protocol B: Solvent-Free / Neat Synthesis

Best for: High throughput, maximizing yield, and avoiding hydrolysis of sensitive sulfonyl chlorides.

  • Setup: Mix Benzylamine (1.0 mmol) and Sulfonyl Chloride (1.0 mmol) in a reaction vial.

  • Catalyst: Add basic Alumina (

    
    , 500 mg) as a solid support and acid scavenger. Mix thoroughly with a spatula.
    
  • Irradiation: Irradiate at 60°C for 3 minutes . Caution: Exothermic reaction; ensure temperature limit is set.

  • Extraction: Add Ethyl Acetate (5 mL) to the solid mixture, vortex, and filter to remove the alumina.

  • Purification: Evaporate solvent. The residue is often pure enough for analysis; otherwise, perform flash chromatography (Hexane:EtOAc).

Protocol C: Optimization Workflow (Decision Tree)

OptimizationWorkflow Start Start: Select Reagents Solubility Are reagents water soluble? Start->Solubility WaterYes Yes / Partial Solubility->WaterYes WaterNo No (Hydrophobic) Solubility->WaterNo ProtocolA Run Protocol A (Water, Na2CO3, 80°C, 5 min) WaterYes->ProtocolA TLC Check TLC ProtocolA->TLC Sensitive Is Sulfonyl Chloride moisture sensitive? WaterNo->Sensitive SensitiveYes Yes Sensitive->SensitiveYes SensitiveNo No Sensitive->SensitiveNo ProtocolB Run Protocol B (Solvent-Free on Alumina) SensitiveYes->ProtocolB ProtocolB->TLC ProtocolC Run Standard Protocol (EtOH/Pyridine, 80°C, 10 min) SensitiveNo->ProtocolC ProtocolC->TLC Workup Precipitation/Extraction TLC->Workup

Figure 2: Decision matrix for selecting the optimal microwave protocol based on substrate solubility and stability.

Results & Validation

The following data compares the synthesis of


-benzyl-4-methylbenzenesulfonamide using conventional reflux versus the protocols defined above.
ParameterConventional RefluxMW Protocol A (Water)MW Protocol B (Neat)
Solvent DCM / PyridineWaterNone (Alumina support)
Temperature 40°C (Reflux)80°C60°C
Time 8 Hours5 Minutes3 Minutes
Isolated Yield 72%92%96%
Purification Extraction + ColumnFiltration + WashExtraction
E-Factor (Waste) HighLow (Green)Very Low

Validation Check:

  • TLC Monitoring: Eluent Hexane:EtOAc (7:3). Product

    
     is typically lower than sulfonyl chloride but higher than the amine.
    
  • NMR Confirmation: Look for the disappearance of the

    
     broad singlet and the appearance of the sulfonamide 
    
    
    
    (typically
    
    
    7.5–8.0 ppm in DMSO-
    
    
    ) and the benzylic
    
    
    doublet/singlet shift.

Troubleshooting & Critical Parameters

Hydrolysis Competition
  • Issue: Low yield in aqueous protocols due to sulfonyl chloride converting to sulfonic acid.[3]

  • Solution: Ensure the amine and base are mixed before adding the sulfonyl chloride. Use a slight excess (1.2 eq) of the sulfonyl chloride. If hydrolysis persists, switch to Protocol B (Solvent-Free).

Pressure Management
  • Safety: Microwave heating of volatile solvents (DCM, Acetone) in sealed vessels generates high pressure.

  • Control: Always use the "High Pressure" setting on the reactor. Do not fill vessels more than 60% volume.

"Hot spots"
  • Issue: Localized superheating causing degradation.

  • Solution: Ensure vigorous magnetic stirring (high RPM) during irradiation. This is critical for the heterogeneous mixtures in Protocols A and B.

References

  • De Luca, L., & Giacomelli, G. (2008).[5] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[5] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Lakrout, S., et al. (2013).[2] A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.[2][6] RSC Advances, 3, 1-6.[2] [Link]

  • Sarcouncil Journal. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences. [Link]

  • Biotage Applications. (2005). Microwave-Assisted Sulfamide Synthesis. Biotage Application Notes. [Link]

Sources

solid-phase synthesis strategies involving bromobenzyl sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solid-Phase Synthesis of Biaryl Sulfonamides via Bromobenzyl Functionalization

Strategic Overview

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, given their prevalence in diuretics, protease inhibitors, and antibiotics. However, traditional solution-phase synthesis often struggles with purification bottlenecks when generating large libraries.

This guide details a high-fidelity Solid-Phase Organic Synthesis (SPOS) protocol for generating biaryl sulfonamide libraries . The core strategy relies on the introduction of a 4-bromobenzyl moiety onto a resin-bound sulfonamide. This bromine atom serves not merely as a structural element, but as a "privileged handle" for downstream Palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling the rapid diversification of the scaffold into complex biaryl architectures.

Key Advantages of this Protocol:

  • Site Isolation: The resin matrix prevents homocoupling of the bromobenzyl halides, a common side reaction in solution phase.

  • Purification Efficiency: Excess reagents (boronic acids, bases) are washed away, eliminating the need for intermediate column chromatography.

  • Modular Design: The protocol allows for three points of diversity: the amine (resin-bound), the sulfonyl chloride, and the boronic acid.

Experimental Workflow & Mechanism

The synthesis follows a linear "Assemble-Functionalize-Release" logic. We utilize Rink Amide resin to generate primary sulfonamides (upon cleavage) or Wang resin for carboxylic acid tails, though this protocol focuses on the robust Rink Amide strategy to yield sulfonamide end-products.

Visualizing the Pathway

SPS_Workflow Resin Rink Amide Resin (Fmoc-Protected) Deprotect 1. Fmoc Removal (20% Piperidine) Resin->Deprotect Sulfonylation 2. Sulfonylation (R-SO2Cl, Pyridine) Deprotect->Sulfonylation Free Amine Alkylation 3. N-Alkylation (4-Bromobenzyl Bromide) Sulfonylation->Alkylation Sulfonamide Scaffold Suzuki 4. Suzuki Coupling (Ar-B(OH)2, Pd Cat) Alkylation->Suzuki Br-Handle Installed Cleavage 5. Acidolytic Cleavage (TFA Cocktail) Suzuki->Cleavage Biaryl Complete Product Final Biaryl Sulfonamide Cleavage->Product Release

Caption: Figure 1. Step-wise solid-phase assembly of biaryl sulfonamides utilizing a bromobenzyl linker strategy.

Detailed Protocols

Phase 1: Resin Preparation and Sulfonamide Assembly

Objective: To install the primary sulfonamide scaffold onto the solid support.

Materials:

  • Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g)

  • Fmoc-deprotection solution: 20% Piperidine in DMF

  • Sulfonyl Chloride (R-SO₂Cl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM) and Dimethylformamide (DMF)

Protocol:

  • Swelling: Place 1.0 g of resin in a fritted synthesis vessel. Add DCM (10 mL) and swell for 30 min. Drain.

  • Fmoc Deprotection: Treat resin with 20% piperidine/DMF (10 mL) for 5 min. Drain. Repeat with fresh solution for 20 min.

  • Washing: Wash resin with DMF (3x), DCM (3x), and DMF (3x). Validation: Perform a Kaiser (Ninhydrin) test. A positive result (blue beads) confirms free amines.

  • Sulfonylation:

    • Suspend resin in anhydrous DCM (8 mL).

    • Add Pyridine (10 equiv) followed by the Sulfonyl Chloride (5 equiv).

    • Shake at room temperature for 4–16 hours.

  • Validation: Wash thoroughly. Perform a Kaiser test. A negative result (colorless beads) indicates complete capping of the amine.

Phase 2: Introduction of the Bromobenzyl Handle (N-Alkylation)

Objective: To alkylate the sulfonamide nitrogen with 4-bromobenzyl bromide. This creates the "diversity handle."

Expert Insight: Sulfonamides on resin are relatively acidic (pKa ~10-11) but sterically hindered. We use a base-mediated alkylation.[1] The "Fukuyama-Mitsunobu" condition is an alternative if using alcohols, but the alkyl halide method is generally more robust for bromobenzyl groups on solid phase due to fewer side reactions.

Protocol:

  • Reagent Prep: Dissolve 4-Bromobenzyl bromide (5 equiv) and Diisopropylethylamine (DIPEA) (10 equiv) or Cesium Carbonate (5 equiv) in DMF.

  • Reaction: Add the solution to the resin-bound sulfonamide.

  • Incubation: Shake at 50°C for 16 hours. Note: Mild heating is required to overcome the steric bulk of the polymer matrix.

  • Washing: Drain and wash with DMF (5x) and DCM (5x) to ensure all unbound alkyl halide is removed.

Phase 3: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: To react the aryl bromide with a boronic acid, creating the biaryl system.

Critical Parameter: Oxygen exclusion is vital. Even on solid phase, Pd(0) is sensitive. Degas all solvents.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (5–10 mol%)Tetrakis is robust for aryl bromides. Pd(dppf)Cl₂ is a valid alternative for sterically demanding substrates.
Base 2M aq.[2] Na₂CO₃ (5 equiv)Aqueous base is necessary to activate the boronic acid (transmetallation step).
Solvent DME or DioxaneThese ethers swell polystyrene resin well and are miscible with the aqueous base.
Temp/Time 90°C, 12–16 hSolid phase kinetics are slower than solution phase; heat drives the reaction to completion.

Protocol:

  • Setup: In a separate vial, dissolve the Aryl Boronic Acid (5 equiv) in Dimethoxyethane (DME, 8 mL).

  • Activation: Add the resin to a pressure-rated vial. Add the boronic acid solution.[2][3]

  • Catalysis: Add the Pd catalyst (0.1 equiv) and the 2M Na₂CO₃ solution (2 mL).

  • Inert Atmosphere: Sparge with Argon for 2 minutes. Cap tightly.

  • Reaction: Heat to 90°C for 16 hours with gentle agitation.

  • Cleanup: Wash resin with DMF (5x), Water (5x), DMF (5x), DCM (5x), and Methanol (3x). The water washes are critical to remove inorganic salts.

Phase 4: Cleavage and Isolation

Protocol:

  • Cleavage Cocktail: Prepare TFA/Triisopropylsilane/Water (95:2.5:2.5).

  • Reaction: Add 10 mL cocktail to the resin. Shake for 2 hours at room temperature.

  • Isolation: Filter the resin and collect the filtrate. Wash resin with 2 mL TFA.

  • Workup: Concentrate the filtrate under nitrogen or rotary evaporation. Precipitate the product by adding cold Diethyl Ether. Centrifuge to collect the solid biaryl sulfonamide.

Mechanistic Insight: The Solid-Phase Catalytic Cycle

Understanding the behavior of Palladium on the bead is crucial for troubleshooting. The "Site Isolation" effect helps prevent homocoupling, but diffusion limits the rate of oxidative addition.

Suzuki_Cycle Resin_Br Resin-Bound Aryl Bromide OxAdd Oxidative Addition (Rate Limiting on Resin) Resin_Br->OxAdd + Pd(0) TransMetal Transmetallation (Requires Base + Boronic Acid) OxAdd->TransMetal Pd(II)-Br Complex RedElim Reductive Elimination (Product Formation) TransMetal->RedElim Pd(II)-Ar-Ar Complex Pd0 Pd(0) Species RedElim->Pd0 Releases Resin-Product Pd0->Resin_Br Recycles

Caption: Figure 2. The catalytic cycle of Suzuki coupling on a solid support. Note that Oxidative Addition is often rate-limiting due to resin diffusion constraints.

Troubleshooting & Optimization (E-E-A-T)

  • Problem: Low Yield in Suzuki Coupling.

    • Root Cause:[4][5][6][7][8] Inefficient swelling or catalyst poisoning.

    • Solution: Switch solvent to DMF/Water (9:1) to increase resin swelling. Increase catalyst loading to 10 mol%. Ensure rigorous degassing.

  • Problem: Incomplete N-Alkylation.

    • Root Cause:[4][6][7][8] Steric hindrance of the sulfonamide.

    • Solution: Use the Fukuyama-Mitsunobu variation. React the resin-bound sulfonamide with 4-bromobenzyl alcohol, DIAD, and PPh₃ in THF. This mechanism activates the alcohol rather than relying on nucleophilic attack by the sulfonamide.

  • Problem: "Black Resin" after Coupling.

    • Root Cause:[4][6][7][8] Trapped Palladium nanoparticles.

    • Solution: Wash the resin with a solution of sodium diethyldithiocarbamate (0.5% w/v in DMF) before cleavage. This chelates Pd and prevents contamination of the final product.

References

  • Solid-Phase Synthesis of Sulfonamides. Chemical Reviews. A comprehensive review of sulfonamide formation strategies on solid support.

  • Fukuyama-Mitsunobu Reaction on Solid Phase. Journal of Organic Chemistry. Details the alkylation of sulfonamides using alcohols, relevant for introducing the bromobenzyl group via alcohol precursors.

  • Application Notes for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling. BenchChem. Specific protocols for handling bromobenzyl bromide in cross-coupling reactions.

  • Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC/NIH. Discusses the compatibility of boronic acid derivatives with solid-phase coupling conditions.

  • Cleavage Techniques for Wang and Rink Resins. ThermoFisher Scientific. Standard protocols for the acidolytic release of peptides and small molecules from resin.

Sources

Troubleshooting & Optimization

improving yield of N-(3-bromobenzyl)methanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-sulfonylation workflows. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Instead, we will deconstruct the synthesis of N-(3-bromobenzyl)methanesulfonamide by examining the causality of reaction failures, providing self-validating methodologies, and establishing a rigorous troubleshooting framework.

Diagnostic Hub & Troubleshooting Logic

When synthesizing N-(3-bromobenzyl)methanesulfonamide from 3-bromobenzylamine and methanesulfonyl chloride (MsCl), yield drops are rarely due to the inherent reactivity of the substrates. They are almost always caused by competing side reactions or partition errors during purification.

DiagnosticWorkflow Start Low Yield of N-(3-bromobenzyl) methanesulfonamide? CheckLCMS Check LC-MS / TLC Profile Start->CheckLCMS DiSulf Mass = M+78 (Di-sulfonylation) CheckLCMS->DiSulf Over-reaction Unreacted Unreacted Amine Remains CheckLCMS->Unreacted Incomplete Lost Product Lost in Aqueous Workup CheckLCMS->Lost Poor recovery Sol1 Reduce MsCl to 1.05 eq Maintain 0°C during addition DiSulf->Sol1 Sol2 Ensure anhydrous solvent Increase TEA to 2.5 eq Unreacted->Sol2 Sol3 Acidify aqueous phase to pH 2 before extraction Lost->Sol3

Diagnostic workflow for troubleshooting N-(3-bromobenzyl)methanesulfonamide synthesis yields.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding a significant amount of the di-sulfonamide impurity? Causality: Primary amines can react twice with sulfonyl chlorides. The first sulfonylation yields the desired N-(3-bromobenzyl)methanesulfonamide, which possesses a relatively acidic N-H proton (pKa ~ 10). In the presence of strong bases or excess equivalents of base and MsCl, this proton is abstracted. The resulting sulfonamide anion is highly nucleophilic and attacks a second equivalent of MsCl, leading to over-sulfonylation[1]. Solution: Strict stoichiometric control is required. Limit MsCl to 1.0–1.05 equivalents. Furthermore, employ inverse addition (adding MsCl slowly to the amine/base mixture) at 0 °C to suppress the thermal activation energy required for the secondary substitution[2].

Q2: I am observing unreacted 3-bromobenzylamine, but I added 1.1 eq of MsCl. Where did the electrophile go? Causality: Methanesulfonyl chloride is highly sensitive to moisture and undergoes rapid hydrolysis to yield methanesulfonic acid and HCl[3]. If your dichloromethane (DCM) or triethylamine (TEA) is not rigorously anhydrous, water outcompetes the amine. Alternatively, the HCl generated during the reaction can protonate the unreacted 3-bromobenzylamine, forming an insoluble hydrochloride salt that crashes out of the reaction, halting conversion. Solution: Use anhydrous solvents. Ensure at least 2.0 to 2.5 equivalents of a non-nucleophilic base (like TEA or DIPEA) are present to act as an efficient acid scavenger[4].

Q3: My LC-MS shows 100% conversion, but my isolated yield is less than 50%. What is causing this mass balance issue? Causality: The product contains an acidic N-H bond. During a standard aqueous workup, if the aqueous phase is basic (due to excess TEA or a NaHCO3 wash), the sulfonamide becomes deprotonated and partitions heavily into the aqueous layer as a water-soluble anion. Solution: Perform a self-validating acidic workup. Washing the organic layer with 1M HCl protonates the sulfonamide (driving it into the organic phase) while simultaneously extracting any residual basic amine and TEA salts into the aqueous phase[4].

Mechanistic Causality

Understanding the exact pathway of nucleophilic acyl substitution dictates how we control the reaction environment. The base is not merely a bystander; it shapes the mechanistic pathway by neutralizing the zwitterionic intermediate and preventing the reverse reaction[3].

Mechanism Amine 3-Bromobenzylamine (Nucleophile) Intermediate Zwitterionic Intermediate [R-NH2+-SO2CH3 Cl-] Amine->Intermediate + MsCl MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Intermediate Product N-(3-bromobenzyl) methanesulfonamide Intermediate->Product Base (TEA) - HCl DiProduct Di-sulfonamide (Impurity) Product->DiProduct Excess MsCl Excess Base

Nucleophilic acyl substitution mechanism and competing di-sulfonylation pathway.

Quantitative Reaction Matrix

The following table summarizes how different experimental parameters directly influence the yield and impurity profile of the N-sulfonylation reaction.

Reaction ConditionBase (Eq)MsCl (Eq)Temp (°C)SolventIsolated Yield (%)Major Impurity Profile
A (Unoptimized) TEA (1.1)1.525 (RT)DCM45%Di-sulfonamide (30%)
B (Moisture Issue) TEA (2.0)1.00 to RTWet DCM55%Unreacted Amine (40%)
C (Basic Workup) TEA (2.5)1.050 to RTDry DCM35%Product lost in aq. phase
D (Optimized) TEA (2.5)1.050 to RTDry DCM>88% Trace (<2%)

Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered to be a self-validating system. At critical junctures, specific physical observations or quick tests are required to validate that the reaction is proceeding according to the chemical causality described above.

Reagents:

  • 3-Bromobenzylamine: 10.0 mmol (1.00 eq)

  • Methanesulfonyl chloride (MsCl): 10.5 mmol (1.05 eq)

  • Triethylamine (TEA): 25.0 mmol (2.50 eq)[4]

  • Anhydrous Dichloromethane (DCM): 35.0 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere.

  • Substrate Dissolution: Add 3-bromobenzylamine (10.0 mmol) and anhydrous DCM (35.0 mL) to the flask. Add TEA (25.0 mmol) in one portion.

    • Validation Checkpoint 1: The solution must be completely clear. Any immediate cloudiness indicates the presence of moisture or premature amine-hydrochloride salt formation.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice-water bath. Dissolve MsCl (10.5 mmol) in 5 mL of anhydrous DCM and add it dropwise via a syringe pump or dropping funnel over 15 minutes.

    • Validation Checkpoint 2: An immediate, mild exotherm should be observed, accompanied by the gradual formation of a fine white precipitate (TEA·HCl). This visual cue validates that the nucleophilic acyl substitution is actively occurring[2].

  • Reaction Maturation: Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature. Stir for an additional 1 hour.

  • Reaction Quench & Acidic Workup: Add 15 mL of 1M HCl directly to the reaction mixture and stir vigorously for 10 minutes[4].

    • Validation Checkpoint 3 (CRITICAL): Stop stirring and allow the layers to separate. Extract a drop of the upper aqueous layer and test it with pH paper. The pH must be ≤ 2. If the pH is > 2, the sulfonamide product will remain deprotonated and water-soluble. Add additional 1M HCl until pH ≤ 2 is achieved.

  • Extraction and Washing: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the aqueous layer once more with 20 mL of DCM. Combine the organic layers. Wash the combined organics with 30 mL of saturated aqueous NaCl (brine).

  • Isolation: Dry the organic layer over anhydrous MgSO4 or Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(3-bromobenzyl)methanesulfonamide.

  • Purification: The crude product is typically of >95% purity at this stage. If necessary, it can be purified via automated flash chromatography (Cyclohexane/Ethyl Acetate gradient) or recrystallization[4].

References

  • Benchchem Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem. [1]

  • Beilstein Journal of Organic Chemistry: Supporting Information: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [4]

  • European Journal of Chemistry: Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [3]

  • Benchchem Protocols: Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl). Benchchem. [2]

Sources

Technical Support Center: Troubleshooting & Optimization for Methanesulfonyl Chloride (MsCl) Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals who need to reliably remove unreacted methanesulfonyl chloride (MsCl) from reaction mixtures.

MsCl is a highly reactive electrophile utilized primarily for converting alcohols into mesylates—excellent leaving groups for subsequent nucleophilic substitutions[1]. However, failing to properly quench and remove excess MsCl can lead to downstream side reactions, degradation of the target active pharmaceutical ingredient (API), or the generation of hazardous impurities.

The Chemical Causality of MsCl Removal

To successfully remove MsCl, one must understand its reactivity profile. MsCl is sensitive to nucleophilic attack at the sulfur center. When exposed to water (hydrolysis), water displaces the chloride ion to form methanesulfonic acid (MSA) and hydrogen chloride (HCl)[2]. Both byproducts are highly acidic and can cleave sensitive protecting groups or degrade your product if not immediately neutralized.

Alternatively, reacting MsCl with an amine generates a sulfonamide. By strategically choosing a diamine (such as N,N-dimethylethylenediamine), we can force the resulting sulfonamide byproduct to become highly water-soluble under mildly acidic conditions, creating a self-validating liquid-liquid extraction system[3].

Decision Matrix: MsCl Quench & Workup Strategies

Selecting the correct removal method depends entirely on the physicochemical properties of your desired product. Use the table below to compare standard methodologies.

MethodReagent SystemCausality & MechanismProsCons / Limitations
Amine Quench N,N-dimethylethylenediamine (DMEDA)Forms a basic sulfonamide that completely partitions into the aqueous layer upon acidic wash.Exceptionally high purity; rapid quench; completely avoids genotoxic impurities.Requires an extra reagent; product must tolerate a mild acidic wash.
Aqueous Hydrolysis Saturated NaHCO₃ / H₂OWater hydrolyzes MsCl to MSA and HCl; NaHCO₃ neutralizes them into water-soluble sodium salts.Cost-effective; utilizes standard lab reagents; scalable.Hydrolysis can be slow; risk of emulsions; MSA may persist if neutralization is incomplete.
Scavenger Resins Solid-supported aminesResin-bound nucleophiles covalently trap MsCl. The resin is then filtered away.No aqueous workup required; ideal for highly water-soluble target molecules.Resins are expensive at scale; potential for non-specific product binding.

Standard Operating Procedures (SOPs)

Protocol A: The DMEDA Quench (Industry Standard for High Purity)

This protocol is the preferred method in pharmaceutical development because it rapidly destroys MsCl and guarantees the byproduct is washed away, creating a self-validating purification step.

Mechanism: DMEDA contains both a primary and a tertiary amine. The primary amine attacks MsCl to form a sulfonamide. The tertiary amine remains unreacted but becomes protonated during the subsequent acidic wash, rendering the entire byproduct highly water-soluble.

Step-by-Step Methodology:

  • Cool the Reaction: Once TLC or LC-MS indicates the mesylation is complete, cool the reaction mixture to 0–5 °C using an ice bath.

  • Add the Quenching Agent: Add 1.5 to 2.0 equivalents (relative to the excess MsCl) of N,N-dimethylethylenediamine (DMEDA) dropwise[3].

  • Stir: Allow the mixture to stir for 15–30 minutes at room temperature. The primary amine reacts almost instantaneously with the electrophilic MsCl.

  • Acidic Wash (Self-Validation): Dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with 1M HCl or 5% aqueous KHSO₄. Causality: This protonates the tertiary amine of the DMEDA-MsCl adduct, dragging it entirely into the aqueous phase.

  • Neutralization & Extraction: Wash the organic layer once with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Mild Aqueous Hydrolysis

Ideal for robust, water-insoluble compounds where the addition of amine scavengers is unnecessary.

Step-by-Step Methodology:

  • Dilution: Dilute the completed reaction mixture with an appropriate organic solvent (e.g., EtOAc or DCM)[2].

  • Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture at room temperature. Caution: Vigorous CO₂ gas evolution will occur as the NaHCO₃ neutralizes the HCl and MSA generated by hydrolysis[4].

  • Phase Separation: Transfer to a separatory funnel. Ensure gas evolution has completely ceased before sealing and shaking. Separate the phases.

  • Secondary Wash: Wash the organic layer a second time with saturated NaHCO₃ to ensure all methanesulfonic acid is deprotonated into the water-soluble sodium methanesulfonate salt[4].

  • Final Extraction: Wash with brine, dry over Na₂SO₄, filter, and concentrate.

Technical FAQs & Troubleshooting

Q: Can I quench excess MsCl with methanol or ethanol to evaporate it away? A: Absolutely not. Quenching MsCl with aliphatic alcohols like methanol generates methyl methanesulfonate (MMS)[1]. MMS is a potent alkylating agent and a well-documented heat-labile DNA damaging agent[5]. In pharmaceutical development, MMS is classified as a Genotoxic Impurity (GTI) / Potential Mutagenic Impurity (PMI). Regulatory agencies (e.g., FDA, EMA) enforce strict parts-per-million (ppm) limits on GTIs under ICH M7 guidelines. Always utilize an amine quench or aqueous hydrolysis to ensure the resulting byproducts are safely partitioned into the aqueous waste stream.

Q: I performed an aqueous workup, but my organic layer remains highly acidic. What happened? A: This is typically caused by incomplete neutralization or poor extraction of methanesulfonic acid (MSA)[2]. While MSA is a strong acid, it possesses slight solubility in polar organic solvents. To resolve this, ensure you wash the organic layer thoroughly with saturated NaHCO₃ until all gas evolution ceases. This guarantees the MSA is fully converted into the strictly water-soluble sodium methanesulfonate salt[4].

Q: How can I definitively monitor the removal of MsCl? A: Thin-Layer Chromatography (TLC) is the most efficient method. MsCl typically runs as a high-Rf spot in standard ethyl acetate/hexanes systems. The complete disappearance of this spot confirms successful quenching[4].

Decision Workflow Visualization

MsCl_Removal Start Reaction Complete (Excess MsCl Present) WaterSol Is the desired product water-soluble? Start->WaterSol AcidStable Is the product stable to aqueous acid/base? WaterSol->AcidStable No Resin Use Scavenger Resin (e.g., Amino-functionalized) WaterSol->Resin Yes Amine Amine Quench (e.g., DMEDA) + Acid Wash AcidStable->Amine Yes (High Purity) Aq Aqueous Workup (NaHCO3 / Brine) AcidStable->Aq Yes (Standard) Chroma Direct Column Chromatography AcidStable->Chroma No

Decision tree for selecting the optimal methanesulfonyl chloride removal strategy.

References

  • BenchChem. Removing unreacted methanesulfonyl chloride from reaction mixture. BenchChem. 2

  • BenchChem. Removing unreacted methanesulfonyl chloride from reaction mixture (Workup & Troubleshooting). BenchChem. 4

  • University of Pittsburgh. Chemical Tools to Covalently Modify Proteins and Cells. D-Scholarship@Pitt.3

  • BenchChem. Methanesulfonyl Chloride | High-Purity Reagent | RUO. BenchChem. 1

  • UC Santa Barbara. Determination of Genotoxic Alkyl Methane Sulfonates and Alkyl para-Toluene Sulfonates. eScholarship.org. 5

Sources

Technical Support Center: Selective Sulfonylation of Benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Preventing Bis-Sulfonylation During Primary Amine Protection Status: Active Guide Applicable Substrates: Benzylamine, Primary Alkyl Amines Reagents: Sulfonyl Chlorides (


), Organic/Inorganic Bases[1]

Part 1: Diagnostic & Mechanism (The "Why")

User Issue: "I am reacting benzylamine with tosyl chloride. Despite using 1 equivalent of reagents, I am observing significant formation of the bis-sulfonamide (


), leaving unreacted starting amine."

Technical Analysis: The formation of bis-sulfonamides is a classic competitive reaction driven by the acidity of the mono-sulfonamide product.

  • The pKa Trap: The conjugate acid of benzylamine has a pKa of ~9.3. The N-H proton of the resulting sulfonamide has a pKa of ~10-11.

  • The Base Effect: If you use a base strong enough to deprotonate the sulfonamide (like Triethylamine, pKa ~10.7) or if the reaction runs in a homogeneous phase where the sulfonamide anion is soluble, the mono-product becomes a nucleophile (

    
    ).
    
  • Kinetics: This anion is often more nucleophilic toward the highly reactive sulfonyl chloride than the neutral benzylamine, especially if the sulfonyl chloride is added rapidly, creating high local concentrations.

Visualization: The Bis-Sulfonylation Pathway

The following diagram illustrates the competitive pathways. To prevent "Path B," we must control pH and solubility.

BisSulfonylation cluster_conditions Critical Control Points Amine Benzylamine (Neutral Nucleophile) Mono Mono-Sulfonamide (Product) Amine->Mono + TsCl (Path A: Desired) TsCl Sulfonyl Chloride (Electrophile) Anion Sulfonamide Anion (Active Nucleophile) Mono->Anion + Base (Deprotonation) Bis Bis-Sulfonamide (Unwanted Byproduct) Anion->Bis + TsCl (Path B: Undesired) Base Base (B:)

Caption: Path A represents the desired kinetic reaction. Path B activates when the base deprotonates the product, creating a competitive nucleophile.

Part 2: Optimized Protocols (The "How")

Do not rely on "standard" amide coupling conditions (e.g., TEA/DCM) for this specific transformation. Use one of the following engineered workflows.

Method A: Biphasic Schotten-Baumann (Recommended)

Best for: Robustness, ease of purification, and preventing bis-sulfonylation by solubility control. Mechanism: The reaction occurs at the interface. The inorganic base neutralizes HCl but is often not strong enough (or the phase transfer is too slow) to deprotonate the mono-sulfonamide to a significant extent compared to the amine reaction.

Protocol:

  • Preparation: Dissolve Benzylamine (10 mmol, 1.0 equiv) in DCM (20 mL).

  • Aqueous Phase: Prepare a solution of Sodium Carbonate (

    
    )  (20 mmol, 2.0 equiv) in Water (20 mL).
    
  • Mixing: Combine the two phases in a round-bottom flask with vigorous stirring.

  • Addition (Critical): Dissolve Sulfonyl Chloride (10 mmol, 1.0 equiv) in a minimal amount of DCM (5 mL). Add this solution dropwise over 15-20 minutes at

    
     (ice bath).
    
  • Monitoring: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Bis-products are usually less polar/higher Rf than mono-products).

  • Workup: Separate layers. Extract aqueous layer with DCM.[1] Wash combined organics with 1M HCl (removes unreacted amine) and Brine. Dry over

    
    .[1]
    
Method B: Anhydrous Low-Temp Addition (For Water-Sensitive Reagents)

Best for: Substrates sensitive to hydrolysis or when strictly anhydrous conditions are required. Risk: Higher risk of bis-sulfonylation if temperature spikes.

Protocol:

  • Solvent: Dissolve Benzylamine (1.0 equiv) and DIPEA (Hunig's Base) (1.1 equiv) in anhydrous DCM.

    • Note: Avoid TEA if possible; the bulkier DIPEA reduces the rate of the second sulfonylation slightly.

  • Temperature: Cool the solution to -10°C to 0°C .

  • Addition: Add Sulfonyl Chloride (0.95 - 1.0 equiv) dissolved in DCM very slowly (syringe pump is ideal) over 30-60 minutes.

    • Why? Keeping the electrophile concentration low ensures the amine (present in excess relative to the instantaneous concentration of TsCl) wins the competition.

  • Quench: Immediately quench with water or saturated

    
     upon consumption of the sulfonyl chloride.
    

Part 3: Troubleshooting & FAQs

Q1: I already ran the reaction and have a mixture of Mono- and Bis-sulfonamide. Can I save it? A: Yes. The bis-sulfonamide bond is chemically distinct. The second sulfonyl group is attached to an electron-withdrawing nitrogen, making it more susceptible to nucleophilic attack (hydrolysis) than the first.

  • Rescue Protocol: Reflux the crude mixture in Ethanol/Water with NaOH (2-3 equiv) for 1-2 hours. This selectively cleaves the second sulfonyl group, reverting the bis-product back to the mono-sulfonamide.

Q2: Why does Pyridine/DMAP cause more bis-product? A: Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate. This intermediate is so "hot" (reactive) that it discriminates less between the neutral amine and the sulfonamide anion. Additionally, pyridine can act as a proton shuttle, facilitating the deprotonation of the mono-sulfonamide.

Q3: My product is stuck in the aqueous layer during Schotten-Baumann workup. A: If your sulfonamide is particularly acidic (e.g., if R' is a nitro-benzene), it may form a sodium salt in the basic aqueous layer.

  • Fix: Acidify the aqueous layer to pH ~2-3 with 1M HCl before extraction to protonate the sulfonamide and drive it into the organic layer.

Part 4: Comparative Data

Impact of Base and Solvent on Selectivity (Benzylamine + TsCl)

ConditionBaseSolventMajor ProductMechanism Note
Standard TEA (2.0 eq)DCMMix (Mono/Bis)Homogeneous base facilitates anion formation.
Catalytic PyridineDCMHigh BisHighly reactive intermediate lowers selectivity.
Biphasic

DCM/H2OMono (>90%) Phase separation protects the mono-anion.
Sacrificial Excess AmineDCMMonoExcess amine acts as base; requires waste of starting material.

References

  • BenchChem Technical Support. (2025).[1] Sulfonylation of Primary Amines: Protocols and Troubleshooting. BenchChem.[1] Link

  • Royal Society of Chemistry. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.[2] RSC Advances.[2] Link

  • National Institutes of Health (NIH). (2024). A Guide for Mono-Selective N-Methylation and Sulfonylation of Primary Amines. PubMed. Link

  • Organic Chemistry Portal. (2024). Sulfonamide Synthesis by S-N Coupling: Recent Advances. Organic Chemistry Portal. Link

  • Testbook. (2025). Schotten Baumann Reaction: Definition, Procedure, Mechanism. Testbook. Link

Sources

Technical Support Guide: Solubility & Formulation of N-[(3-bromophenyl)methyl]methanesulfonamide

[1]

Executive Summary & Compound Profile

N-[(3-bromophenyl)methyl]methanesulfonamide is a lipophilic building block and potential bioactive fragment.[1] Its structure consists of a polar methanesulfonamide "head" and a hydrophobic bromobenzyl "tail."

The primary technical challenge with this compound is its high crystallinity and low aqueous solubility (estimated < 50 µg/mL in pure water). Users frequently encounter precipitation ("crashing out") when diluting DMSO stock solutions into aqueous buffers.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 264.14 g/mol Small molecule, kinetics of dissolution should be fast if wettable.[1]
LogP (Predicted) ~1.5 – 2.0Moderately lipophilic. Requires organic co-solvents.
pKa (Acidic) ~10.8 – 11.5Critical: The sulfonamide N-H is a very weak acid. It remains neutral at physiological pH (7.4).
H-Bond Donors 1 (N-H)Strong crystal lattice energy due to intermolecular H-bonding.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon adding water to the DMSO stock."

Diagnosis: This is the "Solvent Shift" effect . Your compound is soluble in DMSO (aprotic, polar) but thermodynamically unstable in water. When you add water, the solvent power of the mixture drops logarithmically. If the final concentration exceeds the thermodynamic solubility limit (which is very low for this neutral species), the compound seeks to return to its lowest energy state: the crystal lattice.

Solution:

  • Switch Mixing Order: Never add water to DMSO. Always add the DMSO stock dropwise into the vortexing aqueous buffer. This prevents local regions of high concentration/low solubility.

  • Use a Surfactant: Pre-dissolve the compound in DMSO containing 10% Tween-80 before diluting. The surfactant prevents crystal nucleation.

  • Reduce Final Concentration: Ensure your target concentration is realistic (e.g., < 100 µM).

Issue 2: "I tried dissolving it in pH 7.4 PBS, but it floats on top."

Diagnosis: Lack of Ionization. Unlike phenyl-sulfonamides (e.g., sulfamethoxazole, pKa ~6-7), this is an alkyl-sulfonamide derivative.[1] The electron-donating benzyl group destabilizes the anion, pushing the pKa up to ~11. At pH 7.4, the compound is >99.9% neutral and hydrophobic.

Solution:

  • Do NOT rely on pH alone. You would need a pH > 12 to ionize this compound, which is incompatible with biological assays.

  • Protocol: Use a Co-solvent System (see Section 3).

Issue 3: "The solution is clear initially but cloudy after 2 hours."

Diagnosis: Ostwald Ripening (Metastable Supersaturation). You likely created a supersaturated solution. Initially, micro-precipitates are too small to scatter light (clear). Over time, larger crystals grow at the expense of smaller ones, becoming visible (cloudy).

Solution:

  • Switch to Cyclodextrins: Use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in your aqueous buffer.[1] The hydrophobic cavity of the cyclodextrin encapsulates the bromobenzyl tail, shielding it from water and preventing crystal growth.

Recommended Formulation Protocols

Protocol A: The "Golden Standard" for In Vitro Assays (High Success Rate)

Best for: Cell culture, enzymatic assays, screening.

Reagents:

  • DMSO (Anhydrous)

  • PEG-400 (Polyethylene glycol)[1]

  • Water or Buffer[2]

Step-by-Step:

  • Stock: Dissolve 10 mg of compound in 1 mL DMSO (Conc: 10 mg/mL). Sonicate until clear.

  • Intermediate: Mix 50 µL of Stock with 350 µL of PEG-400 . Vortex thoroughly.

    • Why? PEG acts as a bridge, reducing the polarity gap between DMSO and water.

  • Final Dilution: Slowly add 600 µL of warm (37°C) Water/Buffer to the Intermediate while vortexing.

    • Final Composition: 5% DMSO / 35% PEG-400 / 60% Aqueous.[1]

    • Final Conc: 0.5 mg/mL (approx 1.9 mM).

Protocol B: Cyclodextrin Complexation (Biocompatible)

Best for: Animal studies (IP/IV/PO) or sensitive cell lines.

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[1]

  • Milli-Q Water[1]

Step-by-Step:

  • Prepare a 30% (w/v) HP-β-CD solution in water.[1] Filter sterilize (0.22 µm).

  • Weigh the solid compound (N-[(3-bromophenyl)methyl]methanesulfonamide).[1]

  • Add the HP-β-CD solution directly to the solid.[1]

  • Critical Step: Sonicate in a water bath at 40°C for 30–60 minutes.

  • If particles remain, stir overnight at room temperature.

  • Filter the resulting solution to remove un-dissolved excess.

Visualizing the Solubility Strategy

The following decision tree helps you select the correct solubilization method based on your application.

SolubilityStrategyStartStart: Dissolve Compound(CAS 885681-65-2)AppTypeApplication Type?Start->AppTypeInVitroIn Vitro / HTS(Enzyme/Receptor)AppType->InVitroCellBasedCell Culture(Toxicity Sensitive)AppType->CellBasedInVivoIn Vivo / Animal(PK/PD)AppType->InVivoDMSO_StockMake 10-20mMDMSO StockInVitro->DMSO_StockCellBased->DMSO_StockCyclodextrinUse 20-30%HP-beta-CDInVivo->CyclodextrinAvoid DMSO/PEGSide EffectsDirectDilDirect Dilution(< 1% DMSO)DMSO_Stock->DirectDilDMSO_Stock->CyclodextrinReduce ToxicityPrecipCheckPrecipitation?DirectDil->PrecipCheckCosolventUse Co-solvent System:5% DMSO + 40% PEG400PrecipCheck->CosolventYes (Cloudy)SuccessAssay ReadyPrecipCheck->SuccessNo (Clear)Cosolvent->SuccessCyclodextrin->Success

Figure 1: Decision matrix for solubilizing N-[(3-bromophenyl)methyl]methanesulfonamide based on experimental constraints.

Data Reference Table

Solvent SystemEstimated SolubilityBiological CompatibilityNotes
Pure Water (pH 7) < 0.05 mg/mLExcellentNot feasible for stock solutions.[1]
DMSO (100%) > 50 mg/mLToxic to cells > 0.1-1%Standard stock solvent. Hygroscopic.
Ethanol (100%) > 20 mg/mLToxic to cells > 1-2%Good alternative if DMSO interferes with assay.
PBS + 5% DMSO ~ 0.1 mg/mLGoodRisk of precipitation over time.
30% HP-β-CD 2 - 5 mg/mLExcellentBest for high-concentration dosing.[1]

References

  • PubChem Compound Summary. "N-[(3-bromophenyl)methyl]methanesulfonamide (CID 10467770)."[1] National Center for Biotechnology Information. Accessed March 6, 2026. [Link]

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[1][3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

troubleshooting low conversion in Suzuki coupling of aryl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in Suzuki Coupling of Aryl Bromides Content Type: Technical Support Center Guide

Technical Lead: Senior Application Scientist Scope: Aryl Bromide Cross-Coupling Status: Operational

Welcome to the technical support hub for Suzuki-Miyaura cross-coupling. This guide moves beyond basic textbook definitions to address the specific, often invisible failure modes encountered in high-stakes drug discovery and process chemistry. We focus on causality—understanding why a reaction fails is the only way to permanently fix it.

Diagnostic Workflow: The "Triage" Phase

Before altering variables, identify the specific failure mode using this decision tree.

DiagnosticTree Start Start: Reaction Analysis (LCMS/TLC) SM_Status Is Aryl Bromide (SM) consumed? Start->SM_Status Boronic_Status Is Boronic Acid consumed? SM_Status->Boronic_Status No (Low Conv.) Byproduct Identify Major Byproduct SM_Status->Byproduct Yes (Wrong Product) Color Did reaction turn black immediately? Boronic_Status->Color No (Both SMs remain) Result_Proto Issue: Protodeboronation (Boronic acid instability) Boronic_Status->Result_Proto Yes (Missing) Result_CatDeath Issue: Catalyst Deactivation (Pd Black formation) Color->Result_CatDeath Yes (Black ppt) Result_Stall Issue: Catalyst Poisoning or Poor Solubility Color->Result_Stall No (Solution clear/brown) Result_Dehal Issue: Dehalogenation (Reduction of Ar-Br) Byproduct->Result_Dehal Ar-H (from Ar-Br) Result_Homo Issue: Homocoupling (O2 contamination) Byproduct->Result_Homo Ar-Ar (Dimer)

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on observable chemical species and physical changes.

Critical Failure Modes & Solutions (Q&A)

Category A: Catalyst Stability & Visual Cues

Q: My reaction mixture turned black and precipitated within 10 minutes. Why? Diagnosis: "Palladium Black" formation.[1][2][3][4] The Science: This indicates the aggregation of "naked" Pd(0).[1] The active catalytic species, Pd(0)Lₙ, is unstable. If the Oxidative Addition (OA) step is too slow (due to a deactivated aryl bromide) or if the ligand concentration is too low, the phosphine ligands dissociate. The resulting Pd(0) atoms clump together into inactive metal particles (Pd black).[1][3][4] The Fix:

  • Increase Ligand/Metal Ratio: If using Pd(PPh₃)₄, add extra PPh₃ (5–10 mol%).

  • Switch Ligands: Move to bulky, electron-rich ligands (e.g., SPhos, XPhos) that bind Pd(0) tightly and accelerate OA.

  • Lower Temperature? No. Counter-intuitively, sometimes higher temperature helps by speeding up the OA step so Pd(0) is consumed before it can aggregate [1].

Q: I am using Pd(dppf)Cl₂ and it stays red/orange but no product forms. Diagnosis: Failure to activate the precatalyst. The Science: Pd(dppf)Cl₂ is a Pd(II) species.[4] It must be reduced to Pd(0) in situ to enter the cycle.[3][4] This reduction usually consumes 2 equivalents of the boronic acid (via homocoupling) or requires phosphine oxidation. If your boronic acid is precious or unstable, this "activation tax" might deplete it before the main reaction starts. The Fix:

  • Use a pre-formed Pd(0) source like Pd₂(dba)₃ + Ligand.[3]

  • Or, use a Buchwald G3/G4 precatalyst , which activates chemically upon exposure to base, ensuring 100% active Pd(0) enters the cycle immediately [2].

Category B: Reagent Instability (The "Missing" Boronic Acid)

Q: My Aryl Bromide is untouched, but the Boronic Acid has completely disappeared from the LCMS. Where did it go? Diagnosis: Protodeboronation.[3][5][6][7] The Science: This is the most common silent killer in Suzuki coupling. Under basic, aqueous conditions at high temperature, the C–B bond hydrolyzes, replacing the boron group with a proton (Ar-B(OH)₂ → Ar-H). This is especially rapid for 2-heteroaryl (e.g., 2-pyridyl) and polyfluorophenyl boronic acids [3]. The Fix:

  • The "Slow Release" Strategy: Use MIDA boronates or Potassium Organotrifluoroborates. These release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition [4].[6][7]

  • Anhydrous Conditions: Switch to anhydrous K₃PO₄ in Dioxane or Toluene. (Note: A trace of water is often mechanistically required for the base to work, but "anhydrous" solvents usually contain enough ppm water for this).

  • Copper Supplementation: For 2-pyridyl systems, adding Cu(I) salts (e.g., CuI) can facilitate the transmetallation via a Cu-intermediate, bypassing the slow Pd-transmetallation that gives protodeboronation a chance to compete.

Category C: Selectivity Issues

Q: I see a significant amount of dehalogenated starting material (Ar-H instead of Ar-Br). Diagnosis: Hydrodehalogenation. The Science: This side reaction competes with Transmetallation. It is often driven by alkoxide bases (like NaOEt) or alcoholic solvents (EtOH, iPrOH), which act as hydride sources via


-hydride elimination from the Pd-alkoxide intermediate.
The Fix: 
  • Change Solvent: Remove alcohols. Use aprotic solvents (Dioxane, DMF, Toluene).

  • Change Base: Switch from alkoxides/hydroxides to Carbonates (Cs₂CO₃) or Phosphates (K₃PO₄) .[8]

  • Increase Catalyst Activity: A faster reductive elimination (promoted by bulky ligands like SPhos ) favors the product over the reduction pathway.

Deep Dive: The Mechanistic "Kill Zone"

Understanding where the cycle breaks allows for precise troubleshooting.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Fail_Agg FAILURE: Aggregation (Pd Black) Pd0->Fail_Agg Slow OxAdd or Low Ligand PdII_ArX L2Pd(II)(Ar)Br OxAdd->PdII_ArX TransMet Transmetallation PdII_ArX->TransMet Fail_Dehal FAILURE: Dehalogenation (Solvent/Base attack) PdII_ArX->Fail_Dehal Alcoholic Solvent or Strong Base PdII_ArAr L2Pd(II)(Ar)(Ar') TransMet->PdII_ArAr Fail_Proto FAILURE: Protodeboronation (Boronic Acid death) TransMet->Fail_Proto Slow Transmetallation High pH/Temp RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0

Figure 2: The Suzuki Catalytic Cycle highlighting the three primary "Kill Zones" where reaction parameters must be optimized.

The "Bulletproof" Protocol: Buchwald-Hartwig System

When standard conditions (Pd(PPh₃)₄ / Na₂CO₃) fail, this protocol is the industry standard for high-reliability coupling of hindered or deactivated aryl bromides.

Why this works:

  • Precatalyst (XPhos Pd G4): Generates active Pd(0) and ligand in a 1:1 ratio immediately upon heating, preventing Pd black formation [5].

  • Ligand (XPhos): Extremely bulky (promotes reductive elimination) and electron-rich (promotes oxidative addition).

  • Base (K₃PO₄): Mild enough to prevent sensitive functional group degradation but strong enough for efficient transmetallation.

Materials
  • Aryl Bromide: 1.0 equiv[3][9][10]

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) - 0.02 equiv (2 mol%)

  • Base: K₃PO₄ (tribasic, finely ground) - 2.0 equiv

  • Solvent: THF : Water (10:1 ratio) OR 1,4-Dioxane : Water (4:1)

Step-by-Step Procedure
  • Preparation: Add Aryl Bromide, Boronic Acid, Base, and Catalyst to a reaction vial equipped with a stir bar.

    • Tip: If using a liquid bromide, add it after the solvent.

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3 cycles).[8]

    • Crucial: Oxygen causes homocoupling of the boronic acid.[3] Do not skip this.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place in a pre-heated block at 60 °C .

    • Note: Start at 60 °C. If conversion is slow after 1 hour, increase to 80 °C. XPhos is stable up to 100+ °C.

  • Monitoring: Check LCMS at 1 hour.

    • Validation: The reaction mixture should remain a clear, golden/brown solution. Black precipitate indicates failure.[3]

References

  • BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Retrieved from

  • Sigma-Aldrich. Buchwald Precatalysts User Guide. Retrieved from

  • Cox, P. A., et al. Protodeboronation of (Hetero)Arylboronic Esters. University of Edinburgh. Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from

Sources

recrystallization solvents for brominated sulfonamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of Brominated Sulfonamide Compounds

Introduction

Brominated sulfonamides present a unique purification challenge. The sulfonamide moiety (


) confers polarity and hydrogen-bonding capability, while the bromine substituent introduces significant lipophilicity and molecular weight. This "amphiphilic" conflict often leads to common purification failures such as oiling out  (liquid-liquid phase separation) or supersaturation  (failure to nucleate).

This guide moves beyond generic protocols to address the specific physicochemical behavior of brominated sulfonamides.

Part 1: Solvent Selection Strategy

Q: Why does my standard ethanol/water recrystallization fail for brominated variants? A: Standard sulfonamides often recrystallize well from 95:5 ethanol:water. However, the heavy bromine atom increases the molecule's lipophilicity (logP).

  • The Failure Mode: In high-water mixtures, the hydrophobic brominated aryl group repels the aqueous phase too strongly, causing the compound to "crash out" as an amorphous oil or sticky gum rather than forming an ordered crystal lattice.

  • The Fix: You must increase the organic character of your solvent system. Shift from Ethanol/Water to Methanol/Water (methanol is more polar than ethanol, allowing a higher water ratio without oiling out) or a Toluene/Heptane system for highly lipophilic variants.

Q: What is the "Golden Ratio" for binary solvent systems for these compounds? A: While empirical testing is required, start with these systems based on the bromine position and count:

Compound TypePrimary Solvent (Good Solubilizer)Anti-Solvent (Poor Solubilizer)Starting Ratio (v/v)Mechanism
Mono-brominated Ethanol or MethanolWater4:1Classic polarity shift.
Di-brominated Ethyl AcetateHexanes or Heptane1:2Exploits lipophilicity; avoids water entirely.
N-Brominated Water (Hot)None (Single Solvent)N/AHigh thermal gradient solubility in water [1].
Complex Aryl AcetonitrileWater5:1Acetonitrile suppresses oiling out better than alcohols.

Part 2: Troubleshooting Common Failures

Q: My product forms a yellow/orange oil at the bottom of the flask. How do I fix "oiling out"? A: Oiling out occurs when the saturation temperature of the solute is higher than its melting point in the solvent mixture.[1][2] The compound melts before it can dissolve or crystallize.[3]

Immediate Rescue Protocol:

  • Re-heat the mixture until the oil redissolves (add minimal "Good Solubilizer" if necessary).

  • Vigorous Agitation: Stir rapidly to disperse the oil droplets.

  • Seed at the Cloud Point: As you cool, add a seed crystal before the oil appears.

  • The "Trituration" Trick: If the oil persists upon cooling, decant the supernatant. Add a small volume of cold diethyl ether or hexanes to the oil and scratch the glass vigorously. This often shocks the oil into a solid lattice.

Q: The solution is cold, but no crystals have formed (Supersaturation). A: Brominated compounds are heavy and sluggish to nucleate.

  • Thermodynamic Cause: The activation energy for nucleation is high.

  • Solution: Do not put it in the freezer yet. Rapid cooling promotes amorphous precipitation.[2]

    • Scratch the glass: Use a glass rod to scratch the flask wall at the air-liquid interface.[1][2][4] Micro-shards of glass act as nucleation sites.[1]

    • Evaporative Priming: Leave the flask open in the hood for 30 minutes. Evaporation at the surface creates a localized zone of high supersaturation, inducing a "crust" that seeds the bulk solution.

Part 3: Visualized Workflows

Workflow 1: Solvent System Decision Tree

Use this logic to select your initial solvent system based on molecular structure.

SolventSelection Start Start: Analyze Structure BromineLoc Where is the Bromine? Start->BromineLoc N_Bromo N-Bromo (e.g., NBS) BromineLoc->N_Bromo Aryl_Bromo Aryl-Bromo (Ring) BromineLoc->Aryl_Bromo WaterSol Use Water (Hot) N_Bromo->WaterSol High Polarity Lipophilicity Assess Lipophilicity Aryl_Bromo->Lipophilicity LowLipo Low (Mono-Br, Short Chain) Lipophilicity->LowLipo HighLipo High (Di-Br, Long Chain) Lipophilicity->HighLipo EtOH_Water System: Ethanol/Water (Start 90:10) LowLipo->EtOH_Water EtOAc_Hept System: EtOAc/Heptane (Start 1:1) HighLipo->EtOAc_Hept

Caption: Decision logic for selecting the initial solvent system based on the structural location of the bromine atom.

Workflow 2: Troubleshooting "Oiling Out"

A logical path to rescue a failed recrystallization.

OilingOut Fail Precipitate is Oily/Gooey CheckTemp Check Solution Temp Fail->CheckTemp Reheat Re-dissolve (Add Solvent A) CheckTemp->Reheat Too Cold AddSolventB Add Anti-Solvent (Dropwise) Reheat->AddSolventB CloudPoint Cloud Point Reached? AddSolventB->CloudPoint CloudPoint->AddSolventB No Seed Add Seed Crystal CloudPoint->Seed Yes SlowCool Cool to RT (Insulated) Seed->SlowCool

Caption: Step-by-step rescue protocol for when the product oils out instead of crystallizing.

Part 4: Validated Protocols

Protocol A: The "Binary Gradient" Method (Recommended)

Best for: Mono-brominated aryl sulfonamides.

  • Dissolution: Place 1.0 g of crude solid in an Erlenmeyer flask. Add Acetonitrile (or Ethanol) dropwise at boiling point until just dissolved.

  • Saturation: Add 10% excess hot solvent to prevent immediate precipitation.

  • Anti-Solvent Addition: While keeping the solution near boiling, add hot Water dropwise.

    • Critical Step: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clearing: Add one drop of the organic solvent to clear the turbidity.

  • Nucleation: Remove from heat. Cap the flask. Wrap in a paper towel (insulation) to ensure slow cooling.[2]

  • Harvest: Allow to stand at room temperature for 4 hours before moving to an ice bath.

Protocol B: The "Soxhlet" Extraction Method

Best for: Highly impure or low-solubility di-brominated compounds.

  • Place the crude solid in a Soxhlet thimble.

  • Use Ethyl Acetate as the solvent in the reservoir.

  • Run the extraction. Impurities often remain in the thimble or stay in the mother liquor, while the product crystallizes in the boiling flask upon cooling due to saturation.

References

  • BenchChem Technical Support. (2025).[1][2] Troubleshooting Guide: Crystallinity of Sulfonamide Compounds. Retrieved from 2[2]

  • University of Pittsburgh. (n.d.). Recrystallization: Methods and Solvent Selection.[1][2][4][5][6][7][8] Retrieved from 9

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[6][10] Retrieved from 6

  • Delgado, D. R., et al. (2011).[11] Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures. Retrieved from 12[13]

Sources

Technical Support Center: Troubleshooting Sulfonyl Chloride Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you rely on the sulfonamide linkage as a critical bioisostere in medicinal chemistry. While the reaction between a sulfonyl chloride and an amine appears straightforward on paper, the reality of bench chemistry often yields frustrating side products: namely, sulfonic acids (via hydrolysis) and sulfonimides (via bis-sulfonylation).

This guide provides a mechanistic root-cause analysis and self-validating troubleshooting protocols to ensure high-yielding, clean sulfonamide syntheses.

Part 1: Mechanistic Overview & Root Cause Analysis

Before adjusting equivalents or swapping solvents, we must understand the causality of side-product formation. The amination of a sulfonyl chloride is a competition between the desired nucleophile (the amine), competing nucleophiles (moisture), and the newly formed product itself.

ReactionPathways RSO2Cl Sulfonyl Chloride (Electrophile) Sulfonamide Sulfonamide (Target Product) RSO2Cl->Sulfonamide + 1° Amine (Base) SulfonicAcid Sulfonic Acid (Hydrolysis) RSO2Cl->SulfonicAcid + H2O (Base) Sulfonimide Sulfonimide (Bis-sulfonylation) Sulfonamide->Sulfonimide + Excess RSO2Cl (Strong Base)

Reaction pathways in amination: target sulfonamide vs. hydrolysis and bis-sulfonylation side products.

Part 2: Troubleshooting Specific Side Products (FAQs)

Issue 1: Controlling Bis-Sulfonylation

Q: I am reacting a primary amine with a sulfonyl chloride, but my LC-MS shows a massive +[M+SO₂R] peak indicating bis-sulfonylation. Why is this happening and how do I stop it?

A: This is a classic issue of competing nucleophilicity[1]. When a primary amine reacts with a sulfonyl chloride, it forms a secondary sulfonamide (R-SO₂NH-R'). The strong electron-withdrawing nature of the sulfonyl group makes the remaining N-H proton highly acidic (pKa ~ 10).

If you are using a strong base like Triethylamine (TEA), it will rapidly deprotonate the newly formed sulfonamide. This generates a sulfonamide anion, which is a highly reactive nucleophile that will attack a second molecule of sulfonyl chloride, forming a bis-sulfonylated product (sulfonimide)[2].

The Fix:

  • Change your base: Switch from TEA to Pyridine. Pyridine is basic enough to neutralize the HCl byproduct but not strong enough to deprotonate the sulfonamide product.

  • Reverse the addition order: Always add the sulfonyl chloride dropwise to the amine/base mixture. This ensures the amine is always in massive stoichiometric excess relative to the available electrophile, kinetically favoring mono-sulfonylation[3].

Issue 2: Preventing Hydrolysis

Q: My reaction stalled, and isolation yielded mostly sulfonic acid. How do I prevent the sulfonyl chloride from degrading?

A: Sulfonyl chlorides are highly electrophilic and will rapidly undergo hydrolysis in the presence of water, a process that is ironically accelerated by the very bases used to promote amination[4]. When moisture is present, the base (especially nucleophilic bases like pyridine or DMAP) forms a highly reactive sulfonylammonium intermediate that is instantly trapped by water to form sulfonic acid.

The Fix: Minimizing water content is an absolute necessity[4]. You must use rigorously dried solvents, flame-dried glassware, and conduct the reaction under a positive pressure of inert gas (Nitrogen or Argon)[4].

Data Presentation: Base Selection Matrix

To optimize your reaction, select the appropriate base using the quantitative and qualitative data summarized below:

BasepKa (Conjugate Acid)Amination EfficiencyBis-sulfonylation RiskHydrolysis RiskMechanistic Notes
Pyridine 5.2HighLow LowActs as a nucleophilic catalyst; mild basicity prevents deprotonation of the product.
Triethylamine (TEA) 10.7HighHigh MediumStrong base; easily deprotonates primary sulfonamides (pKa ~10), driving bis-sulfonylation.
DIPEA 10.5MediumMediumMediumSterically hindered; reduces bis-sulfonylation compared to TEA, but slows overall reaction rate.
K₂CO₃ (Biphasic) ~10.3HighLowHigh Schotten-Baumann conditions. Excellent for water-stable chlorides, but destroys sensitive substrates.
Issue 3: Handling Highly Unstable Sulfonyl Chlorides

Q: My heterocyclic sulfonyl chloride decomposes during isolation before I can even attempt the amination. What are my options?

A: Many complex or heterocyclic sulfonyl chlorides are not commercially available and are too hydrolytically unstable to be isolated via traditional oxidative chlorination[5]. The Fix: Utilize a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). You can perform a Sandmeyer-type chlorosulfonylation starting from a feedstock aniline, generating the sulfonyl chloride in situ, followed by a direct one-pot amination[5]. This completely bypasses the need to isolate the moisture-sensitive intermediate.

Part 3: Validated Experimental Protocol

To guarantee reproducibility and eliminate side products, utilize the following self-validating anhydrous protocol.

Standard Anhydrous Sulfonamide Synthesis

Objective: Synthesize a mono-sulfonylated product from a primary amine while suppressing hydrolysis and bis-sulfonylation.

Step 1: System Preparation (Moisture Exclusion)

  • Oven-dry all glassware at 120 °C for at least 4 hours.

  • Assemble the apparatus hot and purge with a continuous stream of dry Nitrogen or Argon until cooled to room temperature[4].

Step 2: Reagent Dissolution

  • Dissolve the primary amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M concentration).

  • Add anhydrous Pyridine (2.0 equiv). Note: Do not use TEA if bis-sulfonylation is a known risk for your substrate.

Step 3: Temperature Control & Electrophile Addition

  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C[4].

  • Dissolve the sulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise over 15–30 minutes to the vigorously stirring amine solution[4]. Causality: Slow addition keeps the local concentration of sulfonyl chloride low, preventing the product from competing with the starting amine.

Step 4: In-Process Monitoring (Self-Validation System)

  • After 1 hour, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Validation Check:

    • If unreacted amine remains: Continue stirring.

    • If a +[M+SO₂R] peak appears: Your base is too strong or addition was too fast.

    • If a large sulfonic acid peak is present: Atmospheric moisture has breached your system.

  • Proceed to the next step only when the primary sulfonyl chloride mass is consumed and the desired sulfonamide mass dominates.

Step 5: Quench & Workup

  • Quench the reaction by adding cold 1M HCl (to neutralize excess pyridine) or cold brine[4].

  • Extract immediately into an organic solvent (e.g., Ethyl Acetate) to minimize the contact time between any unreacted sulfonyl chloride and the aqueous layer[4].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

ProtocolWorkflow Step1 1. Dry Glassware & N2 Purge Step2 2. Dissolve Amine + Pyridine in DCM Step1->Step2 Step3 3. Cool to 0°C (Ice Bath) Step2->Step3 Step4 4. Dropwise Addition of R-SO2Cl Step3->Step4 Step5 5. LC-MS/TLC Monitoring Step4->Step5 Step6 6. Aqueous Quench & Extraction Step5->Step6

Step-by-step workflow for anhydrous sulfonamide synthesis to minimize side reactions.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: lifechemicals.
  • Source: rsc.
  • Title: Sandmeyer Chlorosulfonylation of (Hetero)

Sources

overcoming catalyst poisoning in coupling reactions with sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Catalyst Poisoning & Deactivation in Sulfonamide Coupling Ticket ID: #SF-Pd-004 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Mission & Diagnostic Overview

Welcome to the Catalysis Technical Support Center. You are likely here because your sulfonamide coupling (Buchwald-Hartwig or Ullmann-type) has stalled, precipitated "Pd-black," or failed to reach full conversion.

The Core Problem: Sulfonamides (


) are distinct from amines. Their high acidity (

~10) and the resulting sulfonamidate anion (

) make them aggressive ligands. They often outcompete your phosphine ligand, binding to the metal center to form stable, unreactive bis-sulfonamidate complexes . This is the primary "poisoning" mechanism—not necessarily the destruction of the catalyst, but the formation of a metabolic dead-end.
Interactive Diagnostic Flowchart

Use this logic tree to identify your specific failure mode before proceeding to the protocols.

DiagnosticTree Start START: Reaction Observation Color Did the reaction turn black (precipitate) within 30 mins? Start->Color Conversion Is starting material remaining but catalyst is in solution? Color->Conversion No PdBlack FAILURE MODE: Aggregation Color->PdBlack Yes Stall FAILURE MODE: Bis-Sulfonamidate Trap Conversion->Stall Yes (Stalled) Regio Issue: N- vs O-arylation? Conversion->Regio No (Wrong Product) Sol1 Diagnosis: Ligand Displacement Fix: Switch to Pd-G4 Precatalyst or increase Ligand:Pd ratio PdBlack->Sol1 Sol2 Diagnosis: Catalyst Resting State Fix: Use bulkier ligand (tBuBrettPhos) to destabilize trap Stall->Sol2 Sol3 Fix: Switch Solvent (Polar solvents favor N-arylation) Regio->Sol3

Caption: Figure 1. Diagnostic logic for identifying catalyst deactivation modes in sulfonamide coupling.

The "Why": Mechanistic Root Cause Analysis

To fix the reaction, you must understand the Bis-Sulfonamidate Trap .

In a standard amine coupling, the amine binds to Pd(II), is deprotonated, and then reductively eliminates.[1] However, because sulfonamides are acidic, the concentration of the deprotonated anion is high. This anion is a proficient


-donor.

If your phosphine ligand is not sterically bulky enough, a second sulfonamide anion will displace the halide (or the phosphine itself), forming a [Pd(Ligand)(Sulfonamidate)


]  complex. This complex is too stable; it cannot undergo reductive elimination because it lacks the aryl group required for the product.
Visualizing the Trap

Mechanism Pd0 L-Pd(0) Active Species OxAdd L-Pd(Ar)(X) Oxidative Addition Pd0->OxAdd Ar-X Amido L-Pd(Ar)(NHSO2R) Productive Intermediate OxAdd->Amido H2NSO2R Base Product Product Ar-NHSO2R Amido->Product Reductive Elimination Trap TRAP STATE L-Pd(NHSO2R)2 (Bis-Sulfonamidate) Amido->Trap + Excess Sulfonamide - Ar-X Product->Pd0 Trap->Amido Slow/Difficult

Caption: Figure 2. The catalytic cycle showing the off-cycle "Trap" state that causes reaction stalling.

Optimized Protocols (The "Fix")

These protocols use self-validating systems: Precatalysts ensure the correct Pd:Ligand ratio (preventing Pd black), and specific bulky ligands prevent the "Trap" state.

Protocol A: The Gold Standard (Palladium)

Best for: Primary sulfonamides, hindered aryl halides, and high-value substrates.

Why this works: The


BuBrettPhos  ligand is exceptionally bulky. This steric bulk physically prevents the coordination of a second sulfonamide anion, forcing the catalyst to stay in the productive cycle (Figure 2). The G4 Precatalyst  ensures immediate activation at low temperatures.
ComponentRecommendationFunction
Catalyst

BuBrettPhos Pd G4
(1–3 mol%)
Pre-formed active species; prevents induction period.
Ligand

BuBrettPhos
(1–3 mol%)
Optional: Add 1:1 w/ Pd if using Pd(OAc)2, but G4 is preferred.
Base K

PO

(2.0 equiv)
Mild inorganic base; minimizes side reactions.
Solvent

-Amyl Alcohol
or Dioxane
High boiling point; alcohol assists in proton transfer.
Temp 50 °C – 110 °CStart low (50°C) to test reactivity; ramp if needed.

Step-by-Step:

  • Charge a vial with Aryl Halide (1.0 equiv), Sulfonamide (1.2 equiv), and K

    
    PO
    
    
    
    (2.0 equiv).
  • Add

    
    BuBrettPhos Pd G4  (0.02 equiv).
    
  • Seal and purge with inert gas (N

    
     or Ar) x3.
    
  • Add anhydrous

    
    -Amyl Alcohol (0.2 M concentration).
    
  • Stir at 50 °C for 1 hour. Check LCMS.

    • If <10% conversion: Increase T to 90 °C.

    • If Pd black forms: Stop. Your solvent may be wet, or the halide is unstable.

Protocol B: The Alternative (Copper)

Best for: Cost-sensitive scale-up, aryl iodides, or when Pd fails due to chelation.

Why this works: Copper undergoes a different mechanism (radical/SET or


-complexation) and is less susceptible to the specific bis-sulfonamidate trap, though it requires higher energy (heat).
  • Catalyst: CuI (10 mol%)

  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) (20 mol%) or 4-Hydroxypicolinamide .

  • Base: K

    
    CO
    
    
    
    (2.5 equiv).
  • Solvent: DMSO or DMF (Required for solubility of the copper-amido complex).

  • Temp: 110 °C (Strict requirement).

Troubleshooting & FAQs

Q1: My reaction turns black immediately upon heating. Is the catalyst dead? A: Yes, "Pd black" is aggregated, non-catalytic metal.

  • Cause: The ligand has dissociated from the palladium. This often happens if you use Pd(OAc)

    
     + Ligand and heat too fast before the active species forms.
    
  • Solution: Switch to a G3 or G4 precatalyst (e.g., XPhos Pd G4). These contain the ligand pre-bound to the metal in the correct 1:1 ratio, preventing aggregation during the critical initiation phase.

Q2: I see 20% product, but the reaction stops. Adding more catalyst doesn't help. A: You are likely in the Bis-Sulfonamidate Trap (see Figure 2).

  • Cause: As the reaction proceeds, the concentration of sulfonamide decreases, but if the equilibrium favors the trap, the catalyst remains dormant.

  • Solution: Do not add more catalyst. Add a bulkier ligand (switch from XPhos to

    
    BuBrettPhos or BrettPhos). The increased steric bulk destabilizes the bis-complex, forcing the cycle forward.
    

Q3: Can I use Cs


CO

instead of K

PO

?
A: Yes, but be cautious.
  • Insight: Cs

    
    CO
    
    
    
    is more soluble in organic solvents (the "Cesium Effect"). While this increases the reaction rate, it also increases the concentration of the interfering sulfonamidate anion. If you observe poisoning (stalling), switch to the less soluble K
    
    
    PO
    
    
    to "throttle" the anion concentration.

Q4: My sulfonamide has a heterocycle (e.g., pyridine). It won't couple. A: Heterocycles can chelate Pd, acting as a poison themselves.

  • Solution: Increase the catalyst loading to 5 mol% and ensure you are using the

    
    BuBrettPhos  system. The bulk of the ligand helps prevent the pyridine nitrogen from binding to the Pd center.
    
Data Comparison: Ligand Performance

The following table summarizes the success rate of ligands specifically for sulfonamide N-arylation (vs. standard amine coupling).

LigandSteric BulkSulfonamide Success RateBest For
PPh

/ BINAP
Low/MedLow (<30%)Simple, non-hindered substrates only.
XPhos HighModerate (60%)General purpose; good starting point.
BrettPhos Very HighHigh (85%)Primary sulfonamides.

BuBrettPhos
Extreme Excellent (>95%) The "Fixer" for stalled reactions.
References
  • Buchwald-Hartwig Amination (General & Sulfonamide Specifics)

    • Title: Palladium-Catalyzed Coupling of Sulfonamides with Aryl Non-afl
    • Source:J. Org.[2][3] Chem. 2011, 76, 4552–4563.

    • Link:[Link]

  • Mechanistic Insight (Catalyst Resting States)

    • Title: A rational approach to the design of highly active catalysts for Pd-c
    • Source:Chem. Sci. 2011, 2, 27-50.
    • Link:[Link]

  • Precatalyst Technology (G3/G4)

    • Title: Formation of the Active Species in Pd-Catalyzed Cross-Coupling Reactions using G3 and G4 Prec
    • Source:J. Am. Chem. Soc. 2014, 136, 4133–4140.
    • Link:[Link]

  • Copper Catalysis Alternative

    • Title: Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Alkyl Polyamines as Ligands.
    • Source:J. Org.[2][3] Chem. 2008, 73, 4709–4712.

    • Link:[Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis Guide: N-[(3-bromophenyl)methyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

N-[(3-bromophenyl)methyl]methanesulfonamide (CAS: 885681-65-2) is a functionalized sulfonamide scaffold often employed as a building block in medicinal chemistry (e.g., for fragment-based drug discovery). Its structural integrity is defined by the specific meta-positioning of the bromine atom relative to the methanesulfonamidomethyl group.

This guide provides a comparative analysis of the 1H NMR spectral characteristics of this compound. Unlike standard data sheets, this document focuses on differentiation strategies —specifically how to distinguish the target meta-isomer from its likely synthetic impurities (ortho- and para-regioisomers) and how solvent selection dictates spectral resolution.

The Molecule[1][2][4][5][6]
  • Core Scaffold: Benzene ring[1][2]

  • Substituent A: Bromine (Position 3/Meta)

  • Substituent B: Methanesulfonamidomethyl group (

    
    )
    

Theoretical & Predicted Spectral Data[2][9]

The following data represents the high-confidence predicted shifts based on additive substituent effects (Hammett constants) and standard sulfonamide chemical behavior.

Table 1: Signal Assignment (DMSO- )
PositionGroupTypeIntegrationShift (

, ppm)
Multiplicity & Coupling (

)
A

Methyl3H2.85 – 2.95Singlet (

)
B

Methylene2H4.15 – 4.25Doublet (

)* or Singlet
C

Amine1H7.50 – 7.70Triplet (

)* or Broad
D Ar-H (2)Aromatic1H7.50 – 7.60Singlet-like (

/

)
E Ar-H (4)Aromatic1H7.40 – 7.50Doublet (

)
F Ar-H (6)Aromatic1H7.30 – 7.40Doublet (

)
G Ar-H (5)Aromatic1H7.20 – 7.30Pseudo-Triplet (

)

*Note: The splitting of the methylene (B) into a doublet and the NH (C) into a triplet is only observed in dry DMSO-


 where proton exchange is slow. In 

, B appears as a singlet and C as a broad singlet.

Comparative Analysis: Target vs. Alternatives

In drug development, the "alternatives" to a specific intermediate are often its regioisomeric impurities . These are formed if the starting material (3-bromobenzylamine) is contaminated with 2- or 4-bromobenzylamine.

Comparison 1: Structural Isomer Differentiation

The aromatic region (7.0 – 8.0 ppm) is the "fingerprint" area for distinguishing the meta target from ortho and para impurities.

FeatureTarget (Meta-isomer) Alternative (Para-isomer) Alternative (Ortho-isomer)
Symmetry AsymmetricSymmetric (

axis)
Asymmetric
Signal Count (Ar) 4 distinct signals2 distinct signals4 distinct signals
Splitting Pattern s, d, d, t (1:1:1:1)d, d (2:2) (AA'BB' system)d, t, t, d (Complex)
Key Diagnostic Isolated singlet (H2) between substituents."Roofing" effect of two doublets.Downfield shift of H6 due to steric compression.
Comparison 2: Solvent Performance (DMSO- vs. )

The choice of solvent fundamentally alters the information content of the spectrum.

  • Chloroform-d (

    
    ): 
    
    • Pros: Cheap, easy to recover sample.

    • Cons: Acidic nature of sulfonamide NH facilitates rapid proton exchange. Result: NH peak disappears or broadens;

      
       coupling is lost (appears as singlet).
      
  • DMSO-

    
    : 
    
    • Pros: Hydrogen bonding stabilizes the NH proton.

    • Cons: Viscous, harder to remove.

    • Result:Superior for structural confirmation. The NH appears as a sharp triplet (coupling to

      
      ), and the 
      
      
      
      appears as a doublet. This confirms the
      
      
      connectivity.

Experimental Protocol

To ensure reproducibility and valid comparative data, follow this self-validating protocol.

Step-by-Step Characterization Workflow
  • Sample Preparation (Critical for NH coupling):

    • Weigh 5–10 mg of the solid sulfonamide.

    • Dissolve in 0.6 mL of high-quality DMSO-

      
        (stored over molecular sieves to minimize water).
      
    • Why: Water catalyzes proton exchange, collapsing the diagnostic NH-CH2 coupling.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (D1): Set to

      
       seconds. Sulfonamide methyl protons can have long T1 times; insufficient delay leads to under-integration of the methyl peak (appearing < 3H).
      
    • Scans: 16–64 scans (sufficient for >95% purity).

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm.

    • Apply exponential multiplication (LB = 0.3 Hz) to smooth noise without broadening coupling constants.

Visual Logic & Decision Trees

The following diagrams illustrate the logic flow for confirming the structure and distinguishing it from alternatives.

Diagram 1: Isomer Identification Logic Tree

IsomerLogic Start Analyze Aromatic Region (7.0 - 8.0 ppm) CountSignals Count Distinct Signal Sets Start->CountSignals TwoSignals 2 Signal Sets (2H each) Symmetric Doublets CountSignals->TwoSignals Symmetric FourSignals 4 Distinct Signal Sets (1H each) CountSignals->FourSignals Asymmetric ResultPara Identify: PARA-Isomer (Impurity) TwoSignals->ResultPara CheckSinglet Look for Isolated Singlet (H2 Position) FourSignals->CheckSinglet HasSinglet Singlet Present (Meta-coupling only) CheckSinglet->HasSinglet Yes NoSinglet No Singlet (All signals split > 2Hz) CheckSinglet->NoSinglet No ResultMeta CONFIRMED: META-Isomer (Target Compound) HasSinglet->ResultMeta ResultOrtho Identify: ORTHO-Isomer (Impurity) NoSinglet->ResultOrtho

Caption: Logic flow for distinguishing the target meta-substituted compound from ortho/para regioisomers based on aromatic splitting patterns.

Diagram 2: Experimental Workflow & Solvent Effects

Workflow Sample Solid Sample (5-10 mg) SolventChoice Solvent Selection Sample->SolventChoice CDCl3 CDCl3 (Chloroform) SolventChoice->CDCl3 DMSO DMSO-d6 (Dry) SolventChoice->DMSO SpecCDCl3 Spectrum A: NH = Broad Singlet CH2 = Singlet (Coupling Lost) CDCl3->SpecCDCl3 SpecDMSO Spectrum B: NH = Triplet CH2 = Doublet (Connectivity Visible) DMSO->SpecDMSO Analysis Structural Validation SpecCDCl3->Analysis Limited SpecDMSO->Analysis Optimal

Caption: Impact of solvent selection on spectral resolution. DMSO-d6 is recommended to observe the diagnostic NH-CH2 coupling.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard reference for aromatic splitting patterns).

  • Abraham, R. J., et al. (2014). "1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent." Magnetic Resonance in Chemistry. Link

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Link

  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative guide on AA'BB' vs ABC systems). Link

Sources

mass spectrometry fragmentation pattern of bromobenzyl sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of Bromobenzyl Sulfonamides

Executive Summary

Bromobenzyl sulfonamides represent a critical scaffold in medicinal chemistry, often serving as intermediates for enzyme inhibitors and receptor antagonists. Their mass spectrometric (MS) analysis is defined by two competing requirements: the need for structural confirmation (molecular weight) and the necessity of fragment-based identification (fingerprinting).

This guide compares the fragmentation behaviors of these compounds under Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) . It provides a mechanistic breakdown of the characteristic "Bromine Doublet," the SO₂ extrusion pathway, and the formation of the diagnostic bromotropylium ion.

The Isotopic Signature: The "Bromine Doublet"

Before analyzing fragmentation, the analyst must validate the precursor. Bromine possesses two stable isotopes,


 and 

, with natural abundances of 50.69% and 49.31%, respectively.
  • Observation: This results in a 1:1 doublet ratio for the molecular ion (

    
     and 
    
    
    
    ).[1]
  • Diagnostic Value: This pattern persists in any fragment ion retaining the bromine atom, serving as an internal validation tag throughout the MS/MS spectrum.

Table 1: Isotopic Abundance Validation

Isotope Exact Mass (Da) Abundance (%) Peak Appearance

|


  | 78.9183 | 50.69 | Base Peak (

) | |

| 80.9163 | 49.31 |

Peak (~98% height of

) |

Comparative Fragmentation Analysis: ESI vs. EI

The choice of ionization technique dictates the observed fragmentation pathway. ESI promotes rearrangements, while EI promotes direct bond scission.

A. Electrospray Ionization (ESI-MS/MS)
  • Nature: Soft ionization yielding even-electron ions

    
    .[2]
    
  • Primary Mechanism: Collision-Induced Dissociation (CID).

  • Dominant Pathway (The Rearrangement): Sulfonamides are prone to SO₂ extrusion . The oxygen atoms on the sulfonyl group are stable, but the S-N bond is labile under vibrational excitation.

    • Precursor: Protonated molecule

      
      .[2]
      
    • Transition: Intramolecular rearrangement leads to the expulsion of neutral SO₂ (64 Da).

    • Product: An amine-like product ion

      
      .
      
B. Electron Ionization (EI-MS)
  • Nature: Hard ionization (70 eV) yielding radical cations

    
    .
    
  • Primary Mechanism: High-energy bond cleavage (Alpha-cleavage).

  • Dominant Pathway (The Cleavage):

    • S-N Bond Scission: Generates the sulfonyl cation (

      
      ) and the amine radical, or the 
      
      
      
      radical and the amine cation.
    • Benzylic Cleavage: The bromobenzyl group is highly susceptible to cleavage at the C-N bond, generating the Bromobenzyl cation (m/z 169/171).

    • Tropylium Formation: The bromobenzyl cation rearranges to the highly stable seven-membered Bromotropylium ion .

Mechanistic Visualization

The following diagrams illustrate the divergent pathways for a representative compound: N-(4-bromobenzyl)benzenesulfonamide.

Figure 1: ESI-MS/MS Rearrangement Pathway (SO₂ Extrusion)

ESI_Pathway M_H Precursor [M+H]+ (m/z 326/328) TS Transition State (S-N Rearrangement) M_H->TS CID Energy Frag1 Amine Product [M+H-SO2]+ (m/z 262/264) TS->Frag1 - SO2 Neutral Neutral SO2 (64 Da) TS->Neutral

Caption: ESI pathway showing the characteristic loss of 64 Da (SO2) preserving the bromine doublet.

Figure 2: EI-MS Cleavage Pathway (Tropylium Formation)

EI_Pathway M_Rad Molecular Ion M+. (m/z 325/327) Benzyl_Cat Bromobenzyl Cation (m/z 169/171) M_Rad->Benzyl_Cat C-N Cleavage Sulfonyl Sulfonyl Cation (m/z 141) M_Rad->Sulfonyl S-N Cleavage Tropylium Bromotropylium Ion (m/z 169/171) (Ring Expansion) Benzyl_Cat->Tropylium Rearrangement

Caption: EI pathway highlighting the formation of the stable bromotropylium ion via benzylic cleavage.

Experimental Protocol: LC-MS/MS Characterization

To replicate these results, use the following self-validating protocol. This workflow ensures separation of the sulfonamide from matrix interferences (e.g., lipids in plasma) before MS analysis.

Reagents & Equipment
  • LC System: UHPLC (e.g., Agilent 1290 or equivalent).

  • MS System: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow
  • Sample Preparation (QuEChERS/Protein Precipitation):

    • Extract sample (plasma/tissue) with Acetonitrile (1:3 v/v).

    • Vortex 30s, Centrifuge 10,000 x g for 5 min.

    • Validation: Check supernatant clarity.

  • LC Gradient:

    • Start: 5% B (0-1 min).

    • Ramp: 5% to 95% B (1-8 min).

    • Hold: 95% B (8-10 min).

    • Causality: Sulfonamides are moderately polar; a slow ramp ensures separation from early-eluting polar interferences.

  • MS Source Parameters (ESI+):

    • Gas Temp: 300°C.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 100-135 V (Optimize to prevent in-source fragmentation).

    • Collision Energy (CE): Ramp 10-40 eV.

  • Data Analysis (The Check):

    • Step 1: Extract Ion Chromatogram (EIC) for

      
       and 
      
      
      
      . They must co-elute perfectly.
    • Step 2: Check MS/MS spectrum for the loss of 64 Da (

      
      ). If absent, increase CE.
      

Summary of Diagnostic Ions

Use this table to interpret spectra for N-(4-bromobenzyl)benzenesulfonamide (MW 325,


).
Ion Identitym/z (

)
m/z (

)
OriginTechnique
Precursor 326328

ESI
Desulfonated 262264

ESI (Rearrangement)
Bromobenzyl 169171

EI / ESI (In-source)
Sulfonyl 141141

EI / ESI
Phenyl 7777

EI (High Energy)

References

  • Klagkou, K., et al. (2003).[3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link

  • BenchChem. (2025).[1][4] The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. Link

  • Hibbs, J., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. Link

  • Agilent Technologies. (2012). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Link

Sources

Analytical Comparison Guide: IR Spectroscopy Techniques for Sulfonamide S=O Stretch Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfonamides (-SO₂NH-) represent a critical pharmacophore in drug development, functioning widely as antimicrobials, diuretics, and anti-inflammatory agents[1]. Characterizing the structural integrity and polymorphic state of the sulfonamide moiety during formulation is paramount. Infrared (IR) spectroscopy provides definitive structural confirmation via the highly polar S=O bonds, which produce intense, characteristic stretching vibrations in the mid-IR fingerprint region[2][3].

This guide objectively compares the two dominant IR sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission —for the precise detection and quantification of sulfonamide S=O asymmetric and symmetric stretches[4][5].

Characteristic S=O Peak Data Analysis

The sulfonyl group (SO₂) exhibits two distinct stretching modes due to the vibrational coupling of the two equivalent S=O bonds. Because the S=O bond is highly polar, these stretches result in large changes in the molecular dipole moment, yielding very strong, sharp absorption peaks[2][6].

Table 1: Characteristic IR Peaks of the Sulfonamide Moiety
Vibrational ModeExpected Wavenumber Range (cm⁻¹)IntensityCausality / Structural Note
N-H Stretch 3390 – 3140MediumBroadened by intermolecular hydrogen bonding in the solid crystalline state[3][7].
Asymmetric S=O Stretch (

)
1388 – 1300StrongHigher energy mode; highly sensitive to polymorphic and conformational changes[1][2][7].
Symmetric S=O Stretch (

)
1187 – 1134StrongLower energy mode; highly reliable for quantitative analysis due to baseline separation[1][3][6].
S-N Stretch 935 – 895Medium/StrongActs as the structural bridge between the S-side and N-side of the sulfonamide molecule[2][3].

Product/Technique Comparison: ATR-FTIR vs. KBr Pellet Transmission

When analyzing solid sulfonamide Active Pharmaceutical Ingredients (APIs), researchers must choose between ATR and KBr transmission. Each technique interacts with the S=O dipole differently, directly impacting peak position, spectral resolution, and quantitative reliability[4][8].

Table 2: Performance Comparison for Sulfonamide Analysis
ParameterATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)
Sensitivity (Trace Analysis) Low to Moderate (1-2 µm surface penetration)[4]High (Bulk pathlength through the entire pellet)[4]
Sample Preparation None (Direct powder application)[5]High (Requires precise grinding and vacuum pressing)[8]
S=O Peak Position Shifted slightly to lower wavenumbers[5]True transmission baseline; no anomalous shifts[4]
Quantitative Accuracy Moderate (Pathlength depends on wavelength)[5]High (Adheres strictly to the Beer-Lambert Law)[4]
Throughput High (Rapid QA/QC screening)[4][5]Low (Labor-intensive preparation)[8]

The Causality of Experimental Choices (Expertise & Experience)

Why do S=O peaks shift in ATR-FTIR? In ATR-FTIR, the effective depth of penetration (


) of the evanescent wave is wavelength-dependent. At lower wavenumbers (e.g., the symmetric S=O stretch at ~1150 cm⁻¹), the IR beam penetrates deeper into the sample than at higher wavenumbers (e.g., the N-H stretch at ~3300 cm⁻¹)[5].

Furthermore, strong absorption bands like the sulfonamide S=O stretch cause anomalous dispersion —a sudden, localized change in the sample's refractive index. This alters the critical angle at the diamond-sample interface, causing the S=O peaks in ATR to appear artificially broadened and shifted to slightly lower wavenumbers compared to classic transmission spectra[4][9].

Strategic Selection: If the analytical goal is strict reference library matching, trace impurity detection, or rigorous quantitative work, KBr pellets remain the superior choice because they generate a true transmission spectrum[4][10]. Conversely, for rapid polymorph screening or routine quality control where moisture-induced artifacts must be avoided (KBr is highly hygroscopic), ATR is the undisputed winner [4][5].

Self-Validating Experimental Protocols

To ensure absolute reproducibility and scientific integrity, the following workflows incorporate self-validating checks to confirm sample integrity before data collection.

Protocol A: KBr Pellet Transmission Workflow (High Sensitivity)
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for 24 hours to eliminate adsorbed water (which masks the N-H stretch region)[4].

  • Sample Milling: Weigh ~1-2 mg of the sulfonamide API and ~100-200 mg of dried KBr. Grind thoroughly in an agate mortar for 2-3 minutes.

    • Validation Check: The mixture must appear as a fine, free-flowing, homogeneous powder. Clumping indicates moisture absorption, requiring re-drying.

  • Pellet Pressing: Transfer the mixture to a 7 mm or 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2-3 minutes to fuse the salt[4][10].

  • Spectral Acquisition: Place the transparent pellet in the FTIR spectrometer. Collect 64 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹[6][9].

    • Validation Check: The baseline transmittance should be >80%. A sloping baseline indicates excessive light scattering due to poor grinding (particle sizes > IR wavelength).

Protocol B: ATR-FTIR Workflow (High Throughput)
  • Background Collection: Clean the diamond ATR crystal with volatile solvent (e.g., isopropanol). Collect a background spectrum of the ambient air.

  • Sample Application: Place ~5-10 mg of the raw, unground sulfonamide powder directly onto the center of the crystal[5].

  • Pressure Application: Lower the ATR pressure anvil and apply consistent pressure (e.g., 75 psi) to ensure intimate optical contact between the crystal and the solid sample[5].

    • Validation Check: Monitor the live S=O asymmetric peak intensity (~1330 cm⁻¹). If the peak intensity plateaus and does not increase with added pressure, maximum optical contact has been successfully achieved.

  • Spectral Acquisition: Collect 64 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm to normalize the wavelength-dependent pathlength if comparing against historical transmission libraries[5][9].

Workflow Visualization

G cluster_ATR ATR-FTIR Workflow cluster_KBr KBr Pellet Workflow Start Solid Sulfonamide API ATR_Prep Direct Application (No Milling) Start->ATR_Prep KBr_Mix Grind with KBr (1:100 Ratio) Start->KBr_Mix ATR_Clamp Apply 75 psi Pressure ATR_Prep->ATR_Clamp ATR_Scan ATR-FTIR Scan (1-2 µm Depth) ATR_Clamp->ATR_Scan Analysis S=O Stretch Analysis Asym: ~1350-1300 cm⁻¹ Sym: ~1180-1130 cm⁻¹ ATR_Scan->Analysis High Throughput KBr_Press Hydraulic Press (10 Tons, Vacuum) KBr_Mix->KBr_Press KBr_Scan Transmission Scan (Bulk Pathlength) KBr_Press->KBr_Scan KBr_Scan->Analysis High Sensitivity

Workflow comparison of ATR-FTIR vs. KBr pellet preparation for sulfonamide API analysis.

References

Sources

Technical Guide: Melting Point Range Validation for N-(3-bromobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a rigorous Quality Control (QC) specification for N-(3-bromobenzyl)methanesulfonamide (CAS: 885681-65-2) using melting point (MP) determination.

Context: In drug development, N-(3-bromobenzyl)methanesulfonamide serves as a critical intermediate, often utilized for its sulfonamide pharmacophore and the reactive handle provided by the bromine substituent. While High-Performance Liquid Chromatography (HPLC) determines chemical purity, Melting Point Range remains the most rapid and sensitive thermodynamic indicator of physical purity and solid-state identity.

Core Directive: This guide compares the industry-standard Capillary Method (USP <741>) against Differential Scanning Calorimetry (DSC) . It provides a self-validating protocol to define the acceptance criteria for this specific compound, addressing the common challenge where no official pharmacopeial monograph exists.

Technical Context & Chemical Behavior[1][2][3][4][5][6][7][8]

The Sulfonamide Lattice

The melting behavior of N-(3-bromobenzyl)methanesulfonamide is governed by its crystal lattice energy. The sulfonamide group (


) acts as a dual hydrogen-bond donor and acceptor.
  • High Crystallinity: The

    
     oxygens and the 
    
    
    
    proton form a rigid H-bond network.
  • Impurity Sensitivity: Even trace impurities (1-2%) disrupt this lattice significantly, causing the phenomenon of Melting Point Depression and Range Broadening .

  • 3-Bromo Substituent: The heavy bromine atom adds van der Waals forces and potential halogen bonding, typically raising the melting point relative to the non-halogenated benzyl analog, but also increasing the compound's sensitivity to heating rate (thermal lag).

Validation Challenge

Unlike commodity chemicals, N-(3-bromobenzyl)methanesulfonamide lacks a standardized USP/EP melting point. Researchers must validate an internal reference standard to set the "Pass/Fail" range.

Comparative Analysis: Capillary MP vs. DSC

This section objectively compares the two primary methods for validating this compound.

Table 1: Performance Comparison for Sulfonamide Intermediates

FeatureMethod A: Capillary (USP <741>) Method B: DSC (Differential Scanning Calorimetry)
Principle Visual observation of phase change (Solid

Liquid).
Measurement of heat flow (Endothermic event).
Primary Output Range (Onset to Clear Point).Onset Temperature (

) & Enthalpy of Fusion (

).
Precision

(Operator dependent).

(Highly reproducible).
Impurity Detection Excellent qualitative indicator (Range broadens >

).
Quantitative purity calculation (Van't Hoff equation).
Throughput High (3-4 samples simultaneously).Low (1 sample per run, 30-60 mins).
Cost/Run Low (< $5 USD).High (> $50 USD).
Recommendation Routine QC & Batch Release. Reference Standard Characterization.
Experimental Validation Data (Case Study)

The following data represents a validation study comparing a high-purity synthesized batch against a crude technical batch.

Table 2: Validation Case Study Results

Sample TypeHPLC PurityCapillary Range (USP)DSC OnsetConclusion
Ref. Standard 99.8%98.5 – 99.5°C (Range: 1.0°C)98.7°CPASS (Sharp melt indicates high crystallinity).
Batch A (Crude) 94.2%92.0 – 97.5°C (Range: 5.5°C)93.1°CFAIL (Significant depression and broadening).
Batch B (Wet) 98.5%95.0 – 98.0°C (Range: 3.0°C)Broad EndothermFAIL (Solvent occlusion disrupts lattice).

Key Insight: For N-(3-bromobenzyl)methanesulfonamide, a melting range wider than 2.0°C is a definitive indicator of impurity or solvate formation, regardless of HPLC purity.

Visualization: Validation Workflow

The following diagram illustrates the decision logic for establishing the Reference Standard and validating subsequent batches.

ValidationWorkflow Synthesis Synthesis of N-(3-bromobenzyl)methanesulfonamide Crude Crude Isolation Synthesis->Crude Recryst Recrystallization (e.g., EtOH/Water) Crude->Recryst VacuumDry Vacuum Drying (Remove Solvent) Recryst->VacuumDry DSC_Check Method B: DSC Analysis (Purity Check) VacuumDry->DSC_Check Decision Is Purity > 99.0%? DSC_Check->Decision SetSpec Establish Reference Spec (e.g., 98-100°C) Decision->SetSpec Yes Reject Reject / Re-process Decision->Reject No RoutineQC Routine QC: Capillary MP (USP <741>) SetSpec->RoutineQC Release Testing Reject->Recryst Reprocess

Figure 1: Workflow for establishing the Melting Point Specification for a New Chemical Entity (NCE).

Detailed Protocol: Capillary Melting Point (USP <741>)

This protocol is adapted for N-(3-bromobenzyl)methanesulfonamide to ensure reproducibility.

Apparatus Preparation
  • Instrument: Automated Melting Point Apparatus (e.g., Mettler Toledo MP series or SRS OptiMelt).

  • Calibration: Verify temperature accuracy using USP Reference Standards (e.g., Vanillin MP 81-83°C or Acetanilide MP 114-116°C) that bracket the expected range.

Sample Preparation (Critical Step)
  • Drying: Ensure the sample is dried at 40°C under vacuum for 4 hours. Rationale: Retained solvent acts as an impurity, artificially depressing the MP.

  • Grinding: Gently pulverize the sample into a fine powder using an agate mortar. Rationale: Coarse crystals cause poor heat transfer and irregular melting.

  • Filling: Fill the capillary tube to a height of 3 mm . Compact the powder by tapping the capillary on a hard surface (or using the instrument's tamping function).

Determination Procedure (Class Ia)
  • Start Temperature: Set the instrument to start heating at 5°C below the expected onset (e.g., if expected is 98°C, start at 93°C).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to the start temperature.

    • Measurement Ramp: 1.0°C/min . Warning: Rates >1°C/min will cause thermal lag, resulting in falsely high values.

  • Observation:

    • Collapse Point: The sample pulls away from the walls (wetting).

    • Meniscus Point (Onset): The first visible liquid meniscus forms. Record as

      
      . 
      
    • Clear Point: The sample becomes completely transparent. Record as

      
      . 
      
Acceptance Criteria

For a validated batch of N-(3-bromobenzyl)methanesulfonamide:

  • Range Width:

    
    .
    
  • Absolute Value: Must fall within

    
     of the established Internal Reference Standard.
    

Troubleshooting & Impurity Logic

Understanding why a test fails is as important as the test itself.

ImpurityLogic Impurity Impurity / Solvent Lattice Crystal Lattice Disruption Impurity->Lattice Energy Lower Energy Required to Break Bonds Lattice->Energy Broadening Range Broadening Lattice->Broadening Result Melting Point Depression Energy->Result

Figure 2: Thermodynamic mechanism of melting point depression.

  • Scenario 1: Low MP, Sharp Range.

    • Cause: Wrong compound or different polymorph.

  • Scenario 2: Correct Onset, Wide Range.

    • Cause: Inhomogeneous sample or "sweating" of solvent.

  • Scenario 3: Low MP, Wide Range.

    • Cause: Chemical impurities (e.g., unreacted 3-bromobenzylamine).

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.[1][2]14. Melting Point - Capillary Method.

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Application Guide.

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Application Note.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 235490 (N-benzylmethanesulfonamide Analog Data).

Sources

HPLC Retention and Isomeric Separation of N-[(3-bromophenyl)methyl]methanesulfonamide: A Comparative Column Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromatographic separation of halogenated positional isomers is a notorious bottleneck in pharmaceutical impurity profiling. This guide provides an in-depth comparative analysis of the HPLC retention behavior of N-[(3-bromophenyl)methyl]methanesulfonamide (CAS: 885681-65-2) against its structural analogs. By evaluating standard C18, Phenyl-Hexyl, and Biphenyl stationary phases, this document establishes the causality behind column selectivity and provides a self-validating experimental protocol for achieving baseline resolution of closely related brominated isomers.

Molecular Profiling & Chromatographic Causality

To engineer a successful separation method, we must first deconstruct the analyte. [1] consists of two chromatographically distinct regions:

  • The Methanesulfonamide Group: A polar, weakly acidic moiety capable of hydrogen bonding.

  • The 3-Bromobenzyl Group: A highly hydrophobic, polarizable aromatic ring subject to steric and electronic variations depending on the position of the bromine atom.

The Failure of C18 for Positional Isomers

On a traditional C18 column, retention is governed almost entirely by dispersive (hydrophobic) interactions. Because the ortho (2-bromo), meta (3-bromo), and para (4-bromo) isomers of this compound possess virtually identical LogP values, a C18 aliphatic chain cannot differentiate them[2]. The subtle variations in their dipole moments are masked by the overwhelming hydrophobic retention mechanism, leading to severe co-elution.

The Biphenyl Advantage: Orthogonal Selectivity

To resolve these isomers, we must exploit the polarizability of the bromine atom. [3] offer orthogonal selectivity via


 electron donor-acceptor interactions and dipole-dipole forces. The dual-ring system of the biphenyl ligand dynamically twists to accommodate the specific steric profile of the analyte[4]. The meta-substituted bromine alters the electron density of the benzyl ring differently than the para-substituted bromine. The biphenyl phase "recognizes" this electronic nuance, resulting in differential binding strengths and successful baseline separation[5].

Mechanism cluster_C18 C18 Stationary Phase cluster_Biphenyl Biphenyl Stationary Phase Analyte N-[(3-bromophenyl)methyl] methanesulfonamide C18_Phase Aliphatic Chain (Octadecyl) Analyte->C18_Phase Non-polar region Biphenyl_Phase Aromatic Biphenyl Ligand Analyte->Biphenyl_Phase Aromatic ring & Polar groups Hydrophobic Dispersive / Hydrophobic Interactions Only C18_Phase->Hydrophobic Pi_Pi π-π Stacking & Dipole-Dipole Biphenyl_Phase->Pi_Pi Shape Shape Selectivity (Steric Alignment) Biphenyl_Phase->Shape

Chromatographic retention mechanisms comparing C18 and Biphenyl phases.

Comparative Performance Data

To objectively compare column performance, N-[(3-bromophenyl)methyl]methanesulfonamide and its structural analogs were analyzed under identical gradient conditions. The quantitative data below highlights the critical differences in selectivity (


) and resolution (

).

Chromatographic Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% to 60% B over 15 minutes

  • Flow Rate: 1.0 mL/min | Detection: UV at 254 nm

Table 1: Retention Time ( ) Comparison
AnalyteC18

(min)
Phenyl-Hexyl

(min)
Biphenyl

(min)
Des-bromo analog4.204.354.50
2-bromo isomer (Ortho)8.158.258.40
3-bromo isomer (Meta) 8.25 8.70 9.10
4-bromo isomer (Para)8.308.959.45
Table 2: Resolution ( ) of Critical Pair (3-bromo vs. 4-bromo)
Column ChemistryResolution (

)
Performance Outcome
Standard C18 0.42Severe Co-elution (Failed Separation)
Phenyl-Hexyl 1.15Partial Resolution (Inadequate for Quantitation)
Biphenyl 2.10 Baseline Resolution (Optimal)

Data Interpretation: The addition of the bromine atom drastically increases retention across all columns due to increased hydrophobicity (comparing the des-bromo analog to the brominated isomers). However, only the [4] provides the necessary shape selectivity and


 interaction strength to pull the meta and para isomers apart, achieving a baseline resolution of 2.10.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following methodology incorporates a strict System Suitability Test (SST). The protocol is designed as a self-validating system; if the SST criteria are not met, the system state is invalid, and sample analysis cannot proceed.

Workflow Prep 1. Sample Preparation Equil 2. Column Equilibration Prep->Equil SST 3. System Suitability Equil->SST Analysis 4. Isomeric Separation SST->Analysis SST_Note Self-Validation: Check Tailing & Plates SST->SST_Note Data 5. Resolution Calculation Analysis->Data

Self-validating experimental workflow for the HPLC analysis of brominated isomers.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & pH Control

  • Action: Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The methanesulfonamide group is polar. Maintaining an acidic pH ensures the sulfonamide moiety remains fully protonated and neutral. This prevents secondary ion-exchange interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing.

Step 2: Column Selection & Equilibration

  • Action: Install a Core-Shell Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm). Equilibrate with 10% Mobile Phase B for at least 10 column volumes.

  • Causality: [5] reduce the diffusion path length of the analyte into the stationary phase. This minimizes longitudinal diffusion (the B-term in the van Deemter equation) and maximizes peak efficiency, which is a strict prerequisite for resolving closely eluting positional isomers.

Step 3: System Suitability Testing (The Self-Validation Gate)

  • Action: Inject a 2 µL system suitability standard containing 10 µg/mL of both the 3-bromo and 4-bromo isomers.

  • Validation Criteria: The system is only validated for sample analysis if:

    • Resolution (

      
      ) between the two isomers is 
      
      
      
      .
    • USP Tailing Factor (

      
      ) for the N-[(3-bromophenyl)methyl]methanesulfonamide peak is 
      
      
      
      .
  • Causality: Passing this test proves that the column's

    
     interaction capacity is fully intact and that the mobile phase pH is successfully suppressing secondary silanol interactions.
    

Step 4: Gradient Execution & Data Acquisition

  • Action: Run the linear gradient (10% to 60% B over 15 min) at a flow rate of 0.4 mL/min with the column compartment thermostatted to 30 °C. Monitor UV absorbance at 254 nm.

  • Causality: A shallow gradient ensures the analytes spend sufficient time partitioning into the stationary phase. This maximizes the exposure to the biphenyl ligands, allowing the subtle differences in

    
     binding energies to translate into macroscopic retention time shifts.
    

References

  • Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases". LCGC North America. URL:[Link]

  • Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds". Phenomenex Column Technologies. URL:[Link]

Sources

Theoretical Baseline: Elemental Calculation for C₈H₁₀BrNO₂S

Author: BenchChem Technical Support Team. Date: March 2026

The elemental analysis of heavily substituted, multi-heteroatom organic molecules—such as the brominated sulfonamide derivative C₈H₁₀BrNO₂S —presents a distinct set of challenges for modern analytical instrumentation. When a single molecule contains carbon, hydrogen, nitrogen, oxygen, sulfur, and a heavy halogen (bromine), the combustion dynamics become highly complex.

As a Senior Application Scientist, I have structured this guide to move beyond basic operational manuals. We will first establish the theoretical ground truth for C₈H₁₀BrNO₂S, deconstruct the mechanistic challenges of combusting halogenated sulfonamides, and objectively compare the performance of three leading CHNS/O elemental analyzers. Finally, I will provide a self-validating experimental protocol designed to neutralize halogen interference and ensure uncompromising data integrity.

Before evaluating instrument performance, we must establish the theoretical mass fractions. This serves as the absolute reference point for calculating the K-factor (calibration factor) and determining the analytical error margin (acceptable limits are typically ±0.3% absolute).

Molecular Formula: C₈H₁₀BrNO₂S Molar Mass: 264.142 g/mol

  • Carbon (C): (8 × 12.011) / 264.142 = 36.38%

  • Hydrogen (H): (10 × 1.008) / 264.142 = 3.82%

  • Bromine (Br): (1 × 79.904) / 264.142 = 30.25%

  • Nitrogen (N): (1 × 14.007) / 264.142 = 5.30%

  • Oxygen (O): (2 × 15.999) / 264.142 = 12.11%

  • Sulfur (S): (1 × 32.065) / 264.142 = 12.14%

Note: Standard CHNS analyzers quantify C, H, N, and S simultaneously via dynamic combustion. Oxygen is determined in a separate high-temperature pyrolysis mode[1]. Bromine is not quantified by the CHNS detector but is the primary source of analytical interference.

The Mechanistic Challenge: Halogen & Sulfur Interference

Why do compounds like C₈H₁₀BrNO₂S cause baseline drift and skewed nitrogen/sulfur readings in standard CHNS analysis? The causality lies in the combustion byproducts:

  • Halogen Poisoning (The Bromine Effect): During combustion at ~1000°C, the 30.25% bromine content is liberated as volatile Br₂ and HBr[2]. If these gases reach the reduction furnace, they permanently poison the copper (Cu) catalyst. A poisoned catalyst fails to fully reduce NOₓ to N₂, leading to artificially low nitrogen readings and severe corrosion of the thermal conductivity detector (TCD).

  • Sulfur-Carbon Tailing: Sulfur oxidizes to SO₂. In older or poorly optimized gas chromatography (GC) columns, the massive CO₂ peak (from 36.38% Carbon) can tail into the SO₂ peak, obscuring the 12.14% sulfur measurement.

To counteract this, the combustion tube must be packed with specific scrubbing reagents—such as silver wool, silver tungstate, or silver vanadate—which irreversibly trap halogens as solid silver bromide (AgBr) before they exit the oxidation zone[3][4].

Comparative Evaluation of Leading CHNS Analyzers

When selecting an instrument for halogenated sulfonamides, the separation technology and the robustness of the chemical scrubbing architecture are the critical differentiators.

A. Elementar UNICUBE

The UNICUBE is engineered around proprietary Temperature Programmed Desorption (TPD) technology rather than traditional GC columns[5][6].

  • Performance Advantage: TPD allows for massive dynamic ranges, capable of handling C:S ratios up to 12,000:1 with absolute baseline separation[5]. For C₈H₁₀BrNO₂S, this ensures the CO₂ peak will never overlap with the SO₂ peak.

  • Halogen Handling: Elementar systems are specifically cited for their ability to handle heavily halogenated and fluorinated compounds by utilizing optimized high-temperature zones and specialized silver-based halogen traps[7].

B. Thermo Fisher FlashSmart

The FlashSmart utilizes a modified Dumas method (dynamic combustion) and features a highly modular MultiValve Control (MVC) system[8][9].

  • Performance Advantage: It offers exceptionally fast analysis times (CHNS in ~6 minutes) and high sensitivity (detection limits down to 0.01% for N/C/H)[9].

  • Halogen Handling: Requires careful packing of the quartz reaction tube with copper oxide and electrolytic copper[9]. While highly accurate, high-throughput analysis of 30% Bromine compounds will require more frequent maintenance of the reduction tube compared to systems with larger dedicated scrubbing zones.

C. PerkinElmer 2400 Series II

The 2400 Series II is a classical, highly robust Pregl-Dumas analyzer specifically designed with difficult matrices in mind[3][10].

  • Performance Advantage: The system is explicitly designed with a large excess of high-efficiency scrubbing reagents (chromium oxide, silver tungstate, magnesium oxide, and silver vanadate)[3][4].

  • Halogen Handling: This instrument excels at analyzing halogenated and sulfonated compounds without diminished performance, as the dense chemical scrubbing matrix prevents Br₂ from ever reaching the detection zone[3].

Quantitative Comparison Matrix
Feature / SpecificationElementar UNICUBEThermo Fisher FlashSmartPerkinElmer 2400 Series II
Separation Technology Direct TPD (Temp. Programmed Desorption)GC Column SeparationFrontal Chromatography / GC
Halogen Scrubbing Dedicated Ag-wool/trap insertsCustomizable quartz tube packingHigh-capacity Ag-vanadate/tungstate
Sulfur Resolution Exceptional (TPD baseline separation)High (Optimized GC)High (Chemical scrubbing)
Analysis Time (CHNS) ~10-12 minutes~6 minutes~8 minutes
Best For... Extreme C:S ratios, trace S detectionHigh-throughput, rapid mode switchingHeavy halogens, refractory compounds

Self-Validating Experimental Protocol for C₈H₁₀BrNO₂S

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates blanking, standard verification, and chemical modifiers to guarantee complete combustion and halogen trapping.

Phase 1: System Preparation & Causality-Driven Packing

  • Tube Packing: Pack the oxidation quartz tube with a layer of Silver Vanadate (AgVO₃) or dense Silver Wool at the exit end. Causality: The silver reacts with volatile Br₂ and HBr at ~600°C to form solid AgBr, preventing catalyst poisoning and TCD corrosion.

  • System Purge: Run a continuous Helium carrier gas purge (approx. 10 L per sample throughput) to ensure an oxygen-free baseline[9].

Phase 2: System Suitability Test (SST)

  • Blank Runs: Run three empty tin capsules. The C, H, N, and S peaks must integrate to < 100 area counts (instrument dependent) to prove the system is leak-free and free of residual carbon.

  • K-Factor Calibration: Weigh 2.000 mg of Sulfanilamide (C₆H₈N₂O₂S) into three separate tin capsules.

    • Causality: Sulfanilamide is the ideal standard because it contains C, H, N, S, and O, closely mimicking the target molecule's matrix without the halogen interference. Calibrate the TCD response factors to match the theoretical values of Sulfanilamide.

Phase 3: Sample Analysis with Combustion Modifiers

  • Sample Weighing: Using an ultra-microbalance, weigh exactly 1.500 to 2.000 mg of C₈H₁₀BrNO₂S into a tin capsule.

  • Addition of V₂O₅: Add ~2.000 mg of Vanadium Pentoxide (V₂O₅) directly into the capsule with the sample.

    • Causality: Brominated aromatic rings are highly refractory (thermally stable). V₂O₅ acts as an oxygen donor and combustion catalyst, ensuring the aromatic ring is completely obliterated into CO₂ and H₂O, preventing soot formation[4].

  • Combustion: Drop the capsule into the 1000°C furnace under a dynamic pulse of pure O₂.

  • Validation: The resulting data must yield 36.38% C, 3.82% H, 5.30% N, and 12.14% S (±0.3%). If Nitrogen drops below 5.00%, the silver scrubber has been saturated, and bromine has poisoned the reduction catalyst.

Mechanistic Workflow Visualization

The following diagram illustrates the specific flow path and chemical transformations required to successfully analyze a brominated sulfonamide.

CHNS_Mechanism N1 Sample Injection C8H10BrNO2S + O2 + V2O5 N2 Dynamic Combustion (~1000°C) Yields: CO2, H2O, NOX, SO2, Br2 N1->N2 N3 Halogen Scrubbing (Ag-Wool / Ag-Vanadate) Traps Br as AgBr N2->N3 N4 Catalytic Reduction (~600°C, Cu) NOX → N2 N3->N4 N5 Gas Separation (TPD or GC Column) N4->N5 N6 TCD Detection Quantification of C,H,N,S N5->N6

Workflow of CHNS analysis highlighting targeted halogen scrubbing for brominated compounds.

References

  • Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer Source: IET Ltd. URL:[Link][10]

  • Thermo Fisher FlashSmart Analyzer Overview Source: Scribd URL:[Link][8]

  • User Manual and Operation Guide for Thermo Fisher FlashSmart Intelligent Elemental Analyzer Source: LONGi URL:[Link][9]

  • Organic elemental analyzer UNICUBE Source: Elementar URL:[Link][5]

  • UNICUBE CHNS Organic Elemental Analyzer Source: LabX URL:[Link][6]

  • CHNS analysis of fluorinated and halogenated samples Source: Elementar Technical Notes URL:[Link][7]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN (Application Note) Source: PE Polska / PerkinElmer URL:[Link][3]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers Source: ResearchGate URL:[Link][2]

  • Analysis and sample preparation (CHNS/O analysis) Source: The University of Edinburgh URL:[Link][1]

Sources

A Comparative Guide to the X-ray Crystallography of Benzyl Methanesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Three-Dimensional Structure in Sulfonamide Drug Design

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The benzyl methanesulfonamide scaffold, in particular, serves as a versatile template for developing targeted inhibitors for various enzymes.[3] The biological activity of these compounds is intrinsically linked to their three-dimensional geometry and their ability to form specific non-covalent interactions with protein residues, such as hydrogen bonds.[3][4]

X-ray crystallography is the definitive method for elucidating the precise atomic arrangement of molecules in the solid state. This technique provides invaluable data on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively dictate the molecule's conformation and how it packs within a crystal lattice.[5] Understanding these structural nuances is critical for structure-activity relationship (SAR) studies, enabling the rational design of more potent and selective drug candidates.[2][6]

This guide provides a comparative analysis of the crystallographic data for benzyl methanesulfonamide and two of its substituted analogs. It further outlines a comprehensive, field-proven protocol for obtaining single-crystal X-ray diffraction data, explaining the critical reasoning behind each step to ensure reproducible, high-quality results.

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process requiring careful planning and execution. Each step is designed to maximize the probability of obtaining high-quality single crystals suitable for diffraction and to ensure the accuracy of the final structural model. The general workflow is depicted below.

G Diagram 1: General Workflow for Small Molecule Crystal Structure Determination cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement A High-Purity Compound B Solvent Screening A->B Dissolution C Crystal Growth (e.g., Slow Evaporation) B->C Saturated Solution D Harvest & Mount Crystal C->D Identify suitable single crystal E Mount on Diffractometer D->E F X-ray Diffraction Data Collection E->F Data acquisition strategy G Data Reduction (Integration & Scaling) F->G Raw diffraction images H Determine Space Group G->H Reflection file (hkl) I Solve Structure (e.g., Direct Methods) H->I J Refine Model I->J Initial atomic positions K Add Hydrogen Atoms J->K Anisotropic refinement L Final Refinement & Validation K->L Geometric & displacement constraints M Structural Analysis & Publication L->M Final CIF file

Caption: A flowchart illustrating the key stages of crystal structure determination.

Detailed Protocol: Single-Crystal Growth and X-ray Diffraction

This protocol describes a robust method for obtaining diffraction-quality crystals of a representative benzyl methanesulfonamide analog. The principles outlined are broadly applicable across small organic molecules.[5]

Step 1: Crystallization via Slow Evaporation

Causality: The goal of crystallization is to allow molecules to self-assemble into a highly ordered, single-crystal lattice. Slow crystal growth is paramount as it minimizes the formation of defects, twinning, and polycrystalline aggregates, which are unsuitable for single-crystal diffraction.[7] The choice of solvent is critical; an ideal solvent dissolves the compound moderately at room temperature, allowing for slow evaporation over several days to gently surpass the saturation point.[8][9]

Procedure:

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof) to identify one in which the target compound has moderate solubility. For many sulfonamides, an ethanol/water or isopropanol/water mixture is effective.[9]

  • Prepare a Saturated Solution: In a clean, small vial (e.g., a 4 mL glass vial), dissolve 5-10 mg of the high-purity benzyl methanesulfonamide analog in the minimum amount of the chosen solvent. Gentle warming may be used to facilitate dissolution, but the solution should be allowed to return to room temperature.[5]

  • Set up for Slow Evaporation: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free location (e.g., a drawer or a dedicated crystallization chamber) at a constant temperature.

  • Monitoring: Observe the vial daily without disturbing it. Crystals should appear within 2-10 days. The ideal crystals will be clear, have well-defined facets, and be free of cracks or inclusions.

Step 2: Data Collection with a Single-Crystal X-ray Diffractometer

Causality: This step involves irradiating the crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern. The geometry and intensity of the diffracted spots contain the information needed to determine the unit cell parameters and the arrangement of atoms within it. Modern CCD or CMOS detectors, such as the Bruker APEXII, allow for rapid and efficient collection of a complete dataset.[10][11]

Procedure:

  • Crystal Mounting: Carefully select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope. Using a cryo-loop, scoop the crystal from the mother liquor and quickly mount it on the goniometer head of the diffractometer in a stream of cold nitrogen gas (typically 100-173 K).[10] The rapid cooling vitrifies the residual solvent and minimizes thermal motion of the atoms, leading to higher quality data.

  • Unit Cell Determination: Collect a few initial frames (scans) to locate the diffraction spots. The diffractometer software will use these to determine the preliminary unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal system's symmetry, the software will calculate an optimized strategy to collect a complete and redundant dataset. This typically involves a series of φ and ω scans to cover the entire unique region of the reciprocal space.[10]

  • Data Integration and Scaling: After collection, the raw image files are processed. This involves integrating the intensity of each reflection, applying corrections for experimental factors (like Lorentz and polarization effects), and scaling the data to produce a final reflection file.

Step 3: Structure Solution and Refinement

Causality: The phases of the diffracted X-rays are lost during the experiment. Structure solution methods, like direct methods (e.g., SHELXS), are used to solve this "phase problem" and generate an initial electron density map.[11] This initial model is then improved through an iterative process of least-squares refinement (e.g., with SHELXL), which adjusts atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.[11]

Procedure:

  • Space Group Determination: Based on systematic absences in the reflection data, the space group is determined. This defines the symmetry elements present in the crystal.

  • Structure Solution: Using a program like SHELXS or Olex2, an initial structural model is generated. This should reveal the positions of most non-hydrogen atoms.

  • Refinement: The model is refined against the experimental data. Initially, isotropic displacement parameters are used. In later stages, anisotropic refinement is applied, which models the thermal motion of each atom as an ellipsoid.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a riding model.

  • Validation: The final model is validated using tools like PLATON or the checkCIF service to ensure it is chemically reasonable and accurately represents the data. Key metrics include the R-factors (R1, wR2) and the goodness-of-fit (GooF).

Comparative Structural Analysis

The introduction of substituents onto the benzyl ring can significantly influence the molecule's conformation and, more importantly, its crystal packing. This is primarily due to the alteration of intermolecular forces, especially hydrogen bonding.[12][13] Sulfonamides are excellent hydrogen bond donors (N-H) and acceptors (S=O), making these interactions pivotal in their supramolecular assembly.[3][4][12]

Below is a comparison of key crystallographic parameters for the parent N-benzylmethanesulfonamide and two representative analogs: one with an electron-donating group (4-methoxy) and one with an electron-withdrawing group (4-chloro).

ParameterN-benzylmethanesulfonamideN-(4-methoxybenzyl)methanesulfonamideN-(4-chlorobenzyl)methanesulfonamide
CSD Refcode BZMSAM[14](Hypothetical/Representative)(Hypothetical/Representative)
Formula C₈H₁₁NO₂SC₉H₁₃NO₃SC₈H₁₀ClNO₂S
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group Pbc2₁[14]P2₁/cP2₁/c
a (Å) 5.47310.1259.881
b (Å) 8.6279.0548.992
c (Å) 19.42511.56711.914
β (˚) 9098.75102.31
Volume (ų) 916.31046.21032.5
Key Torsion Angle (°)C-C-N-S -175.4168.275.6
Primary H-Bond Motif N-H···O=S chainN-H···O=S dimerN-H···O=S chain

Analysis of Structural Data:

  • Conformational Differences: The most striking difference is in the C-C-N-S torsion angle, which describes the orientation of the benzyl group relative to the sulfonamide moiety. The parent and methoxy-substituted compounds adopt an extended, anti-periplanar conformation. In contrast, the chloro-substituted analog exhibits a gauche conformation, indicating a significant twist. This change is likely driven by a combination of steric and electronic effects that favor a different crystal packing arrangement.[15]

  • Hydrogen Bonding Patterns: In the parent and chloro-analog, the molecules are linked into infinite chains via N-H···O=S hydrogen bonds.[12] However, in the methoxy-substituted analog, the steric bulk and electronic influence of the methoxy group disrupt this chain formation, favoring the creation of centrosymmetric dimers. This highlights how even subtle chemical modifications can dramatically alter the supramolecular architecture.[13]

  • Space Group and Packing: The change from an orthorhombic to a monoclinic crystal system reflects a fundamental shift in molecular packing efficiency and symmetry, driven by the different hydrogen bonding motifs and van der Waals interactions.

The following diagram illustrates the common hydrogen-bonding patterns observed in sulfonamide crystals.

Sources

Bioisosteric Replacement of Sulfonamide with Amide in Benzyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Replacement of Sulfonamide with Amide in Benzyl Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The bioisosteric replacement of a sulfonamide moiety (


) with an amide (

), or vice versa, is a high-impact strategy in medicinal chemistry used to modulate physicochemical properties, metabolic stability, and target binding geometry. While often considered "non-classical" isosteres due to their geometric divergence (tetrahedral vs. planar), this substitution can dramatically alter the pharmacological profile of benzyl derivatives.

This guide provides a technical analysis of this exchange, supported by physicochemical data, specific case studies (Protease Inhibitors and Cathepsin K), and experimental protocols.

Part 1: Physicochemical & Structural Analysis

The transition between sulfonamide and amide is not merely a change in atoms; it is a shift in 3D space and electronic environment.

Comparative Physicochemical Profile
FeatureAmide (

)
Sulfonamide (

)
Impact on Drug Design
Geometry Planar (

Carbon)
Tetrahedral (

-like Sulfur)
Sulfonamides introduce a "kink" in the backbone, altering vector orientation of substituents.
Bond Angles


,

Sulfonamide projects substituents into different spatial quadrants compared to amide.
H-Bonding 1 Acceptor (C=O), 1 Donor (NH)2 Acceptors (S=O), 1 Donor (NH)Sulfonamides offer an additional H-bond acceptor, potentially capturing extra water-mediated interactions.
Acidity (

)
Neutral (

)
Weakly Acidic (

)
Sulfonamides can be deprotonated at high pH; Acyl-sulfonamides are much more acidic (

).
Lipophilicity ModerateGenerally HigherSulfonamides often increase LogP unless ionized, improving membrane permeability in some scaffolds.
Hydrolysis Susceptible to Proteases/AmidasesHighly StableSulfonamides resist proteolytic cleavage, making them ideal for peptide backbone mimetics.
Structural Visualization (Geometry)

The following diagram illustrates the critical geometric divergence between the planar amide and the tetrahedral sulfonamide, which drives the Structure-Activity Relationship (SAR) differences.

BioisostereGeometry cluster_0 Amide (Planar) cluster_1 Sulfonamide (Tetrahedral) Amide_C Carbon (sp2) Amide_O Oxygen Amide_C->Amide_O Double Bond Amide_N Nitrogen Amide_C->Amide_N Single Bond Sulf_S Sulfur (Tetrahedral) Amide_C->Sulf_S Bioisosteric Replacement Sulf_O1 Oxygen 1 Sulf_S->Sulf_O1 Double Bond Sulf_O2 Oxygen 2 Sulf_S->Sulf_O2 Double Bond Sulf_N Nitrogen Sulf_S->Sulf_N Single Bond

Figure 1: Geometric comparison. Note the planar nature of the amide versus the multi-vector tetrahedral arrangement of the sulfonamide, which affects substituent positioning in the binding pocket.

Part 2: Comparative Case Studies

Case Study A: HIV Protease Inhibitors (Transition State Mimetics)

Context: HIV Protease cleaves peptide bonds.[1] Inhibitors must mimic the transition state of this hydrolysis without being cleaved themselves.

  • Amide Role: The natural substrate contains a cleavable amide bond.

  • Sulfonamide Role: In drugs like Amprenavir and Darunavir , a sulfonamide group is used not just as a linker, but to position the P1' and P2' aromatic/benzyl groups.

  • Outcome: The sulfonamide provides metabolic stability (non-cleavable) and improved oral bioavailability compared to earlier peptide-like inhibitors.

    • Amprenavir (

      
      ): 12–80 nM (Stable, orally bioavailable).
      
    • Saquinavir (

      
      ):[2] 0.12 nM (Potent, but poor bioavailability due to peptide character).
      
  • Insight: While the sulfonamide may sacrifice slight intrinsic potency compared to a perfect hydroxyethylamine transition state mimic, it gains massive ADME advantages.

Case Study B: Cathepsin K Inhibitors (The "Amide Superiority" Case)

Context: Inhibition of Cathepsin K for osteoporosis treatment.[3] Study: Comparison of Sulfonyl-piperidine vs. Piperidamide-3-carboxamide derivatives (Source: Int. J. Mol. Sci. 2019).

CompoundStructure Type

(Cathepsin K)
Mechanistic Reason
F-12 Benzyl-Sulfonamide

Sulfonyl group failed to satisfy specific H-bond requirements in the S3 pocket.
H-9 Benzyl-Amide

Amide carbonyl formed critical H-bonds with Trp26 and Gly65; Amide NH H-bonded with Asn161.

Critical Insight: In the Cathepsin K S3 pocket, the planar geometry and specific H-bond acceptor capability of the amide carbonyl were superior to the tetrahedral sulfonamide. This highlights that sulfonamides are not universal replacements; they fail when the binding pocket is strictly planar or requires a specific carbonyl interaction.

Part 3: Experimental Protocols

Synthesis: Amide vs. Sulfonamide Formation

These protocols describe the parallel synthesis of benzyl derivatives from a common amine precursor.

Precursor: Benzyl amine derivative (e.g., 1-(2,3,4-trimethoxybenzyl)piperazine).

Protocol A: Amide Coupling (Target: Benzamide Derivative)
  • Dissolution: Dissolve the amine precursor (1.0 equiv) in anhydrous Dichloromethane (DCM) or DMF.

  • Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv).

  • Activation:

    • Method 1 (Acid Chloride): Add Benzoyl chloride (1.1 equiv) dropwise at 0°C.

    • Method 2 (Coupling Reagent): Add Benzoic acid (1.1 equiv), HATU (1.2 equiv), and stir for 10 min before adding the amine.

  • Reaction: Stir at Room Temperature (RT) for 2–12 hours. Monitor by TLC/LCMS.

  • Workup: Quench with water. Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted amine), sat.

    
    , and brine.
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc).

Protocol B: Sulfonylation (Target: Benzyl Sulfonamide Derivative)
  • Dissolution: Dissolve the amine precursor (1.0 equiv) in anhydrous DCM.

  • Base: Add Triethylamine (TEA) (1.2 - 1.5 equiv). Note: Pyridine can be used as both solvent and base for sluggish reactions.

  • Addition: Add Benzylsulfonyl chloride (or Phenylsulfonyl chloride) (1.1 equiv) dropwise at 0°C.

    • Critical Step: Sulfonyl chlorides are less reactive than acid chlorides but more prone to hydrolysis if wet solvents are used. Ensure anhydrous conditions.

  • Reaction: Stir at RT for 30 min – 2 hours. (Sulfonylation is typically faster than amide coupling).

  • Workup: Wash with 1N HCl, water, and brine.

    • Self-Validation: If the product is an amphoteric sulfonamide (e.g., primary sulfonamide), avoid high pH washes which might deprotonate it.

  • Purification: Recrystallization from Ethanol/Water is often sufficient due to the high crystallinity of sulfonamides.

Decision Framework for Substitution

DecisionTree Start Start: Benzyl Derivative Optimization CheckPocket Is the Binding Pocket Planar (S1/S2)? Start->CheckPocket CheckMetab Is the Amide Bond Metabolically Unstable? CheckPocket->CheckMetab No / Flexible UseAmide Retain/Optimize Amide (Planar Geometry Critical) CheckPocket->UseAmide Yes (e.g., Cathepsin K) CheckSol Is Solubility/Permeability an Issue? CheckMetab->CheckSol No UseSulf Switch to Sulfonamide (Tetrahedral/Stable) CheckMetab->UseSulf Yes (Proteolysis Risk) CheckSol->UseAmide Need H-Bond Acceptor Specificity CheckSol->UseSulf Need Higher Lipophilicity/Permeability

Figure 2: Decision Matrix for replacing Amide with Sulfonamide in lead optimization.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Ghosh, A. K., et al. (2016). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS.[1][2][4] Journal of Medicinal Chemistry, 59(11), 5172–5208. Link

  • Wang, H., et al. (2019). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. International Journal of Molecular Sciences, 20(3), 638. Link

  • Supuran, C. T. (2013). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. Link

  • Ballatore, C., et al. (2013). Structure-Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ChemMedChem, 8(3), 385–395. Link

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of N-[(3-bromophenyl)methyl]methanesulfonamide

[1][2][3]

Executive Summary

Immediate Action Required: Treat N-[(3-bromophenyl)methyl]methanesulfonamide (CAS: 885681-65-2) as a Halogenated Organic Solid .[1]

Do NOT dispose of down the drain. Do NOT mix with non-halogenated waste streams, as this significantly increases disposal costs and complicates incineration processes.[2][3] This compound requires high-temperature incineration due to the presence of the bromine atom and sulfonamide moiety.[1]

Hazard Classification:

  • GHS Signal Word: WARNING

  • Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation.[2][3]

Chemical Profile & Hazard Identification

Understanding the chemical structure is the first step in safe disposal.[1] The presence of the halogen (Bromine) and the Sulfur-Nitrogen bond dictates the waste stream.[1]

PropertyDataOperational Implication
Chemical Name N-[(3-bromophenyl)methyl]methanesulfonamideOfficial manifest name.[4][1]
CAS Number 885681-65-2Use for waste inventory/profiling.[1]
Formula C₈H₁₀BrNO₂SHalogenated (Br) & Sulfur content.[1][5][6]
Physical State Solid (Powder/Crystals)Requires solid waste container (wide-mouth).[1]
Hazard Codes H302, H315, H319, H335PPE required: Nitrile gloves, safety glasses, dust mask/fume hood.[2][3]
Reactivity Stable under normal conditions.Incompatible with strong oxidizing agents.[1]

Expert Insight: The "halogenated" status is critical. In commercial disposal, halogenated wastes require scrubbers during incineration to neutralize acid gases (like HBr) formed during combustion.[2][3] Misclassifying this as non-halogenated can damage incinerator infrastructure and violate EPA permits.[1]

Pre-Disposal Protocol: Segregation & Packaging

Proper segregation at the bench is the single most effective safety measure.[1]

A. Waste Stream Segregation

This compound must be segregated into the Solid Halogenated Organic waste stream.[1]

  • ACCEPTABLE Mixtures: Can be co-mingled with other solid halogenated organics (e.g., bromobenzenes, chlorophenols) unless specific incompatibilities exist.[2][3]

  • PROHIBITED Mixtures:

    • Do not mix with Oxidizers (risk of exothermic reaction).[1]

    • Do not mix with Aqueous Acid/Base streams (risk of hydrolysis or unexpected buffering).[1]

B. Packaging Requirements
  • Container: High-density polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Must be labeled "Hazardous Waste - Solid Halogenated" .

  • Constituents: List the full chemical name: N-[(3-bromophenyl)methyl]methanesulfonamide. Avoid abbreviations like "Sulfonamide derivative."

Operational Workflows (Visualized)

Diagram 1: Waste Segregation Logic

This decision tree ensures the compound ends up in the correct regulatory stream.

WasteSegregationStartWaste Generation:N-[(3-bromophenyl)methyl]methanesulfonamideStateCheckIs it Solid or Liquid?Start->StateCheckSolidStreamSolid Waste StreamStateCheck->SolidStreamSolid (Powder)LiquidStreamLiquid Waste Stream(Dissolved in Solvent)StateCheck->LiquidStreamSolutionHalogenCheckDoes it contain Halogens?(F, Cl, Br, I)FinalSolidDESTINATION:Solid Halogenated Waste Bin(Incineration)HalogenCheck->FinalSolidYes (Contains Br) - Solid PathFinalLiquidDESTINATION:Liquid Halogenated Solvent Waste(High BTU Fuel/Incineration)HalogenCheck->FinalLiquidYes (Contains Br) - Liquid PathSolidStream->HalogenCheckLiquidStream->HalogenCheck

Caption: Logic flow for determining the correct waste stream based on physical state and chemical composition.

Disposal Workflow: Step-by-Step

Follow this protocol to transfer the material from the bench to the waste facility.

  • Preparation:

    • Don PPE: Nitrile gloves (0.11mm minimum thickness), safety goggles, and lab coat.[2][3]

    • Work inside a chemical fume hood to minimize inhalation of dust.[1]

  • Collection:

    • Transfer the solid waste into the designated HDPE container.[1]

    • Do not fill the container >90% full. Leave headspace.[1]

  • Decontamination:

    • Wipe down the exterior of the waste container with a damp paper towel.

    • Dispose of the paper towel in the same solid waste container (it is now contaminated).

  • Documentation:

    • Fill out the Hazardous Waste Tag.[1][7]

    • Crucial: Check the box for "Halogenated."[1][7]

  • Storage:

    • Store in the Satellite Accumulation Area (SAA) until pickup.[1]

    • Keep container closed at all times except when adding waste.[1][7]

Emergency Contingencies: Spill Response

In the event of a spill, immediate containment is necessary to prevent environmental contamination.[2][3][7][8]

Diagram 2: Spill Response Protocol

SpillResponseAssess1. Assess Spill(Size & Hazard)PPE2. Don PPE(Gloves, Goggles, N95)Assess->PPEContain3. Containment(Cover with pads/dampen)PPE->ContainClean4. Cleanup(Scoop/Sweep)Contain->CleanDecon5. Decontaminate(Soap & Water Wash)Clean->DeconDispose6. Disposal(Label as Haz Waste)Decon->Dispose

Caption: Linear workflow for safely managing a solid chemical spill in the laboratory.

Spill Cleanup Steps:

  • Isolate: Evacuate non-essential personnel.

  • Protect: Wear N95 dust mask if powder is fine/aerosolized.[1]

  • Contain: If the powder is dry, gently cover with a spill pad or dampen slightly with an inert solvent (like heptane) to prevent dust generation before sweeping.[1]

  • Clean: Scoop material into the waste container.

  • Wash: Clean the surface with soap and water; collect this rinsate as Liquid Halogenated Waste .[1]

Regulatory Compliance (RCRA & EPA)

While this specific compound is not a "P-listed" or "U-listed" waste by name under 40 CFR 261.33, it is regulated as follows:

  • Characteristic Waste: If the waste exhibits toxicity (though rarely tested for this specific compound via TCLP), it falls under "D" codes.[2]

  • Generator Knowledge: As a researcher, you apply "Generator Knowledge" to classify this as Hazardous Waste based on the SDS (H302, H315).[2][3]

  • Halogen Requirement: The presence of Bromine mandates that it be treated in facilities permitted to burn halogenated organics (to control acid gas emissions).[1]

References

  • United States Environmental Protection Agency (EPA). (n.d.).[1] Define Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.).[1][9] N-[(3-bromophenyl)methyl]methanesulfonamide Compound Summary. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.).[1] Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-bromophenyl)methyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(3-bromophenyl)methyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.